HIF-1 alpha (556-574)
Description
BenchChem offers high-quality HIF-1 alpha (556-574) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HIF-1 alpha (556-574) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C101H152N20O34S2 |
|---|---|
Molecular Weight |
2256.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S,3S,4R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]-3,4-dideuteriopyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C101H152N20O34S2/c1-14-53(10)82(100(153)121-35-19-23-74(121)97(150)108-62(33-37-157-13)87(140)113-68(45-78(128)129)94(147)116-71(48-81(134)135)95(148)115-70(47-80(132)133)93(146)112-66(42-55-20-16-15-17-21-55)91(144)105-59(28-30-75(103)123)85(138)118-72(101(154)155)41-52(8)9)119-96(149)67(43-56-24-26-57(122)27-25-56)117-98(151)73-22-18-34-120(73)99(152)54(11)104-88(141)63(38-49(2)3)110-86(139)61(32-36-156-12)107-84(137)60(29-31-76(124)125)106-89(142)65(40-51(6)7)111-92(145)69(46-79(130)131)114-90(143)64(39-50(4)5)109-83(136)58(102)44-77(126)127/h15-17,20-21,24-27,49-54,58-74,82,122H,14,18-19,22-23,28-48,102H2,1-13H3,(H2,103,123)(H,104,141)(H,105,144)(H,106,142)(H,107,137)(H,108,150)(H,109,136)(H,110,139)(H,111,145)(H,112,146)(H,113,140)(H,114,143)(H,115,148)(H,116,147)(H,117,151)(H,118,138)(H,119,149)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133)(H,134,135)(H,154,155)/t53-,54-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,82-/m0/s1/i18D,22D/t18-,22+,53+,54+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,82+/m1 |
InChI Key |
AIEACJWERUSQII-UYSQSXLQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of HIF-1 alpha (556-574) Peptide in Hypoxia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia, or low oxygen tension, is a critical physiological and pathological condition that elicits a complex cellular adaptive response. Central to this response is the hypoxia-inducible factor 1 (HIF-1), a heterodimeric transcription factor that orchestrates the expression of a multitude of genes involved in angiogenesis, glucose metabolism, and cell survival.[1][2] The alpha subunit of HIF-1 (HIF-1α) is the oxygen-regulated component, whose stability is tightly controlled by a series of post-translational modifications. This technical guide delves into the core of this regulatory mechanism, focusing on the pivotal role of the HIF-1 alpha (556-574) peptide region. This 19-amino-acid segment is a critical determinant of HIF-1α stability and serves as a key interaction site for the enzymatic machinery that targets it for degradation under normoxic conditions.[3][4][5] Understanding the function and regulation of this peptide is paramount for researchers and drug development professionals seeking to modulate the hypoxic response in various disease contexts, including cancer and ischemic disorders.[6][7]
The HIF-1 alpha (556-574) Peptide: A Hub for Oxygen-Dependent Degradation
Under normal oxygen levels (normoxia), HIF-1α is continuously synthesized but rapidly degraded, maintaining low intracellular concentrations.[8] This rapid turnover is mediated by a class of enzymes known as prolyl hydroxylase domain proteins (PHDs).[9][10] The HIF-1 alpha (556-574) peptide, located within the oxygen-dependent degradation domain (ODDD) of HIF-1α, contains a critical proline residue (Pro-564) that is a primary substrate for PHDs.[4][11]
In the presence of oxygen, PHDs hydroxylate Pro-564.[9][11] This hydroxylation event creates a binding site for the von Hippel-Lindau tumor suppressor protein (pVHL), which is the substrate recognition component of an E3 ubiquitin ligase complex.[3][9] The binding of pVHL to the hydroxylated HIF-1 alpha (556-574) region leads to the polyubiquitination of HIF-1α, marking it for degradation by the 26S proteasome.[9][12]
Conversely, under hypoxic conditions, the activity of PHDs is inhibited due to the lack of their essential co-substrate, oxygen.[8] Consequently, Pro-564 remains unhydroxylated, preventing pVHL binding.[9] This allows HIF-1α to escape degradation, accumulate in the cytoplasm, and translocate to the nucleus. In the nucleus, it dimerizes with its constitutively expressed partner, HIF-1β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, thereby activating their transcription.[1][9]
Quantitative Data on HIF-1 alpha (556-574) Interactions
The interaction between the hydroxylated HIF-1 alpha (556-574) peptide and pVHL is a high-affinity event, crucial for the efficient degradation of HIF-1α. The following table summarizes key quantitative data related to these interactions.
| Interacting Molecules | Parameter | Value | Experimental Context |
| Hydroxylated HIF-1α (556-574) and VCB complex | Kd | 33 nM | In vitro binding assay |
| Non-hydroxylated HIF-1α (556-574) and VCB complex | Kd | 34 µM | In vitro binding assay |
| Proline analogue PA1 and PHD3 | EC50 | 1.53 µM | In vitro enzyme inhibition assay |
| Proline analogue PA2 and PHD3 | EC50 | 3.17 µM | In vitro enzyme inhibition assay |
VCB complex consists of pVHL, Elongin B, and Elongin C. Data compiled from literature.[13][14]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the critical interactions and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of HIF-1 alpha Degradation
Caption: Oxygen-dependent regulation of HIF-1α stability.
Experimental Workflow for Studying HIF-1 alpha Stabilization
Caption: Workflow for analyzing HIF-1α stabilization and activity.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for studying the function of the HIF-1 alpha (556-574) peptide and the broader HIF-1α pathway.
Protocol 1: Chemical Induction of HIF-1 alpha Stabilization in Cell Culture
Objective: To stabilize HIF-1α protein in cultured cells using chemical inhibitors of prolyl hydroxylases.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa, MCF-7)
-
Complete cell culture medium
-
PHD inhibitor (e.g., Dimethyloxalylglycine (DMOG), Deferoxamine (DFO), Cobalt Chloride (CoCl₂))
-
Vehicle control (e.g., sterile water or DMSO)
-
6-well or 12-well cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
Procedure:
-
Seed cells in culture plates at a density that will not lead to confluence-induced hypoxia by the end of the experiment. Allow cells to adhere overnight.
-
Prepare a stock solution of the chosen PHD inhibitor. For example, dissolve DMOG in sterile water to a stock concentration of 100 mM.
-
Treat the cells by adding the PHD inhibitor directly to the culture medium to achieve the desired final concentration (e.g., 1 mM DMOG, 100 µM CoCl₂, 100 µM DFO). Include a vehicle-only control group.
-
Incubate the cells for the desired time period (e.g., 4-24 hours).
-
After incubation, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a suitable method (e.g., BCA or Bradford assay).
-
The protein extract is now ready for downstream analysis, such as Western blotting.
Protocol 2: HIF-1 alpha Transcription Factor Activity Assay (ELISA-based)
Objective: To quantify the DNA-binding activity of HIF-1α in nuclear extracts.
Materials:
-
HIF-1 alpha Transcription Factor Assay Kit (e.g., Abcam ab133104, RayBiotech)[15]
-
Nuclear protein extracts from control and treated cells
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure: (This is a generalized protocol based on commercially available kits. Refer to the specific manufacturer's instructions for detailed procedures.)
-
Prepare nuclear extracts from cells treated to induce HIF-1α stabilization and from control cells.
-
The assay plate is pre-coated with a specific double-stranded DNA sequence containing the HIF-1 response element (HRE).
-
Add equal amounts of nuclear protein extract to the wells and incubate to allow HIF-1α to bind to the immobilized HRE.
-
Wash the wells to remove non-specific binding.
-
Add a primary antibody specific for HIF-1α to each well and incubate.
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
After another wash step, add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
The intensity of the color is proportional to the amount of HIF-1α bound to the HRE.
Protocol 3: In Vitro VHL-HIF-1 alpha Binding Assay (Co-Immunoprecipitation)
Objective: To assess the interaction between pVHL and a specific region of HIF-1α, such as the 556-574 peptide.
Materials:
-
Expression vectors for tagged pVHL (e.g., FLAG-pVHL) and tagged HIF-1α fragment containing the 556-574 region (e.g., Myc-HIF-1α(526-641))
-
Mammalian cell line for transfection (e.g., HEK293T)
-
Transfection reagent
-
Cell lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-FLAG antibody)
-
Protein A/G agarose (B213101) beads
-
Antibody for Western blotting (e.g., anti-Myc antibody)
Procedure:
-
Co-transfect HEK293T cells with the expression vectors for tagged pVHL and the tagged HIF-1α fragment.
-
After 24-48 hours, lyse the cells in a non-denaturing lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate a portion of the lysate with the immunoprecipitating antibody (e.g., anti-FLAG) for 2 hours to overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the co-immunoprecipitated protein (e.g., anti-Myc antibody). The presence of a band for the HIF-1α fragment in the pVHL immunoprecipitation lane indicates an interaction.
Conclusion
The HIF-1 alpha (556-574) peptide is a linchpin in the cellular response to changing oxygen availability. Its central role in mediating the interaction with PHDs and pVHL makes it a highly attractive target for therapeutic intervention. A thorough understanding of the molecular mechanisms governing the function of this peptide, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development of novel strategies to manipulate the HIF-1 pathway for the treatment of a wide range of diseases. This guide provides a foundational resource for researchers and drug developers dedicated to advancing this critical area of study.
References
- 1. cusabio.com [cusabio.com]
- 2. raybiotech.com [raybiotech.com]
- 3. Independent function of two destruction domains in hypoxia‐inducible factor‐α chains activated by prolyl hydroxylation | The EMBO Journal [link.springer.com]
- 4. genscript.com [genscript.com]
- 5. HIF-1a (556-574) - 1 mg [anaspec.com]
- 6. HIF1A - Wikipedia [en.wikipedia.org]
- 7. HIF-1 alpha (556-574) (HIF-1α(556-574)) [myskinrecipes.com]
- 8. benchchem.com [benchchem.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. 5l9b - HIF PROLYL HYDROXYLASE 2 (PHD2/ EGLN1) IN COMPLEX WITH 2-OXOGLUTARATE (2OG) AND HIF-1ALPHA CODD (556-574) - Summary - Protein Data Bank Japan [pdbj.org]
- 11. HIF-1 α (556-574) | CRB1000928 | Biosynth [biosynth.com]
- 12. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantifying the binding interaction between the hypoxia-inducible transcription factor and the von Hippel Lindau suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway | PLOS One [journals.plos.org]
- 15. raybiotech.com [raybiotech.com]
The Central Role of HIF-1 alpha (556-574) in Cellular Oxygen Sensing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical 19-amino acid segment of Hypoxia-Inducible Factor 1-alpha (HIF-1α), residues 556-574, and its pivotal function in the cellular oxygen sensing and response mechanism. Under normal oxygen conditions (normoxia), this domain is central to the process of protein degradation, while under low oxygen conditions (hypoxia), its stabilization initiates a cascade of gene expression vital for cell survival. This document details the molecular interactions, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the associated signaling pathways and workflows.
Core Mechanism: An Oxygen-Dependent Degradation Switch
The stability of the HIF-1α protein is the principal regulatory point in the cellular response to changes in oxygen availability. The region spanning amino acids 556-574 is a key component of the Oxygen-Dependent Degradation Domain (ODDD) of HIF-1α.[1][2] This segment contains a critical proline residue at position 564 (Pro-564) that acts as an oxygen-sensitive switch.[3][4]
Under normoxic conditions, Pro-564 is hydroxylated by a family of enzymes known as prolyl hydroxylase domain proteins (PHDs), with PHD2 being the primary isoform involved.[5][6] This hydroxylation event creates a binding site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is a component of an E3 ubiquitin ligase complex.[3][4] The binding of the VHL complex to the hydroxylated HIF-1α (556-574) region leads to the polyubiquitination of HIF-1α, marking it for rapid degradation by the proteasome.[7]
In hypoxic conditions, the activity of PHDs is inhibited due to the lack of their essential co-substrate, molecular oxygen. Consequently, Pro-564 remains unhydroxylated, preventing VHL binding and subsequent degradation. Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and activates the transcription of a multitude of genes involved in angiogenesis, glucose metabolism, and cell survival.
Quantitative Data
The following tables summarize key quantitative data related to the molecular interactions central to the HIF-1α oxygen sensing mechanism.
| Interaction | Molecule 1 | Molecule 2 | Binding Affinity (Kd) | Condition | Reference |
| VHL Binding | HIF-1α (556-574) peptide | VCB protein complex | 34 µM | Non-hydroxylated | [3] |
| VHL Binding | Hydroxylated HIF-1α (556-574) peptide | VCB protein complex | 33 nM | Hydroxylated | [3] |
| Enzyme | Substrate | Kinetic Parameter (Km) | Value | Reference |
| Prolyl Hydroxylase 3 (PHD3) | HIF-1α peptide | Michaelis-Menten constant | (2.03 ± 0.67) µM | [8] |
| Prolyl Hydroxylase 2 (PHD2) | HIF-1α peptide | Michaelis-Menten constant | 24.0 ± 6.0 μM | [9] |
| Prolyl Hydroxylase 2 (PHD2) | α-ketoglutarate | Michaelis-Menten constant | 43.3 ± 7.3 μM | [9] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway of HIF-1α degradation and the workflows of key experimental techniques used to study this mechanism.
Caption: HIF-1α Degradation Pathway under Normoxia and Hypoxia.
Caption: Co-Immunoprecipitation Workflow for HIF-1α and VHL.
Caption: In Vitro Hydroxylation Assay Workflow.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) of HIF-1α and VHL
This protocol is designed to isolate and detect the interaction between HIF-1α and VHL in a cellular context.
1. Cell Lysis:
-
Culture cells to 80-90% confluency. For studying endogenous interactions under normoxia, it is crucial to work quickly and keep samples on ice to prevent HIF-1α degradation. For hypoxia studies, lyse cells in a hypoxic chamber.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
2. Immunoprecipitation:
-
Pre-clear the lysate by adding protein A/G agarose/magnetic beads and incubating for 1 hour at 4°C on a rotator. This step reduces non-specific binding.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the primary antibody against HIF-1α to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add fresh protein A/G beads to the lysate-antibody mixture.
-
Incubate for another 1-2 hours at 4°C on a rotator to capture the immune complexes.
3. Washing and Elution:
-
Pellet the beads by centrifugation.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer.
-
After the final wash, aspirate the supernatant completely.
-
Elute the bound proteins by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
4. Western Blot Analysis:
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against VHL.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection. A band corresponding to the molecular weight of VHL will indicate a successful co-immunoprecipitation.
In Vitro Hydroxylation Assay
This assay directly measures the enzymatic activity of PHDs on a HIF-1α substrate.
1. Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT).
-
In a microcentrifuge tube, combine the following components:
-
Synthetic HIF-1α (556-574) peptide.
-
Recombinant PHD2 enzyme.
-
Co-factors: FeSO4, 2-oxoglutarate (α-KG), and ascorbate.
-
-
The reaction is typically initiated by the addition of the enzyme or the peptide substrate.
2. Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
3. Reaction Termination:
-
Stop the reaction by adding a chelating agent like EDTA or by boiling in SDS-PAGE sample buffer.
4. Analysis by Mass Spectrometry:
-
Analyze the reaction products using MALDI-TOF or LC-MS/MS.
-
A successful hydroxylation will result in a mass increase of 16 Da for the HIF-1α peptide, corresponding to the addition of an oxygen atom.
Mass Spectrometry for Hydroxylation Site Identification
This method is used to confirm the hydroxylation of Pro-564.
1. Sample Preparation:
-
Perform an in vitro hydroxylation assay as described above, or immunoprecipitate HIF-1α from cell lysates.
-
Elute the protein and subject it to in-gel or in-solution digestion with a protease such as trypsin.
2. LC-MS/MS Analysis:
-
The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
The mass spectrometer is set to detect peptides with a mass shift of +16 Da on proline residues.
-
Fragmentation of the modified peptide in the MS/MS analysis will confirm the exact location of the hydroxylation.
Ubiquitination Assay
This assay demonstrates the VHL-dependent ubiquitination of HIF-1α.
1. Cell Culture and Transfection:
-
Co-transfect cells (e.g., HEK293T) with expression vectors for HA-tagged ubiquitin, Flag-tagged HIF-1α, and VHL.
2. Cell Treatment and Lysis:
-
Treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.[7]
-
Lyse the cells under denaturing conditions (e.g., in a buffer containing SDS) to disrupt protein-protein interactions and then dilute with a non-denaturing buffer.
3. Immunoprecipitation:
-
Immunoprecipitate HIF-1α using an anti-Flag antibody.
4. Western Blot Analysis:
-
Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-HA antibody to detect the attached ubiquitin chains. A ladder of high-molecular-weight bands will indicate polyubiquitination.
Conclusion
The HIF-1α (556-574) region is a master regulator of the cellular response to oxygen. The post-translational modification of Pro-564 within this domain serves as a critical switch that dictates the fate of the HIF-1α protein. A thorough understanding of this mechanism, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals seeking to modulate the hypoxia signaling pathway for therapeutic benefit in a range of diseases, including cancer and ischemia. The methodologies and data presented in this guide provide a solid foundation for further investigation and intervention in this critical biological process.
References
- 1. genscript.com [genscript.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantifying the binding interaction between the hypoxia-inducible transcription factor and the von Hippel Lindau suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolyl Hydroxylase Domain Protein 2 (PHD2) Binds a Pro-Xaa-Leu-Glu Motif, Linking It to the Heat Shock Protein 90 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of an Alternative Mechanism of Degradation of the Hypoxia-inducible Factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Oxygen-Sensing Blueprint: Discovery of the HIF-1α Oxygen-Dependent Degradation Domain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The discovery of the Hypoxia-Inducible Factor-1α (HIF-1α) oxygen-dependent degradation domain (ODD) represents a landmark in our understanding of cellular oxygen sensing and has paved the way for novel therapeutic strategies in cancer, anemia, and ischemic diseases. This technical guide delves into the core findings and experimental methodologies that underpinned this pivotal discovery, providing a comprehensive resource for professionals in the field. The work of Gregg L. Semenza, William G. Kaelin Jr., and Sir Peter J. Ratcliffe, who were awarded the 2019 Nobel Prize in Physiology or Medicine for their discoveries of how cells sense and adapt to oxygen availability, is central to this narrative[1][2].
The Central Discovery: An Oxygen-Dependent Switch
Under normal oxygen conditions (normoxia), the HIF-1α protein is kept at exceptionally low levels due to rapid proteasomal degradation.[3] However, under hypoxic conditions, HIF-1α is stabilized, allowing it to dimerize with HIF-1β, translocate to the nucleus, and activate the transcription of a host of genes that mediate adaptive responses to low oxygen.[2][4] The key to this oxygen-dependent stability was found to lie within a specific region of the HIF-1α protein, termed the Oxygen-Dependent Degradation (ODD) domain.[5]
The groundbreaking discovery was that this degradation is not arbitrary but is meticulously controlled by a post-translational modification: the hydroxylation of specific proline residues within the ODD.[6] This hydroxylation acts as a molecular beacon, signaling for the recruitment of an E3 ubiquitin ligase complex containing the von Hippel-Lindau tumor suppressor protein (pVHL), which then tags HIF-1α for destruction.[1][7]
Key Molecular Players and Their Roles
-
HIF-1α: The oxygen-sensitive subunit of the HIF-1 transcription factor. It contains the ODD domain which mediates its oxygen-dependent degradation.
-
Oxygen-Dependent Degradation (ODD) Domain: A region within HIF-1α (amino acids 401-603) that is necessary and sufficient for its oxygen-dependent degradation.[5]
-
Prolyl Hydroxylase Domain Enzymes (PHDs): A family of enzymes that, in the presence of oxygen, hydroxylate two specific proline residues (Pro402 and Pro564 in human HIF-1α) within the ODD.[8]
-
von Hippel-Lindau Protein (pVHL): The substrate recognition component of an E3 ubiquitin ligase complex. It specifically binds to the hydroxylated proline residues in the HIF-1α ODD.[1][2]
Summarized Quantitative Data
The following tables summarize the key quantitative findings from seminal studies that elucidated the function of the HIF-1α ODD.
Table 1: Stability of HIF-1α Deletion Mutants
This table illustrates the effect of deleting various domains of HIF-1α on its protein stability under normoxic and hypoxic conditions. The data is conceptually derived from experiments involving immunoblotting of nuclear extracts from transfected cells.[9]
| HIF-1α Construct | Relevant Domain(s) Deleted | Relative Protein Level (Normoxia) | Relative Protein Level (Hypoxia) | Key Finding |
| Wild-Type HIF-1α | None | Low | High | Demonstrates oxygen-dependent degradation. |
| Δ(391-826) | C-terminal half including ODD | High | High | A large C-terminal deletion, including the ODD, leads to constitutive stability.[9] |
| Δ(401-603) | Oxygen-Dependent Degradation (ODD) | High | High | Deletion of the ODD alone is sufficient to abrogate oxygen-dependent degradation.[5] |
Table 2: Effect of Proline Mutations on HIF-1α Stability and VHL Binding
This table summarizes the impact of mutating the key proline residues within the ODD on HIF-1α stability and its interaction with pVHL. The data is a synthesis of findings from co-immunoprecipitation and immunoblotting experiments.[3][10]
| HIF-1α Mutant | Mutation(s) | Relative Protein Stability (Normoxia) | VHL Binding (Normoxia) | Key Finding |
| Wild-Type | None | Low | Yes | Wild-type HIF-1α is unstable and binds VHL in the presence of oxygen. |
| P564A | Proline 564 to Alanine | High | No | Mutation of Pro564 is sufficient to stabilize HIF-1α and prevent VHL binding, highlighting its critical role.[3] |
| P402A/P564A | Prolines 402 & 564 to Alanine | High | No | The double mutant is constitutively stable, confirming the essential role of these two prolines in mediating degradation.[10] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments that were instrumental in discovering the HIF-1α ODD and its regulatory mechanism.
Co-Immunoprecipitation of HIF-1α and VHL
This protocol is designed to demonstrate the in vivo interaction between HIF-1α and pVHL and how this interaction is affected by oxygen levels and proline hydroxylation.
Objective: To determine if HIF-1α and pVHL physically associate within the cell.
Materials:
-
HEK293T cells
-
Expression vectors for FLAG-tagged pVHL and HA-tagged HIF-1α (wild-type and mutants)
-
Lipofectamine 2000 (or similar transfection reagent)
-
DMEM with 10% FBS
-
Hypoxia chamber (1% O₂)
-
Cobalt chloride (CoCl₂)
-
Proteasome inhibitor (MG132)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-FLAG antibody (for immunoprecipitation)
-
Anti-HA antibody (for Western blotting)
-
Anti-VHL antibody (for Western blotting)
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293T cells to be 70-80% confluent on the day of transfection.
-
Co-transfect cells with expression vectors for FLAG-pVHL and HA-HIF-1α (or mutants) using Lipofectamine 2000 according to the manufacturer's instructions.
-
-
Cell Treatment:
-
24 hours post-transfection, treat the cells as follows:
-
Normoxia: Maintain in a standard incubator (21% O₂).
-
Hypoxia: Place in a hypoxia chamber (1% O₂) for 4-6 hours.
-
Hypoxia Mimetic: Add CoCl₂ (e.g., 100 µM) to the medium for 4-6 hours under normoxic conditions.
-
-
In some experiments, add a proteasome inhibitor like MG132 (e.g., 10 µM) for the last 4 hours of treatment to allow the accumulation of HIF-1α.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (whole-cell extract).
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-FLAG antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-3 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-HA antibody to detect co-immunoprecipitated HIF-1α and with anti-FLAG or anti-VHL antibody to confirm the immunoprecipitation of pVHL.
-
In Vitro HIF-1α Degradation Assay
This assay biochemically reconstitutes the degradation of HIF-1α to demonstrate the requirement of specific cellular components.
Objective: To show that HIF-1α is degraded in a VHL-dependent manner in vitro.
Materials:
-
In vitro transcribed/translated ³⁵S-labeled HIF-1α
-
HeLa or HEK293 cell extracts (S100 fraction) as a source of E1, E2, and E3 ligases
-
VHL-deficient (e.g., RCC4) and VHL-reconstituted (RCC4/VHL) cell extracts
-
ATP regeneration system (ATP, creatine (B1669601) kinase, phosphocreatine)
-
Ubiquitin
-
SDS-PAGE gels and autoradiography equipment
Procedure:
-
Preparation of Reagents:
-
Synthesize ³⁵S-labeled HIF-1α using a rabbit reticulocyte lysate in vitro transcription/translation system.
-
Prepare S100 cytoplasmic extracts from normoxic HeLa, RCC4, and RCC4/VHL cells.
-
-
Degradation Reaction:
-
Set up reaction tubes containing: ³⁵S-HIF-1α, cell extract (e.g., 50 µg), ATP regeneration system, and ubiquitin.
-
Incubate the reactions at 30°C for various time points (e.g., 0, 30, 60, 120 minutes).
-
-
Analysis:
-
Stop the reactions by adding SDS-PAGE sample buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the amount of remaining ³⁵S-HIF-1α at each time point.
-
Compare the degradation rate of HIF-1α in the presence of VHL-competent versus VHL-deficient extracts.
-
Mass Spectrometry for Identification of Prolyl Hydroxylation
This protocol outlines the general steps for identifying the specific sites of prolyl hydroxylation on HIF-1α.
Objective: To identify the specific proline residues in HIF-1α that are hydroxylated.
Materials:
-
Purified HIF-1α (from cells grown under normoxic conditions)
-
Trypsin
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Database search software (e.g., Mascot, Sequest)
Procedure:
-
Protein Preparation and Digestion:
-
Immunopurify or affinity-purify HIF-1α from cells grown under normoxic conditions.
-
Separate the purified protein by SDS-PAGE and excise the corresponding band.
-
Perform in-gel digestion with trypsin overnight.
-
-
LC-MS/MS Analysis:
-
Extract the tryptic peptides from the gel.
-
Separate the peptides by reverse-phase HPLC.
-
Analyze the eluting peptides by tandem mass spectrometry. The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment the peptides and measure the masses of the fragments (MS/MS scan).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the HIF-1α sequence.
-
Specify prolyl hydroxylation as a variable modification (+15.9949 Da).
-
Manually validate the spectra of peptides identified as hydroxylated to confirm the site of modification. The fragmentation pattern will reveal which specific proline residue carries the hydroxyl group.[11]
-
Mandatory Visualizations
The following diagrams illustrate the core signaling pathway and a typical experimental workflow.
References
- 1. nobelprize.org [nobelprize.org]
- 2. Article: HIF-1α Discovery, Function, and the 2019 Nobel Prize – Embrient , Inc. [embrient.com]
- 3. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. William Kaelin, Peter Ratcliffe, and Gregg Semenza receive the 2016 Albert Lasker Basic Medical Research Award - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of hypoxia-inducible factor 1α is mediated by an O2-dependent degradation domain via the ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - William Kaelin, Peter Ratcliffe, and Gregg Semenza receive the 2016 Albert Lasker Basic Medical Research Award [jci.org]
- 7. pnas.org [pnas.org]
- 8. William G. Kaelin Jr., MD - Dana-Farber Cancer Institute | Boston, MA [dana-farber.org]
- 9. Hypoxia-inducible factor 1α protein expression is controlled by oxygen-regulated ubiquitination that is disrupted by deletions and missense mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of an Alternative Mechanism of Degradation of the Hypoxia-inducible Factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Mass Spectrometry Reveals Dynamics of Factor-inhibiting Hypoxia-inducible Factor-catalyzed Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Hypoxia Signaling: A Technical Guide to the HIF-1 alpha (556-574) Sequence
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical HIF-1 alpha (556-574) peptide sequence, a cornerstone of the cellular response to hypoxia. Understanding the intricacies of this domain is paramount for developing novel therapeutics targeting a range of pathologies, from cancer to ischemic diseases. This document provides a comprehensive overview of its significance, quantitative interaction data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Introduction: The Significance of the HIF-1 alpha (556-574) Sequence
Hypoxia-Inducible Factor 1 (HIF-1) is a master transcriptional regulator essential for cellular adaptation to low oxygen conditions. It is a heterodimer composed of an oxygen-sensitive alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β). The stability and activity of HIF-1 are primarily dictated by the rapid degradation of the HIF-1α subunit under normoxic conditions. This process is orchestrated by a specific region within HIF-1α known as the Oxygen-Dependent Degradation Domain (ODDD).
The 19-amino acid sequence, HIF-1 alpha (556-574) , with the sequence DLDLEMLAPYIPMDDDFQL , constitutes the minimal binding domain for the von Hippel-Lindau tumor suppressor protein (pVHL), a critical component of an E3 ubiquitin ligase complex.[1] This interaction is the pivotal event that earmarks HIF-1α for proteasomal degradation.
The significance of this short peptide sequence lies in a crucial post-translational modification: the hydroxylation of Proline 564 (Pro564) . In the presence of sufficient oxygen, prolyl hydroxylase domain (PHD) enzymes, particularly PHD2, catalyze the addition of a hydroxyl group to Pro564.[2] This single modification dramatically increases the binding affinity of the HIF-1α (556-574) region for pVHL, initiating the ubiquitination cascade and subsequent degradation of HIF-1α.[3] Under hypoxic conditions, the lack of oxygen as a substrate for PHDs prevents Pro564 hydroxylation, leading to HIF-1α stabilization, nuclear translocation, and the activation of hypoxia-responsive genes.
Due to its central role in the oxygen-sensing pathway, the HIF-1 alpha (556-574) peptide is an invaluable tool for researchers. It is widely used in various assays to screen for inhibitors of PHDs and to study the intricate protein-protein interactions that govern HIF-1α stability.[4]
Quantitative Data: Binding Affinities and Enzyme Kinetics
The interaction between the HIF-1 alpha (556-574) peptide and its binding partners, pVHL and PHDs, has been quantitatively characterized. This data is crucial for understanding the molecular switch that governs HIF-1α stability and for the development of targeted therapeutics.
| Interacting Molecules | Modification of HIF-1α (556-574) | Binding Affinity (Kd) | Technique |
| pVHL-ElonginC-ElonginB (VCB) complex | Hydroxylated Pro564 | 33 nM | Not Specified |
| pVHL-ElonginC-ElonginB (VCB) complex | Non-hydroxylated | 34 µM | Not Specified |
| Enzyme | Substrate | Km | kcat |
| PHD2 | HIF-1α CODD (556-574) peptide | 1.8 µM | 0.060 ± 0.006 s⁻¹ |
| PHD2 | 2-Oxoglutarate (2OG) | 13 ± 2 µM | Not Specified |
Signaling Pathway and Experimental Workflow
The regulation of HIF-1α stability via the 556-574 sequence is a tightly controlled process involving multiple proteins and enzymatic steps. The following diagrams illustrate the core signaling pathway and a typical experimental workflow for studying this interaction.
Caption: HIF-1α Degradation Pathway under Normoxic and Hypoxic Conditions.
Caption: A generalized experimental workflow for investigating HIF-1α (556-574) interactions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these assays in your research.
In Vitro VHL Capture Assay
This assay is designed to assess the hydroxylation-dependent binding of the HIF-1α (556-574) peptide to the pVHL complex.
Materials:
-
Biotinylated HIF-1α (556-574) peptide (wild-type and hydroxylated)
-
Streptavidin-coated magnetic beads
-
Recombinant pVHL complex (pVHL, Elongin B, Elongin C)
-
Cell lysate from 786-0 cells expressing HA-tagged pVHL (or other suitable source)
-
Binding Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 0.5% NP-40
-
Wash Buffer: Same as Binding Buffer
-
Elution Buffer: SDS-PAGE sample buffer
-
Anti-HA antibody
-
Protein A/G beads
Protocol:
-
Peptide Immobilization:
-
Incubate biotinylated HIF-1α (556-574) peptide (750 pmol) with streptavidin-coated magnetic beads (7 x 10^7 beads) in Binding Buffer for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with Binding Buffer to remove unbound peptide.
-
-
Binding Reaction:
-
Add cell lysate containing HA-tagged pVHL to the peptide-coated beads.
-
Incubate for 1 hour at 4°C with gentle rotation to allow binding.
-
-
Washing:
-
Wash the beads four times with Wash Buffer to remove non-specific binders.
-
-
Elution and Detection:
-
Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the eluate by SDS-PAGE and Western blotting using an anti-HA antibody to detect bound pVHL.
-
Prolyl Hydroxylase (PHD) Activity Assay (MALDI-TOF MS-based)
This assay directly measures the enzymatic activity of PHDs by detecting the mass shift of the HIF-1α (556-574) peptide upon hydroxylation.
Materials:
-
HIF-1α (556-574) peptide
-
Recombinant PHD enzyme (e.g., PHD2)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5)
-
Cofactors: FeSO₄ (20 µM), 2-oxoglutarate (64 µM), Ascorbate (50 µM)
-
Catalase (0.2 mg/mL)
-
Bovine Serum Albumin (BSA) (2 mg/mL)
-
Dithiothreitol (DTT) (1.0 mM)
-
MALDI-TOF mass spectrometer and appropriate matrix
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Reaction Buffer, cofactors, catalase, BSA, and DTT.
-
Add the HIF-1α (556-574) peptide to a final concentration of 3.0 µM.
-
Initiate the reaction by adding the recombinant PHD enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Quenching:
-
Stop the reaction by adding a small volume of 0.1% trifluoroacetic acid (TFA).
-
-
Sample Preparation for MALDI-TOF MS:
-
Mix a small aliquot of the quenched reaction with the MALDI matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
-
Data Acquisition:
-
Acquire mass spectra in the appropriate mass range to detect both the unhydroxylated and hydroxylated (+16 Da) forms of the HIF-1α (556-574) peptide. The ratio of the peak intensities can be used to quantify enzyme activity.
-
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of HIF-1α to study the function of the pVHL E3 ligase complex.[5]
Materials:
-
[³⁵S]-methionine labeled, in vitro translated HIF-1α fragment (e.g., containing the 556-574 region)
-
S100 cytoplasmic extract from cells (e.g., wild-type or VHL-deficient)
-
Ubiquitin
-
ATP-regenerating system (creatine phosphate, creatine (B1669601) kinase, ATP)
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., Ubc5)
-
Immunopurified pVHL E3 ligase complex
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM KCl, 10% glycerol, 1 mM DTT
Protocol:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine the Reaction Buffer, ubiquitin, ATP-regenerating system, E1, and E2 enzymes.
-
Add the immunopurified pVHL E3 ligase complex.
-
-
Substrate Addition:
-
Add the [³⁵S]-methionine labeled HIF-1α fragment to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at 30°C for 1-2 hours to allow for ubiquitination.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the ubiquitinated HIF-1α species (which will appear as a ladder of higher molecular weight bands) by autoradiography.
-
Conclusion
The HIF-1 alpha (556-574) sequence is a critical nexus in the cellular oxygen sensing and response pathway. Its interaction with pVHL, exquisitely regulated by prolyl hydroxylation, represents a key control point for HIF-1α stability. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore this vital signaling axis. A thorough understanding of the molecular mechanisms governing the function of this peptide sequence will undoubtedly pave the way for the development of innovative therapies for a multitude of human diseases.
References
- 1. Independent function of two destruction domains in hypoxia‐inducible factor‐α chains activated by prolyl hydroxylation | The EMBO Journal [link.springer.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Quantifying the binding interaction between the hypoxia-inducible transcription factor and the von Hippel Lindau suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Investigating HIF-1 alpha (556-574) in Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-Inducible Factor-1 alpha (HIF-1α) is a master regulator of the cellular response to low oxygen conditions, playing a pivotal role in the induction of angiogenesis, the formation of new blood vessels. A key regulatory region within HIF-1α is the peptide sequence spanning amino acids 556-574, located within the Oxygen-Dependent Degradation Domain (ODDD). This sequence is central to the intricate mechanism that governs HIF-1α stability and its subsequent downstream effects on angiogenic gene expression. Under normoxic conditions, prolyl hydroxylases (PHDs) hydroxylate a specific proline residue within this 556-574 region, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, an E3 ubiquitin ligase. This interaction targets HIF-1α for proteasomal degradation, effectively switching off the angiogenic signaling cascade. Conversely, under hypoxic conditions, the lack of oxygen inhibits PHD activity, allowing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of pro-angiogenic genes, most notably Vascular Endothelial Growth Factor (VEGF).
This technical guide provides an in-depth exploration of the HIF-1α (556-574) region in the context of angiogenesis research. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the signaling pathways, detailed experimental protocols, and available quantitative data related to this critical domain. By leveraging this knowledge, researchers can better design experiments to investigate novel therapeutic strategies targeting angiogenesis in various pathological conditions, including cancer and ischemic diseases.
Core Signaling Pathway: HIF-1α Oxygen-Dependent Degradation
The stability of the HIF-1α protein is tightly regulated through an oxygen-dependent degradation pathway. The 556-574 amino acid region is at the heart of this regulatory mechanism.
Whitepaper: The HIF-1α (556-574) Domain - A Critical Nexus in Cancer Metabolism and Therapeutic Development
Audience: Researchers, scientists, and drug development professionals.
Abstract
Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a master transcriptional regulator that enables cellular adaptation to low oxygen environments, a hallmark of solid tumors. The stability and activity of HIF-1α are exquisitely controlled by post-translational modifications, primarily within its Oxygen-Dependent Degradation Domain (ODDD). This technical guide focuses on a specific 19-amino acid peptide sequence within the C-terminal ODDD, HIF-1α (556-574), which constitutes the minimal recognition site for the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex. The hydroxylation of a key proline residue (Pro564) within this region is the critical oxygen-sensitive switch that dictates whether HIF-1α is targeted for proteasomal degradation under normoxia or stabilized under hypoxia to drive metabolic reprogramming. Understanding the molecular intricacies of the HIF-1α (556-574) domain's interaction with its regulatory machinery is paramount for developing novel therapeutics that target the metabolic vulnerabilities of cancer.
The Core Regulatory Pathway: HIF-1α (556-574) as the Oxygen-Sensing Switch
Under normal oxygen conditions (normoxia), HIF-1α is constitutively synthesized but has a very short half-life of approximately 5 minutes.[1][2] This rapid turnover is mediated by a family of prolyl hydroxylase domain enzymes (PHDs) that use O₂ as a co-substrate to hydroxylate specific proline residues within the ODDD.[3] The HIF-1α (556-574) region contains the critical Pro564 residue. Once hydroxylated, this region is recognized by the von Hippel-Lindau tumor suppressor protein (pVHL), which is the substrate-recognition component of an E3 ubiquitin ligase complex.[4][5] This binding event leads to the polyubiquitination of HIF-1α and its subsequent degradation by the 26S proteasome.[1][5]
In hypoxic conditions, the lack of molecular oxygen inhibits PHD activity.[3] Consequently, Pro564 is not hydroxylated, preventing pVHL from recognizing and binding to the 556-574 domain.[4] This allows HIF-1α to accumulate, translocate to the nucleus, dimerize with the constitutively expressed HIF-1β (also known as ARNT), and bind to Hypoxia Response Elements (HREs) in the promoters of hundreds of target genes.[1][6]
Caption: Oxygen-dependent regulation of HIF-1α stability mediated by the 556-574 domain.
Quantitative Binding Data
The hydroxylation of Pro564 within the HIF-1α (556-574) peptide dramatically increases its affinity for the pVHL complex (VCB). This switch-like binding behavior is fundamental to the oxygen-sensing mechanism. The binding affinity is increased by approximately 1000-fold upon the addition of a single oxygen atom to Pro564.[7]
| HIF-1α Peptide (556-574) State | Binding Partner | Dissociation Constant (Kd) | Reference |
| Hydroxylated (Pro564-OH) | VCB Complex | 33 nM | [7] |
| Non-hydroxylated | VCB Complex | 34 µM | [7] |
HIF-1α and the Metabolic Reprogramming of Cancer
The stabilization of HIF-1α in hypoxic tumors is a primary driver of the metabolic shift towards anaerobic glycolysis, a phenomenon known as the "Warburg effect".[8][9] Even in the presence of oxygen, cancer cells often favor this less efficient method of ATP production. HIF-1α orchestrates this reprogramming by transcriptionally upregulating a suite of genes encoding glucose transporters and glycolytic enzymes.[10][11][12] This metabolic adaptation provides cancer cells with the necessary ATP and biosynthetic precursors to sustain rapid proliferation while minimizing the production of reactive oxygen species (ROS) from mitochondria.[10]
Furthermore, HIF-1α actively suppresses oxidative phosphorylation by upregulating pyruvate (B1213749) dehydrogenase kinase 1 (PDK1).[1][13] PDK1 phosphorylates and inactivates pyruvate dehydrogenase, the enzyme that converts pyruvate to acetyl-CoA, thereby shunting pyruvate away from the mitochondrial TCA cycle and towards lactate (B86563) production via lactate dehydrogenase A (LDHA), another HIF-1 target.[10][14]
Caption: HIF-1α function in promoting glycolysis and suppressing mitochondrial respiration.
Key HIF-1α Metabolic Target Genes
| Gene | Encoded Protein | Function in Metabolism | Reference |
| SLC2A1/3 | Glucose Transporter 1/3 (GLUT1/3) | Facilitates uptake of glucose into the cell. | [1][11] |
| HK1/2 | Hexokinase 1/2 | Phosphorylates glucose, the first committed step of glycolysis. | [1] |
| PFKL | Phosphofructokinase, Liver Type | A key rate-limiting enzyme in the glycolytic pathway. | [1] |
| ALDOA/C | Aldolase A/C | Catalyzes the cleavage of fructose-1,6-bisphosphate. | [1] |
| PGK1 | Phosphoglycerate Kinase 1 | Generates ATP during glycolysis. | [1] |
| ENO1 | Enolase 1 | Catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate. | [12] |
| PKM2 | Pyruvate Kinase M2 | Catalyzes the final, ATP-generating step of glycolysis. Also acts as a transcriptional coactivator for HIF-1α. | [11][15] |
| LDHA | Lactate Dehydrogenase A | Converts pyruvate to lactate, regenerating NAD+ for glycolysis. | [1] |
| PDK1 | Pyruvate Dehydrogenase Kinase 1 | Inhibits pyruvate dehydrogenase, blocking pyruvate entry into the TCA cycle. | [1][10] |
Experimental Protocols & Workflows
Investigating the HIF-1α (556-574) domain's role requires specific biochemical and molecular biology techniques. Below are detailed protocols for key experiments.
Co-Immunoprecipitation (Co-IP) for HIF-1α and pVHL Interaction
This protocol is used to verify the in-vivo interaction between HIF-1α and pVHL, which is dependent on the hydroxylation status of the 556-574 domain.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T or VHL-deficient RCC4 cells) to 80-90% confluency. For a positive control for HIF-1α stabilization, treat cells with a hypoxia mimetic like cobalt chloride (CoCl₂) (e.g., 100 µM) or a PHD inhibitor (e.g., 100 µM DMOG) for 4-6 hours, or expose to 1% O₂. For interaction studies, cells are typically kept under normoxic conditions where the interaction occurs prior to degradation.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. Crucially, include a proteasome inhibitor (e.g., 10 µM MG132) in the lysis buffer to prevent degradation of the complex.[16]
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Transfer the supernatant (clarified lysate) to a new tube. Quantify protein concentration using a BCA assay.
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the pre-cleared supernatant.
-
Add 2-5 µg of the primary antibody (e.g., anti-VHL) or an isotype control IgG to the lysate. Incubate overnight at 4°C with gentle rotation.
-
Add equilibrated Protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.
-
Elute the protein complexes by resuspending the beads in 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the suspected interacting partner (e.g., anti-HIF-1α). Also, probe for the immunoprecipitated protein (anti-VHL) to confirm successful pulldown.
-
Caption: A generalized workflow for a co-immunoprecipitation experiment.
In Vitro Ubiquitylation Assay
This assay directly assesses the ability of the pVHL complex to ubiquitinate HIF-1α substrates containing the 556-574 domain.[4]
Methodology:
-
Reagent Preparation:
-
HIF-1α Substrate: Generate ³⁵S-methionine-labeled HIF-1α fragments (e.g., containing residues 556-574) using a coupled in vitro transcription/translation (IVTT) system (e.g., rabbit reticulocyte lysate).[4]
-
Cell Extracts: Prepare cytoplasmic extracts from VHL-defective cells (e.g., RCC4) and a control line where VHL has been re-expressed (RCC4/VHL).
-
Ubiquitylation Mix: Prepare a reaction buffer containing an energy-regenerating system (ATP, creatine (B1669601) kinase, creatine phosphate), ubiquitin, and the proteasome inhibitor MG132.
-
-
Ubiquitylation Reaction:
-
In a microcentrifuge tube, combine the cell extract (RCC4 or RCC4/VHL), the ubiquitylation mix, and the IVTT-produced ³⁵S-labeled HIF-1α substrate.
-
Incubate the reaction at 30°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Resolve the proteins on an SDS-PAGE gel.
-
Dry the gel and expose it to X-ray film or a phosphor screen (autoradiography).
-
-
Interpretation: A high-molecular-weight smear or ladder of the radiolabeled HIF-1α substrate, present only in the reactions with VHL-competent extracts (RCC4/VHL), indicates successful VHL-dependent polyubiquitination.[4]
HIF-1α Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a quantitative measurement of HIF-1α protein levels in cell lysates, useful for assessing the effects of compounds that stabilize or destabilize HIF-1α.[17]
Methodology:
-
Sample Preparation:
-
Lyse cells as described in the Co-IP protocol (3.1), ensuring immediate addition of protease/proteasome inhibitors.
-
Quantify total protein concentration of the clarified lysate. Samples must be stored at -80°C if not used immediately.[18]
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for HIF-1α and incubate overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate. Add cell lysates and a series of known concentration standards for the HIF-1α protein to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate. Add a biotinylated detection antibody specific for a different epitope on HIF-1α. Incubate for 1 hour at room temperature.
-
Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate. Add a chromogenic substrate (e.g., TMB). A color change will develop.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of HIF-1α in the samples by interpolating their absorbance values on the standard curve. Normalize to total protein concentration (e.g., pg HIF-1α / mg total protein).[18]
-
Therapeutic Targeting of the HIF-1α (556-574) - pVHL Interaction
The critical role of the HIF-1α/pVHL interaction in cancer progression makes it a prime target for therapeutic intervention.[19][20] Inhibiting HIF-1 activity has shown marked effects on tumor growth in preclinical studies.[20] Strategies targeting this pathway include:
-
PHD Inhibitors (HIF Stabilizers): Small molecules that mimic 2-oxoglutarate, a PHD co-substrate, can competitively inhibit PHD enzymes.[3] This prevents Pro564 hydroxylation, leading to HIF-1α stabilization even under normoxia. While counterintuitive for cancer therapy, these agents (e.g., Roxadustat) are used to treat anemia by stimulating erythropoietin production, a HIF target gene.
-
Inhibitors of the HIF-1α/pVHL Interaction: Developing molecules that directly block the binding of hydroxylated HIF-1α (556-574) to pVHL is a theoretical strategy to stabilize HIF-1α. Conversely, and more relevant for oncology, are strategies that disrupt HIF-1α's ability to activate transcription or that promote its degradation through VHL-independent mechanisms.
-
Downstream HIF-1 Target Inhibitors: An alternative approach is to target the downstream metabolic enzymes that are upregulated by HIF-1, thereby crippling the metabolic adaptations of cancer cells.
Conclusion
The HIF-1α (556-574) domain is the lynchpin in the oxygen-sensing mechanism that governs cellular metabolism. Its interaction with the PHD enzymes and the pVHL E3 ligase complex represents a tightly regulated molecular switch. In cancer, the hypoxic microenvironment hijacks this switch, leading to HIF-1α stabilization and a profound metabolic reprogramming that favors glycolytic flux. This adaptation is fundamental to tumor survival, proliferation, and resistance to therapy. A thorough understanding of the biochemical and cellular events centered on this small but critical peptide region, facilitated by the experimental protocols detailed herein, is essential for the continued development of targeted anticancer therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Independent function of two destruction domains in hypoxia‐inducible factor‐α chains activated by prolyl hydroxylation | The EMBO Journal [link.springer.com]
- 5. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Quantifying the binding interaction between the hypoxia-inducible transcription factor and the von Hippel Lindau suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia-Inducible Factor-1α and the Glycolytic Phenotype in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoxia-Inducible Factor 1-Alpha (HIF-1α): An Essential Regulator in Cellular Metabolic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIF-1: upstream and downstream of cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Metabolic Heterogeneity of Cancer Cells: An Interplay between HIF-1, GLUTs, and AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. mdpi.com [mdpi.com]
- 15. Regulation of metabolism by hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. Enzyme-Linked Immunosorbent Assay for Pharmacological Studies Targeting Hypoxia-Inducible Factor 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of HIF-1α expression and release following endothelial injury in-vitro and in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HIF-1alpha and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeting HIF-1 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on HIF-1 alpha in Ischemic Models: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Note on HIF-1 alpha (556-574): Extensive literature review indicates that the Hypoxia-Inducible Factor-1 alpha (HIF-1α) fragment (556-574) is primarily utilized as a research tool in biochemical and cellular assays. This peptide sequence contains a critical proline residue (Pro-564) that is a substrate for prolyl hydroxylases (PHDs), and its hydroxylated form is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the degradation of the full-length HIF-1α protein under normoxic conditions[1][2][3]. Consequently, this peptide is instrumental in studies investigating the mechanisms of HIF-1α stability and its interaction with VHL[1][2][3]. However, there is a notable absence of published preclinical studies using the HIF-1α (556-574) peptide as a direct therapeutic agent in in vivo ischemic models.
Therefore, this guide will focus on the broader and well-documented preliminary studies of modulating the full HIF-1α protein in ischemic models, which provides the foundational knowledge for the therapeutic potential of targeting this pathway.
The Role of HIF-1α in Ischemic Pathophysiology
Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to hypoxia and is crucial in the pathophysiology of ischemic diseases such as stroke and myocardial infarction[2][4]. HIF-1 is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β)[4]. Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it stabilizes, translocates to the nucleus, and dimerizes with HIF-1β to activate the transcription of over 100 genes[4]. These target genes are involved in critical adaptive responses, including angiogenesis, erythropoiesis, and anaerobic metabolism[2][4].
The role of HIF-1α in ischemia is complex, exhibiting both protective and detrimental effects depending on the context and timing. In the acute phase of an ischemic insult, stabilization of HIF-1α can be neuroprotective and cardioprotective by promoting cell survival pathways[5]. However, prolonged and excessive HIF-1α activation can also contribute to inflammatory responses and cell death[4].
Quantitative Data from Preclinical Ischemic Models
The following tables summarize quantitative data from key preclinical studies where HIF-1α was modulated in ischemic models. It is important to note that these studies involve the stabilization or overexpression of the full-length HIF-1α protein, not the administration of the 556-574 peptide.
Table 1: Neuroprotective Effects of HIF-1α Modulation in Cerebral Ischemia Models
| Ischemic Model | Animal Model | Intervention | Key Quantitative Findings | Reference |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | Adenovirus-mediated HIF-1α overexpression | - 24h post-MCAO: Infarct volume reduced by ~40%- 72h post-MCAO: Neurological deficit score improved by ~35% | [6] |
| Transient Global Cerebral Ischemia | Rat | Hypoxic Postconditioning (HPC) to stabilize HIF-1α | - Increased HIF-1α and VEGF expression in the CA1 region- Decreased cleaved caspase-9 levels | [4] |
| Photothrombotic Stroke | Mouse | Genetic stabilization of HIF-1α | - Increased capillary density in the peri-infarct area by ~50%- Improved motor function recovery on rotarod test | [4] |
Table 2: Cardioprotective Effects of HIF-1α Modulation in Myocardial Infarction Models
| Ischemic Model | Animal Model | Intervention | Key Quantitative Findings | Reference |
| Left Anterior Descending (LAD) Coronary Artery Ligation | Mouse | Pharmacological inhibition of PHDs to stabilize HIF-1α | - Reduced infarct size by ~30%- Improved left ventricular ejection fraction by ~15% at 28 days | [7] |
| Ischemia-Reperfusion Injury | Rat | Ischemic Preconditioning (IPC) to upregulate HIF-1α | - Increased expression of HIF-1α target genes (e.g., VEGF, EPO)- Reduced cardiomyocyte apoptosis by ~45% | [8][9] |
| Permanent Coronary Artery Ligation | Mouse | Myocardial-specific HIF-1α overexpression | - Enhanced angiogenesis in the border zone- Attenuated cardiac remodeling and fibrosis | [8] |
Detailed Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
Objective: To induce focal cerebral ischemia mimicking human stroke.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature at 37°C
-
Surgical microscope
-
Microvascular clips
-
4-0 monofilament nylon suture with a rounded tip
-
Laser Doppler flowmeter
Procedure:
-
Anesthetize the rat and place it on a heating pad in a supine position.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Insert the 4-0 monofilament suture into the ICA via the ECA stump and advance it approximately 18-20 mm until a slight resistance is felt. This occludes the origin of the middle cerebral artery (MCA).
-
Monitor cerebral blood flow reduction using a laser Doppler flowmeter to confirm successful occlusion.
-
For transient MCAO, withdraw the suture after a defined period (e.g., 60 or 90 minutes) to allow reperfusion. For permanent MCAO, the suture is left in place.
-
Suture the incision and allow the animal to recover.
-
Administer analgesics as required.
Assessment of Neurological Deficit
Objective: To quantify the functional outcome after cerebral ischemia.
Procedure (using a 5-point scale):
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Circling towards the contralateral side.
-
3: Leaning to the contralateral side at rest.
-
4: No spontaneous motor activity.
Infarct Volume Measurement
Objective: To quantify the extent of brain injury.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in saline)
-
Brain matrix slicer
Procedure:
-
Euthanize the animal at the desired time point and perfuse with cold saline.
-
Carefully remove the brain and slice it into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in 2% TTC solution at 37°C for 30 minutes in the dark.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct area in each slice using image analysis software (e.g., ImageJ).
-
Calculate the total infarct volume by integrating the infarct areas of all slices.
Mandatory Visualizations
HIF-1α Signaling Pathway in Ischemia
Caption: HIF-1α Signaling Pathway in Ischemic Conditions.
Experimental Workflow for Preclinical Ischemic Studies
Caption: General Experimental Workflow for Preclinical Ischemic Studies.
References
- 1. HIF-1a (556-574) - 1 mg [anaspec.com]
- 2. HIF - 1 {alpha} (556 - 574) - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 3. genscript.com [genscript.com]
- 4. HIF-1α in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIF-1α is neuroprotective during the early phases of mild hypoxia in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HIF-1 reduces ischaemia-reperfusion injury in the heart by targeting the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Myeloid hypoxia-inducible factor HIF1A provides cardio-protection during ischemia and reperfusion via induction of netrin-1 [frontiersin.org]
- 9. HIF in the heart: development, metabolism, ischemia, and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Transcriptional Regulation by the HIF-1 alpha C-terminal Domain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanisms governing the transcriptional activity of the C-terminal transactivation domain (CTAD) of Hypoxia-Inducible Factor-1 alpha (HIF-1α). It delves into the structural and functional intricacies of the CTAD, its critical interactions with coactivators, the impact of post-translational modifications, and the signaling pathways that dictate its function. Detailed experimental protocols for studying these processes are provided, along with curated quantitative data to support further research and drug development efforts in this critical area of cellular response to hypoxia.
Core Concepts of HIF-1α CTAD-Mediated Transcription
The HIF-1α subunit is a master regulator of the cellular response to low oxygen levels (hypoxia). Its transcriptional activity is mediated by two transactivation domains, the N-terminal TAD (NTAD) and the C-terminal TAD (CTAD). The CTAD, spanning amino acids 786-826, is a critical region for potent transcriptional activation. Under hypoxic conditions, stabilized HIF-1α translocates to the nucleus, dimerizes with its partner HIF-1β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. The recruitment of transcriptional coactivators, primarily CREB-binding protein (CBP) and its paralog p300, to the CTAD is the pivotal step that initiates the transcription of a vast array of genes involved in angiogenesis, glucose metabolism, cell survival, and other adaptive responses.
The interaction between the HIF-1α CTAD and the CH1 domain of p300/CBP is a highly regulated process, primarily governed by a critical post-translational modification: asparaginyl hydroxylation.
Structural and Functional Insights into the HIF-1α CTAD
The HIF-1α CTAD is an intrinsically disordered region that folds upon binding to the cysteine/histidine-rich 1 (CH1) domain of p300/CBP. This interaction is extensive, with the CTAD wrapping around the CH1 domain, burying a significant surface area and forming a stable complex.[1] The structure of this complex reveals key hydrophobic and polar contacts that are essential for the high-affinity interaction.
Mutagenesis studies have identified several critical hydrophobic residues within the CTAD, including Ile(802), Leu(808), Leu(814), Leu(815), and Leu(818), that are crucial for both binding to the CH1 domain and for transcriptional activation.[2] Mutations in these residues can significantly impair the transactivation function of HIF-1α.[2]
Quantitative Analysis of HIF-1α CTAD Interactions and Modifications
The affinity of the HIF-1α CTAD for p300/CBP is a key determinant of its transcriptional potency. Biophysical techniques such as fluorescence polarization, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) have been employed to quantify this interaction.
| Interacting Partners | Method | Dissociation Constant (Kd) | Reference |
| HIF-1α CTAD (786-826) - p300 CH1 | Fluorescence Anisotropy | 16.11 ± 0.06 nM | [3] |
| HIF-1α CTAD (786-826) - p300 CH1 | Isothermal Titration Calorimetry | 45 ± 10 nM | [3] |
| CITED2 (competitor) - p300 | Isothermal Titration Calorimetry | 10.6 nM | [4] |
Table 1: Binding Affinities of HIF-1α CTAD and its Competitor with p300. This table summarizes the measured dissociation constants (Kd) for the interaction between the HIF-1α C-terminal transactivation domain (CTAD) and the CH1 domain of p300, as well as a known competitor, CITED2. Lower Kd values indicate higher binding affinity.
The transcriptional activity of HIF-1α is also profoundly influenced by mutations within the CTAD.
| HIF-1α Mutant | Effect on Transcriptional Activity | Reference |
| Deletion of ODD domain (ΔODD) | 2.1-fold increase in VEGF promoter activity | [5] |
| Triple Mutant (P402A/P564G/N803A) | 5.9-fold increase in VEGF promoter activity | [5] |
| Alanine mutations at Ile(802), Leu(808), Leu(814), Leu(815), Leu(818) | Significantly reduced transactivation function | [2] |
| E812A/E813A, D819A | Impaired hypoxia-dependent transactivation without disrupting CH1 binding | [2] |
Table 2: Impact of HIF-1α Mutations on Transcriptional Activity. This table outlines the effects of specific mutations in the HIF-1α protein, particularly within the oxygen-dependent degradation domain (ODDD) and the C-terminal transactivation domain (CTAD), on its ability to activate the transcription of target genes like VEGF.
Post-Translational Modifications Regulating CTAD Activity
The primary regulatory mechanism of the HIF-1α CTAD is asparaginyl hydroxylation. Under normoxic conditions, the enzyme Factor Inhibiting HIF-1 (FIH-1) hydroxylates a specific asparagine residue (Asn803) within the CTAD.[6] This hydroxylation sterically hinders the binding of the CTAD to the CH1 domain of p300/CBP, thereby preventing transcriptional activation.[6] In hypoxia, the activity of FIH-1 is inhibited due to the lack of its co-substrate, oxygen, allowing the unmodified CTAD to bind to p300/CBP and initiate transcription.[7]
Other post-translational modifications, such as S-nitrosylation, have also been shown to decrease p300 binding, while phosphorylation appears to have no direct effect on this interaction.[8][9]
| Modification | Effect on p300/CBP Binding | Reference |
| Asparagine (N803) Hydroxylation | Decreases binding | [8][9] |
| S-Nitrosylation | Decreases binding | [8][9] |
| Phosphorylation | No effect on binding | [8][9] |
Table 3: Influence of Post-Translational Modifications on HIF-1α CTAD-p300/CBP Interaction. This table summarizes the effects of key post-translational modifications on the binding affinity between the HIF-1α C-terminal transactivation domain (CTAD) and its coactivators, p300/CBP.
Signaling Pathways and Regulatory Networks
The regulation of the HIF-1α CTAD is a central component of the hypoxia signaling pathway. The interplay between HIF-1α, FIH-1, and p300/CBP forms a molecular switch that is exquisitely sensitive to cellular oxygen levels.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) for HIF-1α
This protocol allows for the identification of genomic regions occupied by HIF-1α in response to hypoxia.
Methodology:
-
Cell Culture and Hypoxia Induction: Culture cells to 70-80% confluency. Induce hypoxia by placing cells in a hypoxic chamber (1% O2) for 4-6 hours.
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine (B1666218) to a final concentration of 0.125 M.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for HIF-1α overnight at 4°C. Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers for the promoter regions of known or putative HIF-1 target genes, or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Co-Immunoprecipitation (Co-IP) of HIF-1α and p300
This protocol is used to verify the in vivo interaction between HIF-1α and p300.
Methodology:
-
Cell Culture and Hypoxia Induction: As described for the ChIP protocol.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-HIF-1α antibody overnight at 4°C. Add fresh protein A/G beads to capture the immune complexes.
-
Washes: Wash the beads several times with lysis buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against p300 to detect the co-immunoprecipitated protein.
Luciferase Reporter Assay for HIF-1α Transcriptional Activity
This assay quantifies the ability of HIF-1α to activate transcription from a hypoxia-responsive promoter.
Methodology:
-
Plasmid Constructs: Use a reporter plasmid containing a luciferase gene driven by a promoter with multiple HREs. A control plasmid expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency.
-
Transfection: Co-transfect the HRE-luciferase reporter plasmid and the Renilla control plasmid into the cells of interest.
-
Treatment: After 24-48 hours, treat the cells with the desired stimulus (e.g., hypoxia, a small molecule inhibitor, or overexpression of a mutant HIF-1α).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction relative to the untreated or control condition.
Implications for Drug Development
The critical role of the HIF-1α CTAD-p300/CBP interaction in promoting tumor growth and survival makes it an attractive target for cancer therapy.[10] Small molecules that disrupt this protein-protein interaction have the potential to inhibit the transcription of a wide range of hypoxia-inducible genes, thereby impeding tumor angiogenesis, metabolic adaptation, and metastasis. The detailed understanding of the structural and functional aspects of this interaction, coupled with the robust experimental protocols outlined in this guide, provides a solid foundation for the discovery and development of novel HIF-1α inhibitors.[10]
References
- 1. Structural basis for recruitment of CBP/p300 by hypoxia-inducible factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional analysis of hypoxia-inducible factor-1 alpha-mediated transactivation. Identification of amino acid residues critical for transcriptional activation and/or interaction with CREB-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Hypoxia-Inducible Factor Post-Translational Modifications in Regulating Its Localisation, Stability, and Activity [mdpi.com]
- 8. pure.uos.ac.kr [pure.uos.ac.kr]
- 9. Modulation of p300 binding by posttranslational modifications of the C-terminal activation domain of hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Discovery of HIF-1α-p300/CBP Inhibitors as Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
HIF-1α (556-574): A Versatile Tool for Interrogating the Ubiquitin-Proteasome System
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Hypoxia-Inducible Factor 1-alpha (HIF-1α) protein is a master regulator of cellular responses to low oxygen levels (hypoxia). Its stability is tightly controlled by the ubiquitin-proteasome system, making it a focal point for research in cancer, ischemia, and other diseases. A key segment in this regulation is the peptide sequence spanning amino acids 556-574 of HIF-1α. This region, part of the C-terminal Oxygen-Dependent Degradation Domain (ODDD), contains the critical proline residue (Pro564) that, when hydroxylated, serves as a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This interaction triggers the ubiquitination and subsequent degradation of HIF-1α by the proteasome. Consequently, the HIF-1α (556-574) peptide has emerged as an invaluable tool for studying the intricacies of protein degradation and for the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).
Quantitative Analysis of HIF-1α (556-574) and VHL Interaction
The binding affinity between the HIF-1α (556-574) peptide and the VHL-ElonginC-ElonginB (VCB) complex is dramatically enhanced by the hydroxylation of Proline 564. This significant difference in binding affinity underscores the switch-like mechanism of HIF-1α regulation.
| Interacting Molecules | Modification | Method | Dissociation Constant (Kd) | Fold Change in Affinity |
| VCB Complex and HIF-1α (556-574) peptide | Hydroxylated Pro564 | Isothermal Titration Calorimetry (ITC) | 33 nM | ~1000-fold increase |
| VCB Complex and HIF-1α (556-574) peptide | Non-hydroxylated Pro564 | Isothermal Titration Calorimetry (ITC) | 34 µM | - |
Core Signaling Pathway: VHL-Mediated Degradation of HIF-1α
Under normoxic conditions, HIF-1α is continuously synthesized and rapidly degraded. This process is initiated by the hydroxylation of specific proline residues within its ODD by prolyl hydroxylases (PHDs). The hydroxylated prolines are then recognized by the VHL E3 ubiquitin ligase complex, leading to the polyubiquitination of HIF-1α and its subsequent degradation by the 26S proteasome.
Experimental Protocols
The HIF-1α (556-574) peptide is a versatile reagent for a variety of in vitro assays designed to probe the ubiquitin-proteasome pathway. Below are detailed protocols for key experiments.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of the HIF-1α (556-574) peptide by the VHL E3 ligase complex.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL-ElonginB-ElonginC (VBC) complex
-
Recombinant Cullin2/Rbx1
-
Human ubiquitin
-
ATP
-
Hydroxylated HIF-1α (556-574) peptide (substrate)
-
Non-hydroxylated HIF-1α (556-574) peptide (negative control)
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody or antibody against a tag on the HIF-1α peptide
Procedure:
-
Prepare a master mix containing ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, and ubiquitin.
-
In separate tubes, add the hydroxylated or non-hydroxylated HIF-1α (556-574) peptide.
-
Add the VBC complex and Cullin2/Rbx1 to the tubes.
-
Initiate the reaction by adding the master mix to each tube.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Resolve the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated HIF-1α peptide.
GST Pull-Down Assay
This assay is used to demonstrate the direct interaction between the HIF-1α (556-574) peptide and the VHL complex.
Materials:
-
GST-tagged VHL protein (or VBC complex)
-
Glutathione-sepharose beads
-
Biotinylated hydroxylated HIF-1α (556-574) peptide
-
Biotinylated non-hydroxylated HIF-1α (556-574) peptide (negative control)
-
Pull-down buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, protease inhibitors)
-
Wash buffer (pull-down buffer with higher salt concentration, e.g., 300 mM NaCl)
-
Elution buffer (e.g., pull-down buffer with 10 mM reduced glutathione)
-
SDS-PAGE gels and Western blotting reagents
-
Streptavidin-HRP conjugate
Procedure:
-
Incubate GST-VHL with glutathione-sepharose beads to immobilize the protein.
-
Wash the beads to remove unbound GST-VHL.
-
Add the biotinylated hydroxylated or non-hydroxylated HIF-1α peptide to the beads.
-
Incubate to allow for binding.
-
Wash the beads extensively with wash buffer to remove non-specific interactions.
-
Elute the bound proteins with elution buffer.
-
Resolve the eluted proteins by SDS-PAGE.
-
Perform a Western blot and probe with streptavidin-HRP to detect the biotinylated HIF-1α peptide.
Fluorescence Polarization Assay
This is a high-throughput compatible assay to quantify the binding affinity between the VHL complex and the HIF-1α (556-574) peptide and to screen for inhibitors.
Materials:
-
Recombinant VBC complex
-
Fluorescently labeled (e.g., FAM) hydroxylated HIF-1α (556-574) peptide (tracer)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.01% Tween-20)
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Serially dilute the VBC complex in assay buffer in a 384-well plate.
-
Add a constant, low concentration of the fluorescently labeled HIF-1α peptide to each well.
-
Incubate the plate at room temperature to allow binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the fluorescence polarization values against the VBC concentration and fit the data to a binding curve to determine the Kd.
-
For inhibitor screening, a fixed concentration of VBC and the fluorescent peptide are incubated with varying concentrations of a test compound. A decrease in fluorescence polarization indicates displacement of the tracer and inhibition of the interaction.
Conclusion
The HIF-1α (556-574) peptide, particularly in its hydroxylated form, serves as a powerful and specific tool for dissecting the molecular mechanisms of VHL-mediated protein degradation. Its use in a variety of robust in vitro assays enables researchers to quantify protein-protein interactions, reconstitute ubiquitination events, and screen for novel inhibitors of this critical pathway. As the field of targeted protein degradation continues to expand, the utility of the HIF-1α (556-574) peptide as a fundamental research tool and a component in the design of innovative therapeutics is set to grow.
Methodological & Application
Application Notes and Protocols: HIF-1 alpha (556-574) Peptide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). Its alpha subunit, HIF-1α, is tightly regulated under normoxic conditions through proteasomal degradation mediated by the von Hippel-Lindau (VHL) tumor suppressor protein. This interaction is dependent on the hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-1α. The HIF-1 alpha (556-574) peptide is a 19-amino acid fragment corresponding to a key region of the C-terminal ODDD of human HIF-1α that contains the critical proline residue (Pro-564) for VHL recognition.[1][2][3]
This peptide serves as a valuable tool for studying the HIF-1 signaling pathway. In its hydroxylated form, it can be used in biochemical assays to compete with endogenous hydroxylated HIF-1α for binding to VHL.[4][5][6] More significantly for cell culture applications, when introduced into cells, this peptide can act as a competitive inhibitor of the HIF-1α-VHL interaction, leading to the stabilization of endogenous HIF-1α even under normoxic conditions. This stabilization allows for the activation of HIF-1 target genes, mimicking a hypoxic response. To facilitate cellular uptake, the peptide is often conjugated to a cell-penetrating peptide such as TAT.[2][7]
These application notes provide detailed protocols for the preparation and use of the HIF-1 alpha (556-574) peptide in cell culture experiments to stabilize HIF-1α and study its downstream effects.
Product Information
| Characteristic | Description |
| Peptide Name | HIF-1 alpha (556-574) |
| Sequence | DLDLEMLAPYIPMDDDFQL |
| Molecular Weight | ~2255 Da |
| Appearance | Lyophilized white powder |
| Purity | >95% (typically verified by HPLC) |
Reconstitution and Storage
Proper handling and storage of the HIF-1 alpha (556-574) peptide are crucial for maintaining its biological activity.
| Parameter | Recommendation |
| Reconstitution Solvent | Sterile, nuclease-free water or DMSO. For cell culture, sterile phosphate-buffered saline (PBS) is also an option. |
| Stock Solution Concentration | 1-10 mM |
| Reconstitution Procedure | Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. Add the appropriate volume of solvent and gently vortex or pipette up and down to dissolve. Avoid vigorous shaking. |
| Short-term Storage (days to weeks) | Aliquot the reconstituted peptide and store at -20°C. |
| Long-term Storage (months to years) | Aliquot the reconstituted peptide and store at -80°C. Avoid repeated freeze-thaw cycles. |
Signaling Pathway
The HIF-1 alpha (556-574) peptide primarily functions by interfering with the VHL-mediated degradation of HIF-1α.
Caption: HIF-1α stabilization by the 556-574 peptide.
Experimental Protocols
Protocol 1: Stabilization of HIF-1α in Cell Culture
This protocol describes the use of a cell-penetrating TAT-HIF-1 alpha (556-574) peptide to stabilize endogenous HIF-1α under normoxic conditions.
Materials:
-
TAT-HIF-1 alpha (556-574) peptide
-
Cell line of interest (e.g., HeLa, HUVEC, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer for Western blotting
-
Antibodies for Western blotting (anti-HIF-1α, anti-β-actin or other loading control)
-
Positive control for HIF-1α stabilization (e.g., CoCl₂, DMOG, or hypoxia chamber)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Peptide Preparation: Prepare a working stock of TAT-HIF-1 alpha (556-574) peptide in complete cell culture medium. A final concentration of 0.5 µM has been shown to be effective for inducing HIF-1α protein levels.[2] A dose-response experiment (e.g., 0.1, 0.5, 1, 5 µM) is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the TAT-HIF-1 alpha (556-574) peptide. Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptide) and a positive control.
-
Incubation: Incubate the cells for a desired period. A time-course experiment (e.g., 2, 4, 8, 16 hours) is recommended. Stabilization of HIF-1α protein has been observed after 16 hours of treatment.[2]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer for protein extraction.
-
Western Blot Analysis: Perform Western blotting to detect the levels of HIF-1α protein. Use β-actin or another housekeeping protein as a loading control to normalize the results.
Caption: Western Blot Workflow for HIF-1α Stabilization.
Protocol 2: VHL Binding Competition Assay (In Vitro)
This protocol describes an in vitro assay to demonstrate the competitive binding of hydroxylated HIF-1 alpha (556-574) peptide to the VHL complex.
Materials:
-
Hydroxylated and non-hydroxylated HIF-1 alpha (556-574) peptides
-
Recombinant VHL-Elongin B-Elongin C (VBC) complex
-
Biotinylated, hydroxylated HIF-1α peptide (as a probe)
-
Streptavidin-coated beads or plates
-
In vitro translated and ³⁵S-labeled VHL (optional, for autoradiography)
-
Appropriate binding and wash buffers
-
Detection system (e.g., scintillation counter for radiolabeled VHL, or antibody-based detection for unlabeled VHL)
Procedure:
-
Immobilize Probe: Incubate streptavidin-coated beads with a saturating concentration of biotinylated, hydroxylated HIF-1α peptide to immobilize the probe.
-
Competition Reaction: In separate tubes, mix the immobilized probe with the VBC complex. Add increasing concentrations of the competitor peptide (hydroxylated or non-hydroxylated HIF-1 alpha (556-574)). A concentration of 50 nM of hydroxylated competitor peptide has been shown to effectively compete for VHL binding.[4][5]
-
Incubation: Incubate the reaction mixtures at 4°C with gentle rotation to allow for competitive binding.
-
Washing: Wash the beads several times with a cold wash buffer to remove unbound proteins.
-
Elution and Detection: Elute the bound proteins from the beads. Quantify the amount of VHL that remains bound to the immobilized probe. This can be done by SDS-PAGE and autoradiography if using radiolabeled VHL, or by Western blotting with an anti-VHL antibody.
-
Data Analysis: A decrease in the amount of VBC complex bound to the immobilized probe in the presence of the hydroxylated competitor peptide indicates successful competition. The non-hydroxylated peptide should show significantly less or no competition.
Caption: VHL Binding Competition Assay Workflow.
Quantitative Data Summary
The following table summarizes expected outcomes based on published literature. Researchers should optimize these conditions for their specific experimental systems.
| Application | Cell Line/System | Peptide Concentration | Treatment Time | Expected Outcome | Reference |
| HIF-1α Protein Stabilization | Various cancer cell lines (e.g., U2OS, Hep3B) | 0.5 µM (TAT-fused) | 16 hours | Increased HIF-1α protein levels, comparable to hypoxia (1% O₂) or DFO (75 µM) treatment. | [2] |
| Induction of HRE-luciferase Reporter Activity | U2OS, Hep3B | N/A (Plasmid expressed) | 24 hours | Increased luciferase activity comparable to hypoxic induction. | [7] |
| Induction of Target Gene mRNA (CAIX, Glut-1) | Doxycycline-inducible stable cell lines | N/A (Induced expression) | 24-48 hours | Increased mRNA levels of HIF-1 target genes. | [7] |
| Increased Glucose Uptake | Doxycycline-inducible stable cell lines | N/A (Induced expression) | - | Increased glucose uptake, mimicking the effect of hypoxia. | [7] |
| VHL Binding Competition | In vitro assay | 50 nM (Hydroxylated) | N/A | Inhibition of VHL binding to a hydroxylated HIF-1α probe. | [4][5] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low HIF-1α stabilization | Peptide degradation | Ensure proper storage and handling. Use fresh aliquots. |
| Inefficient cell penetration (for non-TAT fused peptide) | Use a cell-penetrating version (e.g., TAT-fused) or a transfection reagent. | |
| Suboptimal peptide concentration or incubation time | Perform a dose-response and time-course experiment. | |
| Low endogenous HIF-1α expression in the cell line | Choose a cell line known to express HIF-1α. | |
| High background in VHL binding assay | Insufficient washing | Increase the number and/or stringency of wash steps. |
| Non-specific binding | Include a blocking step (e.g., with BSA) and use appropriate controls. |
Conclusion
The HIF-1 alpha (556-574) peptide is a versatile tool for investigating the HIF-1 signaling pathway. By competitively inhibiting the interaction between HIF-1α and VHL, this peptide can effectively stabilize HIF-1α in cell culture, leading to the activation of downstream target genes. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this peptide in their studies of hypoxia, angiogenesis, and cancer biology. For optimal results, it is recommended to perform pilot experiments to determine the ideal peptide concentration and treatment duration for the specific cell line and experimental setup.
References
- 1. HIF-1a (556-574) - 1 mg [anaspec.com]
- 2. Peptide blockade of HIFα degradation modulates cellular metabolism and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Erythrocytosis-associated HIF-2α Mutations Demonstrate a Critical Role for Residues C-terminal to the Hydroxylacceptor Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erythrocytosis associated with a novel missense mutation in the HIF2A gene | Haematologica [haematologica.org]
- 6. oncotarget.com [oncotarget.com]
- 7. pnas.org [pnas.org]
Protocol for HIF-1 alpha (556-574) Peptide Reconstitution and Storage
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The HIF-1 alpha (556-574) peptide is a 19-amino-acid fragment derived from the oxygen-dependent degradation (ODD) domain of the human Hypoxia-Inducible Factor-1 alpha (HIF-1α) protein. Its sequence is DLDLEMLAPYIPMDDDFQL. This peptide contains the critical Proline-564 residue which, under normoxic conditions, is hydroxylated by prolyl hydroxylases (PHDs). This hydroxylation event is a key step in the oxygen-sensing mechanism of cells and creates a binding site for the von Hippel-Lindau (VHL) tumor suppressor protein, a component of an E3 ubiquitin ligase complex. The binding of VHL leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, effectively suppressing its transcriptional activity.
In hypoxic conditions, the lack of oxygen as a co-substrate for PHDs prevents the hydroxylation of Proline-564. Consequently, VHL cannot bind to HIF-1α, leading to its stabilization, nuclear translocation, and the activation of hypoxia-responsive genes. These genes are involved in critical cellular processes such as angiogenesis, erythropoiesis, and glycolysis, which are vital for adaptation to low oxygen environments and are implicated in various pathological conditions, including cancer and ischemic diseases.
The HIF-1 alpha (556-574) peptide is a valuable tool for in vitro studies of the HIF-1α signaling pathway. It is commonly used in:
-
Prolyl Hydroxylase (PHD) Activity Assays: The peptide serves as a substrate for PHDs, allowing for the screening and characterization of PHD inhibitors.
-
VHL Binding Assays: The hydroxylated form of the peptide can be used to study the interaction between HIF-1α and VHL, and to screen for compounds that disrupt this interaction.
-
Competition Assays: The peptide can be used to compete with full-length HIF-1α for binding to VHL or other interacting proteins.
Reconstitution and Storage Protocol
Proper reconstitution and storage of the HIF-1 alpha (556-574) peptide are crucial for maintaining its biological activity and ensuring experimental reproducibility.
Reconstitution
The lyophilized HIF-1 alpha (556-574) peptide is typically a white to off-white solid. The choice of solvent depends on the intended application.
-
For in vitro biochemical assays: High-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent. To prepare a stock solution, add the appropriate volume of DMSO to the vial to achieve the desired concentration. For example, to make a 10 mM stock solution from 1 mg of peptide (Molecular Weight: ~2254.5 g/mol ), you would add approximately 44.3 µL of DMSO. It is important to use newly opened, anhydrous DMSO as it is hygroscopic and absorbed water can affect peptide solubility. Sonication may be required to fully dissolve the peptide.
-
For cell-based assays or when DMSO is not suitable: Sterile, nuclease-free water or an appropriate sterile buffer (e.g., PBS, pH 7.2-7.4) can be used. The solubility in aqueous solutions may be lower than in DMSO.
Reconstitution Workflow:
-
Equilibrate: Before opening, allow the vial of lyophilized peptide to warm to room temperature for 15-20 minutes to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Add Solvent: Carefully add the calculated volume of the recommended solvent (e.g., DMSO) to the vial.
-
Dissolve: Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.
Storage
The stability of the HIF-1 alpha (556-574) peptide depends on whether it is in a lyophilized or reconstituted state.
-
Lyophilized Peptide: The lyophilized powder is stable for extended periods when stored under appropriate conditions.
-
Reconstituted Peptide: Once reconstituted, the peptide is more susceptible to degradation. To minimize degradation, it is essential to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
| Parameter | Lyophilized Peptide | Reconstituted in DMSO | Reconstituted in Aqueous Buffer |
| Storage Temperature | -20°C or -80°C[1][2][3][4][5] | -20°C or -80°C | -20°C or -80°C |
| Short-term Storage | Room temperature for short periods (shipping) | -20°C for up to 1 month | -20°C for up to 1 month |
| Long-term Storage | -20°C for up to 1 year; -80°C for up to 2 years | -80°C for up to 6 months | -80°C for up to 6 months |
| Recommended Solvent | N/A | High-purity DMSO | Sterile water or buffer (e.g., PBS) |
| Solubility | N/A | ≥ 100 mg/mL (with sonication) | Lower than in DMSO, dependent on sequence and modifications |
| Handling | Store desiccated and protected from light | Aliquot to avoid freeze-thaw cycles; store protected from light | Aliquot to avoid freeze-thaw cycles; store protected from light |
Experimental Protocols
In Vitro Prolyl Hydroxylase (PHD) Activity Assay (AlphaScreen Format)
This protocol is a generalized method for measuring the activity of PHD enzymes using the HIF-1 alpha (556-574) peptide as a substrate.
Materials:
-
HIF-1 alpha (556-574) peptide, biotinylated at the N-terminus
-
Recombinant human PHD2 (or other PHD isoform)
-
FeSO₄
-
L-Ascorbic acid
-
2-Oxoglutarate (2-OG)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)
-
Anti-hydroxyproline antibody (specific for hydroxylated Pro-564)
-
Acceptor and Donor beads for AlphaScreen
-
384-well white ProxiPlates
Procedure:
-
Prepare Reagents: Prepare stock solutions of all reagents in the appropriate assay buffer.
-
Enzyme and Inhibitor Incubation: In a 384-well plate, add the PHD2 enzyme and the test compound (potential inhibitor) or vehicle control. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add a substrate mixture containing the biotinylated HIF-1 alpha (556-574) peptide, Fe(II), ascorbate, and 2-OG to initiate the hydroxylation reaction.
-
Incubate: Incubate the reaction mixture for a defined period (e.g., 10-60 minutes) at room temperature or 37°C to allow for peptide hydroxylation.
-
Detection: Stop the reaction and add the detection reagents, including the anti-hydroxyproline antibody and the AlphaScreen beads.
-
Read Plate: Incubate in the dark as per the manufacturer's instructions for the AlphaScreen beads, and then read the plate on a compatible plate reader. The signal generated is proportional to the amount of hydroxylated peptide, and thus to the PHD2 activity.
In Vitro VHL Binding Assay (Pull-down Format)
This protocol describes a method to assess the interaction between the hydroxylated HIF-1 alpha (556-574) peptide and the VHL protein complex.
Materials:
-
Hydroxylated HIF-1 alpha (556-574) peptide (can be synthesized or generated enzymatically)
-
Non-hydroxylated HIF-1 alpha (556-574) peptide (as a negative control)
-
Recombinant VHL-Elongin B-Elongin C (VBC) complex
-
Streptavidin-conjugated beads (if using a biotinylated peptide) or other affinity beads
-
Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% NP-40)
-
Wash Buffer (Binding buffer with a lower concentration of detergent)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against a component of the VBC complex (e.g., anti-VHL)
Procedure:
-
Peptide Immobilization: If using a biotinylated peptide, incubate it with streptavidin beads to immobilize it. Wash the beads to remove any unbound peptide.
-
Binding Reaction: Incubate the peptide-coated beads with the recombinant VBC complex in binding buffer for 1-2 hours at 4°C with gentle rotation.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by adding elution buffer and heating.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against a component of the VBC complex to detect the interaction.
Visualizations
Caption: Workflow for reconstituting lyophilized HIF-1 alpha peptide.
Caption: HIF-1 alpha regulation in normoxia versus hypoxia.
References
Application of Synthetic HIF-1 alpha (556-574) in Binding Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-Inducible Factor-1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). Its stability and activity are tightly controlled, primarily through post-translational modifications within its oxygen-dependent degradation domain (ODDD). A key segment of the C-terminal ODDD, the amino acid sequence 556-574, serves as a minimal recognition motif for crucial interactions that govern HIF-1α degradation. Under normal oxygen conditions (normoxia), the proline residue at position 564 (Pro-564) within this sequence is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation event creates a high-affinity binding site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[1][2]
The synthetic peptide corresponding to HIF-1α (556-574) is a valuable tool for studying these critical protein-protein interactions. Its applications range from fundamental biochemical and structural studies to high-throughput screening for modulators of the HIF pathway, which is a significant target in various pathologies, including cancer and ischemic diseases. These application notes provide an overview of the use of synthetic HIF-1α (556-574) in various binding assays, complete with detailed protocols and quantitative data.
Signaling Pathway and Regulation
The HIF-1α (556-574) peptide is central to the oxygen-sensing mechanism that controls HIF-1α stability. The pathway can be summarized as follows:
Caption: Regulation of HIF-1α stability.
Quantitative Data Summary
The synthetic HIF-1α (556-574) peptide has been instrumental in quantifying the binding affinities of key interactions and in determining the potency of small molecule inhibitors.
Table 1: Binding Affinities
| Interacting Partners | Method | Affinity (Kd) | Conditions |
| Hydroxylated HIF-1α (556-574) & VCB Complex | Not Specified | 33 nM | - |
| Non-hydroxylated HIF-1α (556-574) & VCB Complex | Not Specified | 34 µM | - |
VCB Complex: VHL, Elongin C, and Elongin B.
Table 2: IC50 Values of PHD2 Inhibitors
| Inhibitor | Assay Type | IC50 |
| Molidustat | AlphaScreen | 7 nM |
| Roxadustat (FG-4592) | AlphaScreen | 27 nM |
| Vadadustat | AlphaScreen | 29 nM |
| Daprodustat | AlphaScreen | 67 nM |
| Roxadustat (FG-4592) | Fluorescence Polarization | 120.8 ± 3.8 nM |
| Vadadustat (AKB-6548) | Fluorescence Polarization | 215.1 ± 2.1 nM |
| Inhibitor 1 | Fluorescence Polarization | 21.5 ± 2.3 nM |
| Enarodustat | SPE-MS | ~0.10 µM |
| Desidustat | SPE-MS | ~0.42 µM |
| Vadadustat | SPE-MS | ~0.28 µM |
| Daprodustat | SPE-MS | ~13 µM |
| Roxadustat | SPE-MS | ~8.1 µM |
Experimental Protocols
Detailed methodologies for key experiments utilizing the synthetic HIF-1α (556-574) peptide are provided below.
Fluorescence Polarization (FP) Binding Assay
This assay is used to measure the binding of the HIF-1α (556-574) peptide to its interacting partners, such as PHD2, and to screen for inhibitors that disrupt this interaction.
Caption: Workflow for a Fluorescence Polarization binding assay.
Materials:
-
FITC-labeled synthetic HIF-1α (556-574) peptide
-
Recombinant PHD2 enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA
-
MnCl₂
-
2-Oxoglutarate (2-OG)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
384-well black plates
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of FITC-HIF-1α (556-574) peptide in the assay buffer. A final concentration of 5 nM is often used.
-
Prepare a stock solution of PHD2 enzyme. The final concentration will need to be optimized, but a starting point is around 10 nM.
-
Prepare stock solutions of MnCl₂ and 2-OG. Final concentrations of 10 µM for MnCl₂ and 2 µM for 2-OG are typical.
-
Prepare serial dilutions of test compounds in DMSO.
-
-
Assay Procedure:
-
To each well of a 384-well plate, add 1 µL of the test compound solution (or DMSO for control wells).
-
Add 5 µL of a solution containing PHD2 (e.g., 10 nM) to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Add 4 µL of a substrate mixture containing FITC-HIF-1α (556-574) peptide (e.g., 150 nM), MnCl₂, and 2-OG to achieve the desired final concentrations.
-
Incubate for 10-30 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
-
VHL Capture Assay (AlphaScreen Format)
This assay is used to measure the PHD2-catalyzed hydroxylation of the HIF-1α (556-574) peptide, which then allows it to be captured by the VHL complex. This is a powerful method for screening PHD2 inhibitors.
Materials:
-
Biotinylated synthetic HIF-1α (556-574) peptide
-
Recombinant PHD2 enzyme (catalytic domain, e.g., residues 181-426)
-
Recombinant VCB complex (VHL, Elongin B, Elongin C)
-
Streptavidin-coated Donor beads
-
Anti-VHL antibody conjugated to Acceptor beads (or a suitable secondary antibody system)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA
-
Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂)
-
L-Ascorbic acid
-
2-Oxoglutarate (2-OG)
-
Test compounds (potential inhibitors)
-
384-well white ProxiPlates™
Protocol:
-
Enzyme Reaction:
-
In a 384-well plate, combine 5 µL of a mixture containing PHD2 (e.g., 10 nM), Fe(II) (e.g., 20 µM), and L-ascorbic acid (e.g., 200 µM).
-
Add 1 µL of the test compound or DMSO.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of a substrate mixture containing biotinylated HIF-1α (556-574) peptide (e.g., 150 nM) and 2-OG (e.g., 5 µM).
-
Incubate for 10 minutes at room temperature.
-
-
Detection:
-
Stop the reaction and proceed with detection by adding a mixture of the VCB complex, Streptavidin-Donor beads, and anti-VHL-Acceptor beads.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The AlphaScreen signal is proportional to the amount of hydroxylated peptide.
-
Plot the signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50.
-
Competitive Co-Immunoprecipitation (Co-IP)
This technique can be used to demonstrate that the interaction between two proteins in a cell lysate is dependent on the HIF-1α (556-574) motif. The synthetic peptide (hydroxylated or non-hydroxylated) is used to compete with the endogenous interaction.
Caption: Workflow for a competitive Co-IP experiment.
Materials:
-
Cells expressing the proteins of interest (e.g., VHL and HIF-1α)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors added fresh.
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).
-
Primary antibody for immunoprecipitation (e.g., anti-VHL).
-
Hydroxylated and non-hydroxylated synthetic HIF-1α (556-574) peptides.
-
Protein A/G magnetic beads.
-
Elution Buffer (e.g., 2x Laemmli sample buffer).
-
Antibodies for Western blotting (e.g., anti-HIF-1α and anti-VHL).
Protocol:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube. Determine the protein concentration.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Remove the beads and add the primary antibody (e.g., 1-2 µg of anti-VHL) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add the hydroxylated or non-hydroxylated HIF-1α (556-574) peptide to the lysate-antibody mixture at a final concentration of 10-100 µM. Incubate for 1-2 hours at 4°C.
-
Add pre-washed Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Collect the beads using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
After the final wash, remove all supernatant and elute the bound proteins by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using antibodies against the protein of interest (e.g., HIF-1α) and the immunoprecipitated protein (e.g., VHL) as a control.
-
Expected Outcome: The hydroxylated HIF-1α (556-574) peptide should compete with endogenous hydroxylated HIF-1α for binding to VHL, leading to a reduced amount of HIF-1α co-immunoprecipitated with VHL.[1] The non-hydroxylated peptide should have little to no effect.
Conclusion
The synthetic HIF-1α (556-574) peptide is an indispensable reagent for investigating the oxygen-dependent regulation of HIF-1α. The binding assays detailed in these notes provide robust and quantitative methods for dissecting the molecular interactions that govern HIF-1α stability and for the discovery of novel therapeutic agents targeting the HIF pathway. The provided protocols offer a starting point for researchers, and optimization may be required for specific experimental systems.
References
Application Notes: HIF-1α (556-574) Peptide as a Competitive Inhibitor for VHL Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-Inducible Factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia).[1][2] Under normal oxygen conditions (normoxia), the stability of the HIF-1α protein is tightly controlled. A key event in this regulation is the post-translational hydroxylation of two specific proline residues (Pro-402 and Pro-564) within its oxygen-dependent degradation domain (ODDD).[3] This modification is catalyzed by prolyl hydroxylase domain (PHD) enzymes.
The hydroxylated HIF-1α is then recognized by the von Hippel-Lindau tumor suppressor protein (VHL), which is the substrate-recognition component of a larger E3 ubiquitin ligase complex (CRL2VHL).[1][2] The binding of VHL to hydroxylated HIF-1α leads to the polyubiquitination of HIF-1α and its subsequent rapid degradation by the 26S proteasome.[4][5] In hypoxic conditions, the lack of oxygen inhibits PHD activity, preventing HIF-1α hydroxylation. This stabilizes HIF-1α, allowing it to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.
The interaction between VHL and HIF-1α is a critical control point in this pathway. Dysregulation of this interaction is implicated in various pathologies, including cancer. Consequently, the VHL:HIF-1α protein-protein interaction (PPI) has become an attractive target for therapeutic intervention.
Principle of Competitive Inhibition by HIF-1α (556-574)
The peptide sequence corresponding to amino acids 556-574 of human HIF-1α has been identified as a minimal binding domain for VHL.[6] The binding is critically dependent on the hydroxylation of Proline-564 (Pro-564) within this sequence.[1][3][7][8]
A synthetic 19-mer peptide, HIF-1α (556-574) , with the sequence DLDLEMLAPYIPMDDDFQL, especially when synthesized with a hydroxyproline (B1673980) (Hyp) at position 564, can act as a potent competitive inhibitor.[7][8] It structurally mimics the endogenous VHL-binding motif of the full-length HIF-1α protein. By occupying the hydroxyproline-binding pocket on VHL, the peptide directly competes with and blocks the binding of endogenous, hydroxylated HIF-1α. This inhibition prevents the ubiquitination and subsequent degradation of HIF-1α, leading to its stabilization and the activation of downstream hypoxic signaling pathways, even under normoxic conditions.
This peptide is an invaluable tool for:
-
Serving as a positive control in high-throughput screening (HTS) assays for small-molecule inhibitors of the VHL:HIF-1α interaction.
-
Validating the biological consequences of VHL inhibition in cellular models.
-
Elucidating the kinetics and structural requirements of the VHL:HIF-1α interaction.
Signaling Pathway and Inhibition Mechanism
The following diagrams illustrate the normal HIF-1α degradation pathway and the mechanism of competitive inhibition by the HIF-1α (556-574) peptide.
Caption: Normoxic degradation pathway of HIF-1α.
Caption: Competitive inhibition of VHL by the HIF-1α peptide.
Quantitative Data
The hydroxylated HIF-1α (556-574) peptide serves as a high-affinity binder to the VHL complex. Its binding affinity is a benchmark for the development of small-molecule inhibitors.
| Ligand Type | Ligand Name/Description | Binding Affinity (Kd) | Assay Type | Reference |
| Peptide | 10-mer model HIF-1α peptide | Weaker than 185 nM | ITC | [9] |
| Small Molecule | VH032 (HIF-1α peptide mimetic) | 185 nM | ITC | [9] |
| Small Molecule | VH101 (Optimized mimetic) | 44 nM | ITC | [9] |
| Fluorescent Peptide | FAM-DEALA-Hyp-YIPD | High Affinity (Used as tracer) | FP | [10] |
Note: Direct Kd values for the 19-mer peptide are not consistently reported in literature abstracts, but it is established as a high-affinity ligand used as a basis for competition assays.[11]
Experimental Protocols
Here we provide detailed protocols for three common assays used to study the competitive inhibition of the VHL:HIF-1α interaction by the HIF-1α (556-574) peptide.
Fluorescence Polarization (FP) Competition Assay
This homogeneous assay quantitatively measures the displacement of a fluorescently-labeled HIF-1α peptide from the VHL complex by a competitive inhibitor.[10][12]
Workflow Diagram:
Caption: Workflow for a Fluorescence Polarization competition assay.
Materials:
-
Recombinant VHL-ElonginB-ElonginC (VBC) complex
-
Fluorescent Tracer: FAM-labeled HIF-1α peptide containing hydroxyproline (e.g., FAM-DEALA-Hyp-YIPD)
-
Competitor: Unlabeled HIF-1α (556-574) peptide with hydroxyproline
-
Assay Buffer: e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
Black, low-volume 384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation :
-
Prepare a 2X working solution of VBC complex in Assay Buffer. The final concentration should be optimized, but is typically in the low nanomolar range (e.g., 20-50 nM).
-
Prepare a 2X working solution of the Fluorescent Tracer in Assay Buffer. The final concentration should be low (e.g., 10-20 nM) and ideally below the Kd of the interaction.
-
Prepare a serial dilution series of the competitor HIF-1α (556-574) peptide in Assay Buffer. This should typically span from low micromolar to picomolar concentrations.
-
-
Assay Plate Setup :
-
Add 10 µL of the competitor peptide serial dilutions to the wells of the 384-well plate.
-
Include control wells:
-
Low Polarization Control (Tracer only) : 10 µL of Assay Buffer.
-
High Polarization Control (No competitor) : 10 µL of Assay Buffer.
-
-
Add 10 µL of the 2X Fluorescent Tracer solution to all wells.
-
-
Initiation and Incubation :
-
To initiate the binding reaction, add 20 µL of 1X VBC complex (prepared by diluting the 2X stock with buffer) to all wells except the Low Polarization Control wells. Add 20 µL of Assay Buffer to the Low Polarization Control wells.
-
Alternatively, a premix of tracer and VBC can be made and added to the competitor.
-
Seal the plate and incubate at room temperature for 60-90 minutes, protected from light.
-
-
Measurement :
-
Measure the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader. Use excitation/emission wavelengths appropriate for the fluorophore (e.g., 485 nm/535 nm for FAM).
-
-
Data Analysis :
-
Plot the mP values against the logarithm of the competitor peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound tracer.
-
Co-Immunoprecipitation (Co-IP) Competition Assay
This assay is used to verify the disruption of the VHL:HIF-1α interaction in a more complex biological matrix like a cell lysate.[13][14]
Materials:
-
Cell line expressing endogenous HIF-1α and VHL (e.g., HEK293T, HeLa)
-
Cell Lysis Buffer (e.g., 1% Triton X-100, 20 mM Tris pH 7.5, 150 mM NaCl, with protease and phosphatase inhibitors)
-
Antibody for immunoprecipitation (e.g., anti-VHL or anti-HIF-1α)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Competitor: HIF-1α (556-574) peptide with hydroxyproline
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Lysate Preparation :
-
Culture cells to ~80-90% confluency. To ensure detectable levels of hydroxylated HIF-1α, cells are typically cultured under normoxic conditions. Treatment with a proteasome inhibitor (like MG132) for 4-6 hours before lysis can increase the amount of ubiquitinated HIF-1α.
-
Lyse cells on ice with ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Competition and Immunoprecipitation :
-
Determine the protein concentration of the lysate. Use approximately 500 µg to 1 mg of total protein per IP reaction.
-
Pre-incubate the lysate with increasing concentrations of the HIF-1α (556-574) competitor peptide (e.g., 0 µM, 10 µM, 50 µM, 100 µM) for 1-2 hours at 4°C with gentle rotation.
-
Add 1-2 µg of the primary antibody (e.g., anti-VHL) to each lysate sample and incubate for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G beads to each sample and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution :
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads 3-5 times with ice-cold Lysis Buffer to remove non-specific binders.
-
Elute the bound proteins from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Analysis by Western Blot :
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against both the bait protein (e.g., VHL) and the potential co-precipitated partner (HIF-1α).
-
Develop the blot using an appropriate secondary antibody and chemiluminescent substrate.
-
-
Data Interpretation :
-
A successful Co-IP in the no-competitor control will show a band for HIF-1α in the VHL immunoprecipitate.
-
Increasing concentrations of the HIF-1α (556-574) peptide should lead to a dose-dependent decrease in the amount of co-precipitated HIF-1α, demonstrating competitive inhibition.[14]
-
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique to measure the real-time binding kinetics (association and dissociation rates) and affinity of the interaction.[15][16][17]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 dextran (B179266) chip)
-
Ligand: Recombinant VBC complex
-
Analyte: HIF-1α (556-574) peptide with hydroxyproline
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% P20 surfactant)
Protocol:
-
Chip Preparation and Ligand Immobilization :
-
Equilibrate the sensor chip with Running Buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC/NHS.
-
Immobilize the VBC complex (ligand) onto one flow cell via standard amine coupling. Aim for a moderate immobilization level (e.g., 2000-4000 Response Units, RU) to minimize mass transport limitations.
-
Deactivate any remaining active esters on the surface by injecting ethanolamine.
-
Use a separate flow cell as a reference surface, either leaving it blank or immobilizing an irrelevant control protein.
-
-
Analyte Binding Measurement :
-
Prepare a series of dilutions of the HIF-1α (556-574) peptide (analyte) in Running Buffer. Concentrations should span either side of the expected Kd (e.g., from 1 nM to 1 µM).
-
Inject the different concentrations of the analyte over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the binding in real-time. Each injection cycle consists of:
-
Association Phase : Analyte flows over the surface, allowing binding to occur (e.g., 120-180 seconds).
-
Dissociation Phase : Running Buffer flows over the surface, allowing the analyte to dissociate (e.g., 300-600 seconds).
-
-
-
Surface Regeneration :
-
If the analyte does not fully dissociate, inject a mild regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt buffer) to strip the bound analyte without denaturing the immobilized ligand. This step requires optimization.
-
-
Data Analysis :
-
Subtract the signal from the reference flow cell from the ligand flow cell signal to correct for bulk refractive index changes and non-specific binding.
-
Use the instrument's analysis software to fit the association and dissociation curves of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding).
-
This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
For competition analysis, a fixed concentration of analyte can be pre-mixed with varying concentrations of a competitor before injection.
-
References
- 1. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF-1alpha binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A computational model of intracellular oxygen sensing by hypoxia-inducible factor HIF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Independent function of two destruction domains in hypoxia-inducible factor-α chains activated by prolyl hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. HIF-1a (556-574) - 1 mg [anaspec.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A fluorescence polarization-based interaction assay for hypoxia-inducible factor prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. VHL protein‐interacting deubiquitinating enzyme 2 deubiquitinates and stabilizes HIF‐1α | EMBO Reports [link.springer.com]
- 14. researchgate.net [researchgate.net]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. path.ox.ac.uk [path.ox.ac.uk]
- 17. Bot Verification [molecular-interactions.si]
Application Notes: Utilizing HIF-1 alpha (556-574) for the Study of HIF-1 alpha Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia).[1][2][3] Its stability is tightly controlled, primarily through an oxygen-dependent degradation (ODD) domain.[4][5] Under normoxic conditions, specific proline residues within the ODD are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification creates a binding site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for rapid proteasomal degradation.[1][6][7][8] The amino acid sequence 556-574 of HIF-1α is a critical part of the ODD and is essential for this interaction with VHL.[7][8][9][10] Consequently, synthetic peptides corresponding to HIF-1α (556-574) are invaluable tools for investigating the mechanisms of HIF-1α stabilization and for the development of therapeutics targeting this pathway.[2]
Principle of Application
The HIF-1α (556-574) peptide can be used in various experimental settings to probe the HIF-1α stabilization pathway. Its primary applications include:
-
Competitive Binding Assays: The peptide can be used to compete with endogenous or recombinant HIF-1α for binding to VHL. This is useful for identifying and characterizing small molecule inhibitors that disrupt the HIF-1α/VHL interaction.
-
Biochemical and Structural Studies: The peptide provides a minimal binding motif for in-depth biophysical and structural analyses of the VHL/HIF-1α interface.
-
Assay Development: It serves as a key reagent in the development of high-throughput screening assays to identify modulators of HIF-1α stability.
Data Presentation
The interaction between the hydroxylated HIF-1α (556-574) peptide and the VHL complex is characterized by a high affinity, which is significantly reduced in the absence of proline hydroxylation. This switch-like behavior is fundamental to the oxygen-sensing mechanism.
| Interacting Molecules | Method | Reported Affinity (Kd) | Reference |
| Hydroxylated HIF-1α (556–574) and VCB complex | Not Specified | 33 nM | [11] |
| Non-hydroxylated HIF-1α (556–574) and VCB complex | Not Specified | 34 µM | [11] |
VCB complex: von Hippel-Lindau protein, Elongin C, and Elongin B.
Signaling Pathway
The canonical pathway of HIF-1α degradation under normoxic conditions is initiated by the hydroxylation of proline residues within the ODD, leading to VHL-mediated ubiquitination and subsequent degradation by the proteasome.
Caption: HIF-1α stabilization pathway under normoxic and hypoxic conditions.
Experimental Protocols
Detailed methodologies for key experiments utilizing the HIF-1α (556-574) peptide are provided below.
Competitive Immunoprecipitation Assay
This assay is designed to assess the ability of a test compound to disrupt the interaction between HIF-1α and VHL, using the HIF-1α (556-574) peptide as a competitor.
Caption: Workflow for a competitive immunoprecipitation assay.
Protocol:
-
Cell Culture and Lysis:
-
Culture HEK293T cells transiently transfected with a VHL-FLAG expression vector.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the cell lysate with a biotinylated, hydroxylated HIF-1α (556-574) peptide (final concentration ~50 nM).
-
Add the test compound at various concentrations or a non-hydroxylated HIF-1α (556-574) peptide as a negative control.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Immunoprecipitation:
-
Add streptavidin-coated magnetic beads to the binding reaction and incubate for an additional hour at 4°C.
-
Wash the beads three times with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-FLAG antibody to detect VHL.
-
Analyze the band intensities to determine the extent of competition.
-
Western Blot Analysis of Endogenous HIF-1α Stabilization
This protocol is for the detection of endogenous HIF-1α protein levels in response to treatments that induce its stabilization.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or MCF-7) and grow to 70-80% confluency.
-
Treat cells with a hypoxia-mimetic agent (e.g., 100 µM CoCl₂) or place them in a hypoxic chamber (1% O₂) for 4-6 hours to induce HIF-1α stabilization.[12] Include an untreated normoxic control.
-
-
Protein Extraction:
-
Due to the rapid degradation of HIF-1α, perform all subsequent steps on ice.[1][13]
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in Laemmli sample buffer or a RIPA buffer supplemented with protease and proteasome inhibitors (e.g., MG132).[1][14]
-
For enhanced detection, nuclear extraction is recommended as stabilized HIF-1α translocates to the nucleus.[14][15]
-
-
SDS-PAGE and Western Blotting:
-
Determine the protein concentration of the lysates (if not using direct lysis in Laemmli buffer).
-
Load 20-40 µg of total protein per lane on an 8% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1][16]
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or α-tubulin) to ensure equal protein loading.[1]
-
Hypoxia Response Element (HRE) Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF-1 by quantifying the expression of a reporter gene (luciferase) under the control of an HRE.
Protocol:
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293) in a multi-well plate with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Allow cells to express the plasmids for 24-48 hours.
-
-
Compound Treatment:
-
Treat the transfected cells with the test compound or induce hypoxia for 6-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[17]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Compare the normalized luciferase activity in treated cells to that in untreated control cells to determine the effect on HIF-1 transcriptional activity.
-
Conclusion
The HIF-1α (556-574) peptide is a versatile and indispensable tool for researchers and drug developers working on the hypoxia signaling pathway. Its use in a variety of assays, from biochemical binding studies to cell-based functional screens, allows for a detailed investigation of HIF-1α stabilization and the identification of novel therapeutic agents that modulate this critical cellular process. The protocols outlined in these application notes provide a robust framework for the effective utilization of this peptide in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. HIF-1 alpha (556-574) (HIF-1α(556-574)) [myskinrecipes.com]
- 3. HIF - 1 {alpha} (556 - 574) - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 4. Regulation of hypoxia-inducible factor 1α is mediated by an O2-dependent degradation domain via the ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of hypoxia-inducible factor 1alpha is mediated by an O2-dependent degradation domain via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coordinate Regulation of the Oxygen-Dependent Degradation Domains of Hypoxia-Inducible Factor 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Independent function of two destruction domains in hypoxia‐inducible factor‐α chains activated by prolyl hydroxylation | The EMBO Journal [link.springer.com]
- 9. genscript.com [genscript.com]
- 10. HIF-1a (556-574) - 1 mg [anaspec.com]
- 11. Quantifying the binding interaction between the hypoxia-inducible transcription factor and the von Hippel Lindau suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. benchchem.com [benchchem.com]
- 16. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Hydroxylation Assay of HIF-1 alpha (556-574)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions (normoxia), the stability of HIF-1α is tightly controlled by a family of prolyl hydroxylase domain (PHD) enzymes, with PHD2 (also known as EGLN1) being the primary oxygen sensor.[1][2][3][4] These enzymes utilize molecular oxygen, Fe(II), and 2-oxoglutarate to hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-1α.[2][3][5] This hydroxylation, particularly at Proline 564 (Pro564) located within the C-terminal ODDD (CODD), creates a binding site for the von Hippel-Lindau (VHL) tumor suppressor protein.[1][6][7] The subsequent interaction leads to the ubiquitination and rapid proteasomal degradation of HIF-1α, preventing its accumulation and transcriptional activity.[1][6]
The HIF-1α (556-574) peptide is a widely used substrate in in vitro assays as it encompasses the critical Pro564 residue and represents a minimal VHL-binding domain.[3][7][8][9][10] In vitro hydroxylation assays using this peptide are crucial tools for studying the kinetics of PHD enzymes, screening for potential inhibitors or activators, and understanding the fundamental mechanisms of cellular oxygen sensing. These assays are pivotal in the development of therapeutics targeting diseases associated with dysregulated HIF pathways, such as cancer and ischemia.
Principle of the Assay
The in vitro HIF-1α hydroxylation assay is designed to quantify the enzymatic activity of a prolyl hydroxylase (typically recombinant PHD2/EGLN1) on the HIF-1α (556-574) peptide substrate. The reaction is initiated by combining the enzyme, the peptide substrate, and essential co-factors (Fe(II), 2-oxoglutarate, and ascorbate) in a suitable buffer. The extent of proline hydroxylation can then be determined using various detection methods, including mass spectrometry, antibody-based detection (ELISA), or by measuring the consumption of co-substrates like oxygen or 2-oxoglutarate.[5][8][9][11][12]
Signaling Pathway and Experimental Workflow
Caption: HIF-1α hydroxylation pathway under normoxic and hypoxic conditions.
Caption: General workflow for the in vitro HIF-1α hydroxylation assay.
Materials and Reagents
| Reagent | Recommended Supplier (Example) | Catalog Number (Example) | Notes |
| HIF-1α (556-574) Peptide | MedChemExpress | HY-P1183 | Sequence: DALTLLAPAAGDTIISLDFG. Can be synthesized with or without a tag (e.g., Biotin) depending on the detection method.[13] |
| Recombinant Human PHD2/EGLN1 | R&D Systems | 3497-PH | Typically, the catalytic domain (e.g., residues 181-426) is used.[8] Ensure high purity and activity. |
| Ferrous Ammonium Sulfate | Sigma-Aldrich | F3763 | Prepare fresh solution for each experiment to avoid oxidation of Fe(II) to Fe(III). |
| 2-Oxoglutaric Acid (α-Ketoglutarate) | Sigma-Aldrich | 75890 | A key co-substrate for the hydroxylation reaction.[11] |
| L-Ascorbic Acid | Sigma-Aldrich | A92902 | Acts as a reducing agent to maintain iron in the Fe(II) state. Prepare fresh. |
| Tris-HCl Buffer (pH 7.5) | Thermo Fisher Scientific | 15567027 | Common buffer for the assay.[8] |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | Often added to the reaction buffer to prevent non-specific binding and stabilize the enzyme. |
| EDTA | Sigma-Aldrich | E9884 | Used to chelate Fe(II) and stop the reaction. |
| Anti-hydroxy-HIF-1α (Pro564) Antibody | Rockland | 100-401-A25 | For use in ELISA or Western Blot detection methods. Specificity for the hydroxylated form is critical.[14] |
| VHL Protein | Abcam | ab89525 | For VHL capture-based assays. |
Detailed Experimental Protocol (ELISA-based Detection)
This protocol describes an antibody-based ELISA method for detecting the hydroxylation of HIF-1α (556-574).
1. Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 µM L-Ascorbic Acid, 0.1% BSA. Prepare fresh on the day of the experiment.
-
HIF-1α (556-574) Peptide Stock: Dissolve the peptide in sterile water to a stock concentration of 1 mM. Store at -80°C.
-
PHD2/EGLN1 Enzyme Stock: Dilute the enzyme in assay buffer to a working concentration. The optimal concentration should be determined empirically (e.g., 5-10 nM final concentration).[9]
-
Co-factor Solution: Prepare a 10X co-factor solution containing 1 mM Ferrous Ammonium Sulfate and 5 mM 2-Oxoglutarate in sterile water. Prepare fresh.
-
Quenching Solution: 30 mM EDTA in water.
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Blocking Buffer: 5% non-fat dry milk in Wash Buffer.
-
Primary Antibody: Dilute the anti-hydroxy-HIF-1α (Pro564) antibody in Blocking Buffer according to the manufacturer's instructions.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG diluted in Blocking Buffer.
2. Assay Procedure:
-
Coating the Plate: Coat a 96-well high-binding microplate with a capture antibody against the HIF-1α peptide (or use a streptavidin-coated plate if using a biotinylated peptide) overnight at 4°C. Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature. Wash the plate three times.
-
Reaction Setup:
-
Add 40 µL of Assay Buffer to each well.
-
Add 5 µL of the 10X Co-factor Solution to each well.
-
Add 5 µL of the PHD2/EGLN1 enzyme solution. For negative controls, add 5 µL of assay buffer instead of the enzyme.
-
(Optional) If screening for inhibitors, add 5 µL of the test compound at various concentrations.
-
-
Initiation of Reaction: Add 5 µL of the HIF-1α (556-574) peptide solution to each well to start the reaction. The final volume should be 60 µL.
-
Incubation: Incubate the plate at 37°C for 10-30 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear range.[9]
-
Termination: Stop the reaction by adding 10 µL of Quenching Solution to each well.
-
Binding of Hydroxylated Peptide: Incubate the plate for 1 hour at room temperature to allow the hydroxylated peptide to bind to the coated plate. Wash the plate three times.
-
Primary Antibody Incubation: Add 100 µL of the diluted primary antibody to each well and incubate for 1-2 hours at room temperature. Wash the plate three times.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature. Wash the plate five times.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes). Stop the reaction by adding 50 µL of 1M H2SO4.
-
Readout: Measure the absorbance at 450 nm using a microplate reader.
Data Presentation
Enzyme Kinetics
Kinetic parameters for the PHD2 enzyme with the HIF-1α (556-574) peptide and co-substrates can be determined by varying the concentration of one substrate while keeping others at saturating concentrations.
| Substrate | Apparent K_m (µM) | Reference |
| HIF-1α (556-574) Peptide | ~24 - 150 | [8][11] |
| 2-Oxoglutarate | ~55 - 75 | [8] |
| Oxygen | ~100 | [6] |
Note: K_m values can vary depending on the specific assay conditions and the length of the HIF-1α substrate used. Longer recombinant substrates may have lower K_m values.[8]
Inhibitor Potency
The potency of PHD inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50).
| Inhibitor Compound | PHD Isoform | IC50 (µM) | Assay Method | Reference |
| N-Oxalylglycine (NOG) | PHD2 | ~1.2 | 2,4-DNPH α-KG Assay | [11] |
| DMOG | PHD2 | Varies | AlphaScreen | [9] |
| Roxadustat (FG-4592) | PHD2 | ~0.02 | AlphaScreen | [9] |
| Vadadustat (AKB-6899) | PHD2 | ~0.01 | AlphaScreen | [9] |
| Nitric Oxide (NO) | PHD2 | ~10 | 2-OG Decarboxylation Assay | [15] |
Conclusion
The in vitro hydroxylation assay using the HIF-1α (556-574) peptide is a robust and versatile tool for investigating the activity of PHD enzymes and for the discovery of novel modulators of the HIF pathway. The choice of detection method will depend on the specific research question and available instrumentation. Careful optimization of reaction conditions is essential for obtaining reliable and reproducible data. This protocol provides a comprehensive framework for researchers to establish and perform this important assay in their laboratories.
References
- 1. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGLN1 prolyl hydroxylation of hypoxia-induced transcription factor HIF1α is repressed by SET7-catalyzed lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGLN1 - Wikipedia [en.wikipedia.org]
- 4. Regulation of the prolyl hydroxylase domain protein 2 (phd2/egln-1) gene: identification of a functional hypoxia-responsive element - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline-Hydroxylated Hypoxia-Inducible Factor 1α (HIF-1α) Upregulation in Human Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Independent function of two destruction domains in hypoxia‐inducible factor‐α chains activated by prolyl hydroxylation | The EMBO Journal [link.springer.com]
- 8. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. raybiotech.com [raybiotech.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. HIF-1-alpha hydroxy P564 Antibody (100-401-A25) | Rockland [rockland.com]
- 15. researchgate.net [researchgate.net]
Application Note: HIF-1α (556-574) Peptide for High-Throughput Screening of Protein-Protein Interaction Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia).[1][2] Under normoxic conditions, HIF-1α is targeted for proteasomal degradation through a specific protein-protein interaction. This process is initiated by the hydroxylation of two key proline residues (Pro402 and Pro564) within the oxygen-dependent degradation (ODD) domain of HIF-1α by prolyl hydroxylase domain enzymes (PHDs).[3][4] The hydroxylated proline, particularly Pro564, is then recognized by the von Hippel-Lindau tumor suppressor protein (pVHL), which is a component of an E3 ubiquitin ligase complex that ubiquitinates HIF-1α, marking it for rapid degradation.[4][5]
In hypoxic environments, characteristic of solid tumors and ischemic tissues, PHD activity is inhibited, leading to HIF-1α stabilization.[6][7] Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival, such as Vascular Endothelial Growth Factor (VEGF).[3][8][9] The dysregulation of the HIF-1α pathway is a critical factor in cancer progression and other diseases, making the HIF-1α/pVHL interaction a prime target for therapeutic intervention.[10][11]
The peptide sequence corresponding to amino acids 556-574 of HIF-1α contains the critical Pro564 residue and is sufficient for recognition and binding by pVHL upon hydroxylation.[5][12][13] This 19-amino acid peptide (DLDLEMLAPYIPMDDDFQL) is therefore an invaluable tool for developing high-throughput screening (HTS) assays to identify small molecule inhibitors that disrupt the HIF-1α/pVHL interaction.[12][14]
HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized but rapidly degraded. When oxygen levels fall (hypoxia), the degradation pathway is inhibited, allowing HIF-1α to accumulate and activate target genes.
Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions.
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify inhibitors of the HIF-1α/pVHL interaction using the HIF-1α (556-574) peptide involves a multi-stage process to identify and validate potent compounds.
Caption: General workflow for a high-throughput screening campaign for HIF-1α inhibitors.
Application & Protocols
The HIF-1α (556-574) peptide is ideally suited for various in vitro binding assays. A fluorescence polarization (FP) assay is a robust, homogeneous method for HTS.[14][15]
Principle of the Fluorescence Polarization (FP) Assay
The FP assay measures the change in the rotational speed of a fluorescently labeled molecule.[16] A small, fluorescently tagged HIF-1α (556-574) peptide tumbles rapidly in solution, resulting in low polarization of emitted light. When this peptide binds to a much larger protein partner (like pVHL or PHD2), its tumbling slows dramatically, leading to a high polarization signal.[14] A competitive inhibitor that disrupts this interaction will displace the fluorescent peptide, causing it to tumble freely again and reducing the polarization signal.[16]
Caption: Principle of the Fluorescence Polarization (FP) competitive binding assay.
Detailed Protocol: Fluorescence Polarization (FP) Assay
This protocol is adapted for screening inhibitors of the interaction between a hydroxylated HIF-1α (556-574) peptide and the pVHL complex.
1. Materials and Reagents:
-
Fluorescent Peptide (Tracer): FAM-labeled HIF-1α (556-574) peptide containing a hydroxyproline (B1673980) at position 564 (FAM-DLDLEMLAPYIPM(Hyp)DDDFQL).
-
Protein: Recombinant pVHL-ElonginB-ElonginC (VBC) complex.
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 120 mM NaCl, 1 mM DTT.
-
Test Compounds: Small molecule library dissolved in DMSO.
-
Microplates: Black, low-volume, non-binding surface 384- or 1536-well plates.
-
Plate Reader: Equipped with fluorescence polarization optics (e.g., excitation at 485 nm and emission at 535 nm for FAM).[17]
2. Assay Procedure:
-
Prepare Reagents:
-
Dilute the FAM-HIF-1α(OH) peptide stock to a working concentration (e.g., 2-10 nM) in assay buffer.
-
Dilute the VBC protein complex to a working concentration (determined by titration, typically in the low nM range to achieve ~70-80% of maximum binding) in assay buffer.
-
Prepare serial dilutions of test compounds and controls in 100% DMSO. Further dilute into assay buffer to the desired final concentration, ensuring the final DMSO concentration is consistent across all wells (e.g., ≤1%).
-
-
Assay Plate Setup (384-well format):
-
Total Polarization (High Signal): Add 10 µL of VBC protein complex and 10 µL of FAM-HIF-1α(OH) peptide. Add 5 µL of assay buffer containing DMSO (vehicle control).
-
Minimum Polarization (Low Signal): Add 10 µL of assay buffer (no protein) and 10 µL of FAM-HIF-1α(OH) peptide. Add 5 µL of assay buffer containing DMSO.
-
Test Wells: Add 10 µL of VBC protein complex and 10 µL of FAM-HIF-1α(OH) peptide. Add 5 µL of diluted test compound.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium. Protect from light.
-
-
Measurement:
-
Read the plate on a microplate reader capable of measuring fluorescence polarization. Record the parallel and perpendicular fluorescence intensity values to calculate the polarization in millipolarization units (mP).
-
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula:[17] % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])
-
mP_sample: mP value from the test well.
-
mP_min: Average mP value from the minimum polarization wells (peptide only).
-
mP_max: Average mP value from the total polarization wells (peptide + protein).
-
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Z' factor to assess assay quality: Z' = 1 - [(3 * (SD_max + SD_min)) / |Avg_max - Avg_min|]
-
A Z' factor ≥ 0.5 indicates an excellent assay suitable for HTS.[14]
-
Alternative Assay Formats
To confirm hits from the primary screen, orthogonal assays with different detection technologies are recommended.
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay uses donor and acceptor beads that are brought into proximity by the protein-protein interaction.[18] For example, a biotinylated HIF-1α peptide can be bound to streptavidin-coated donor beads, while a His-tagged pVHL protein is bound to nickel-chelate acceptor beads. Interaction brings the beads close, generating a chemiluminescent signal. Inhibitors disrupt the interaction, reducing the signal.[18]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures energy transfer between a donor fluorophore (typically a long-lifetime lanthanide like Europium) and an acceptor fluorophore.[19][20][21] The HIF-1α peptide and pVHL protein are labeled with the donor and acceptor, respectively. Interaction results in a high FRET signal. The time-resolved format minimizes background fluorescence, leading to a highly sensitive assay.[22]
Data Presentation
Quantitative data from HTS assays should be organized for clear interpretation.
Table 1: Example FP Assay Parameters and Performance
| Parameter | Value | Reference |
|---|---|---|
| Peptide Tracer | FAM-HIF-1α (556-574, Pro564-OH) | [15][16] |
| Protein Partner | pVHL-ElonginB-ElonginC (VBC) | [15] |
| Final Peptide Conc. | 5 - 10 nM | [14] |
| Final Protein Conc. | 10 - 50 nM (Titrated) | |
| Final DMSO Conc. | ≤ 1% | [14] |
| Incubation Time | 60 min at Room Temperature | [14] |
| Z' Factor | ≥ 0.85 |[14] |
Table 2: Illustrative Profile of Compounds Targeting the HIF-1 Pathway Note: IC50 values are examples from various HIF-1 pathway inhibition assays and may not be specific to a HIF-1α (556-574) peptide-based assay.
| Compound | Mechanism of Action | Example IC50 (µM) | Reference |
|---|---|---|---|
| YC-1 | Inhibits HIF-1α expression and activity | ~10-30 | [11] |
| Chetomin | Disrupts HIF-1α binding to p300/CBP coactivator | ~0.1-0.5 | [23] |
| Mycophenolate Mofetil | Inhibits HIF-1α protein expression | ~1-5 | [24] |
| Niclosamide | Inhibits HIF-1α protein expression | ~0.5-2 | [24] |
| FG-4592 (Roxadustat) | PHD inhibitor (stabilizes HIF-1α) | N/A (Activator) |[25] |
References
- 1. HIF - 1 {alpha} (556 - 574) - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Imaging of Hypoxia-Inducible Factor 1α and von Hippel-Lindau Interaction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 7. cusabio.com [cusabio.com]
- 8. raybiotech.com [raybiotech.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Development of a Novel Anti-HIF-1α Screening System Coupled with Biochemical and Biological Validation for Rapidly Selecting Potent Anti-Cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. HIF-1a (556-574) - 1 mg [anaspec.com]
- 13. oncotarget.com [oncotarget.com]
- 14. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A fluorescence polarization-based interaction assay for hypoxia-inducible factor prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. rsc.org [rsc.org]
- 18. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. THUNDER™ Enhanced TR-FRET | Bioauxilium [bioauxilium.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 23. [Development of a novel screening assay for inhibitors targeting HIF-1alpha and P300 interaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Prolyl Hydroxylase Domain Protein Inhibitor Not Harboring a 2-Oxoglutarate Scaffold Protects against Hypoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing HIF-1 alpha (556-574) as a Tracer in Binding Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypoxia-Inducible Factor-1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia).[1][2] Under normoxic conditions, the HIF-1α subunit is targeted for proteasomal degradation, a process initiated by the hydroxylation of specific proline residues within its oxygen-dependent degradation (ODD) domain.[3][4][5] This hydroxylation is catalyzed by prolyl hydroxylase domain (PHD) enzymes, primarily PHD2.[3][4] The hydroxylated HIF-1α is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation.[1][4] The peptide sequence HIF-1α (556-574), with the sequence DLDLEMLAPYIPMDDDFQL, represents a key C-terminal region of the ODD and serves as a primary recognition site for PHD2.[2][6][7][8][9]
This 19-amino acid peptide fragment has been effectively utilized as a tracer in various binding assays to study the interaction between HIF-1α and its regulatory proteins, particularly PHD2. Its use is central to high-throughput screening (HTS) campaigns aimed at identifying small molecule inhibitors of the HIF-1α/PHD2 interaction, which are of significant therapeutic interest for conditions such as anemia and ischemic diseases.[10][11]
These application notes provide detailed protocols for utilizing HIF-1α (556-574) as a tracer in Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Radioligand Binding Assays.
Data Presentation
The following tables summarize quantitative data for the interaction of HIF-1α (556-574) with PHD2 and the potency of known PHD2 inhibitors.
Table 1: Binding Affinity of HIF-1α (556-574) for PHD2
| Binding Partner | Method | Affinity Constant (Kd) | Conditions |
| PHD2 | X-ray Crystallography | Not explicitly quantified, but binding is confirmed | In the presence of 2-oxoglutarate (2-OG) and metal cofactors |
Table 2: IC50 Values of Known PHD2 Inhibitors Determined by Fluorescence Polarization Assay Using a FITC-labeled HIF-1α (556-574) Tracer
| Inhibitor | Reported IC50 (nM) |
| FG-2216 | 424.2 ± 1.5 |
| FG-4592 (Roxadustat) | 120.8 ± 3.8 to 591.4 ± 13.0 |
| Vadadustat (AKB-6548) | 215.1 ± 2.1 to 608.7 |
| BAY 85-3934 | 876.3 ± 11.2 |
| Molidustat | 7 |
| Compound 1 | 21.5 ± 2.3 to 890.4 ± 5.6 |
| IOX4 | 3 |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway
Caption: HIF-1α degradation pathway under normoxic conditions.
Experimental Workflows
Caption: Fluorescence Polarization (FP) assay workflow.
Caption: Surface Plasmon Resonance (SPR) assay workflow.
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay
This protocol is designed for the high-throughput screening of PHD2 inhibitors by measuring their ability to displace a fluorescein (B123965) isothiocyanate (FITC)-labeled HIF-1α (556-574) peptide from the PHD2 active site.
Materials and Reagents:
-
Tracer: FITC-labeled HIF-1α (556-574) peptide.
-
Enzyme: Recombinant human PHD2.
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.01% Tween-20.
-
Cofactors: MnCl2 (as a substitute for Fe(II) to prevent peptide hydroxylation), 2-oxoglutarate (2-OG).[10][14]
-
Test Compounds: Dissolved in DMSO.
-
Microplates: Black, low-volume 384-well plates are recommended.
-
Plate Reader: Capable of measuring fluorescence polarization.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of FITC-HIF-1α (556-574) in assay buffer. The final concentration in the assay is typically low, around 5 nM.[10]
-
Prepare a stock solution of PHD2 in assay buffer. The final concentration is typically around 100 nM.[10]
-
Prepare a stock solution of 2-OG and MnCl2 in assay buffer.
-
Prepare serial dilutions of test compounds in DMSO, and then dilute further in assay buffer.
-
-
Assay Procedure:
-
Add a defined volume of the test compound solution or DMSO (for control wells) to the microplate wells.
-
Add the PHD2 enzyme solution to all wells except for the "tracer only" controls.
-
Add the FITC-HIF-1α (556-574) tracer solution to all wells.
-
Add the cofactor solution (MnCl2 and 2-OG) to all wells.
-
The final assay volume is typically 20-50 µL.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to reach binding equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader. Excitation is typically around 485 nm and emission around 520 nm for FITC.[15]
-
-
Data Analysis:
-
The polarization values (in mP) are used to determine the extent of tracer binding.
-
Maximum polarization is observed in the absence of a competitor (PHD2 + tracer).
-
Minimum polarization is observed with the tracer alone.
-
The percentage of inhibition for each test compound concentration is calculated relative to these controls.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Surface Plasmon Resonance (SPR) Binding Assay
This protocol provides a general framework for characterizing the binding kinetics of HIF-1α (556-574) to PHD2.
Materials and Reagents:
-
Ligand: Recombinant human PHD2.
-
Analyte: HIF-1α (556-574) peptide.
-
SPR Instrument and Sensor Chips: e.g., a CM5 sensor chip for amine coupling.
-
Immobilization Buffers: e.g., 10 mM sodium acetate (B1210297) at various pH values (e.g., 4.0, 4.5, 5.0) for pH scouting.
-
Amine Coupling Reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and ethanolamine-HCl.
-
Running Buffer: e.g., HBS-EP+ buffer (HEPES, NaCl, EDTA, and P20 surfactant).
-
Regeneration Solution: A solution to remove bound analyte without denaturing the ligand (e.g., a low pH glycine (B1666218) solution or a high salt concentration buffer), to be determined empirically.
Protocol:
-
Ligand Immobilization:
-
Perform pH scouting to determine the optimal pH for PHD2 pre-concentration on the sensor surface.
-
Activate the sensor chip surface by injecting a mixture of NHS and EDC.
-
Inject the PHD2 solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Binding Measurement:
-
Prepare a series of dilutions of the HIF-1α (556-574) peptide in running buffer. A concentration range spanning at least 10-fold below and above the expected Kd is recommended.
-
Inject the different concentrations of the peptide over the ligand-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association of the peptide in real-time.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the peptide.
-
After each cycle, inject the regeneration solution to remove any remaining bound peptide and prepare the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association rate constant (kon), dissociation rate constant (koff), and equilibrium dissociation constant (Kd = koff/kon) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
Competitive Radioligand Binding Assay
This protocol describes a hypothetical competitive binding assay using a radiolabeled HIF-1α (556-574) peptide.
Materials and Reagents:
-
Radioligand: Radiolabeled HIF-1α (556-574) (e.g., with ³H or ¹²⁵I).
-
Receptor Source: Purified recombinant PHD2.
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.1% BSA.
-
Test Compounds: Unlabeled HIF-1α (556-574) for determining non-specific binding, and test inhibitors.
-
Separation Medium: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail and Counter.
Protocol:
-
Assay Setup:
-
The assay is typically performed in microcentrifuge tubes or 96-well plates.
-
Prepare serial dilutions of the unlabeled test compounds.
-
For each assay point, there will be three conditions:
-
Total Binding: PHD2 + radioligand.
-
Non-specific Binding: PHD2 + radioligand + a high concentration of unlabeled HIF-1α (556-574).
-
Competition: PHD2 + radioligand + test compound.
-
-
-
Incubation:
-
Add the assay buffer, PHD2, and either the test compound, excess unlabeled peptide, or buffer to the tubes/wells.
-
Initiate the binding reaction by adding the radiolabeled HIF-1α (556-574) at a fixed concentration (typically at or below its Kd).
-
Incubate the mixture at a defined temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through the glass fiber filters using a vacuum manifold. This traps the PHD2-radioligand complex on the filter.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting competition curve.
-
The inhibitor constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. cusabio.com [cusabio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of HIF-1α degradation pathways via modulation of the propionyl mark - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIF-1a (556-574) - 1 mg [anaspec.com]
- 7. genscript.com [genscript.com]
- 8. HIF - 1 {alpha} (556 - 574) - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 9. EGLN1 - Wikipedia [en.wikipedia.org]
- 10. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A small-molecule probe for monitoring binding to prolyl hydroxylase domain 2 by fluorescence polarisation - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06353C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. rcsb.org [rcsb.org]
Application Notes and Protocols for Studying HIF-1α (556-574) Interactions
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in studying the interactions of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) peptide fragment (556-574). This region is a critical component of the oxygen-dependent degradation domain (ODDD) and plays a pivotal role in the regulation of HIF-1α stability and transcriptional activity.
Introduction to HIF-1α (556-574) Interactions
Under normoxic conditions, the HIF-1α subunit is targeted for proteasomal degradation. This process is initiated by the hydroxylation of a specific proline residue, Pro564, within the 556-574 amino acid sequence.[1][2] This post-translational modification is catalyzed by prolyl hydroxylase domain (PHD) enzymes.[3] The hydroxylated HIF-1α is then recognized by the von Hippel-Lindau tumor suppressor protein (pVHL), which is a component of an E3 ubiquitin ligase complex.[1][4] This interaction leads to the ubiquitination and subsequent degradation of HIF-1α.[5] In hypoxic conditions, the lack of oxygen inhibits PHD activity, stabilizing HIF-1α, which can then translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of genes involved in angiogenesis, metabolism, and other adaptive responses to low oxygen.[6]
The C-terminal transactivation domain (C-TAD) of HIF-1α also interacts with the transcriptional coactivators CREB-binding protein (CBP) and p300, a process that is regulated by the hydroxylation of asparagine 803.[7][8] Understanding the molecular details of these interactions is crucial for the development of therapeutics targeting hypoxia-related diseases, including cancer.
Key Interacting Partners
-
von Hippel-Lindau (pVHL) protein: The primary recognition component for the hydroxylated HIF-1α (556-574) peptide, leading to its degradation.
-
CREB-binding protein (CBP)/p300: Transcriptional co-activators that bind to the C-terminal transactivation domain (C-TAD) of HIF-1α to promote gene expression.
Quantitative Data on HIF-1α (556-574) Interactions
The following tables summarize the available quantitative data for the interaction of the HIF-1α (556-574) peptide with its binding partners.
Table 1: Binding Affinity of HIF-1α (556-574) with the VCB Complex
| HIF-1α Peptide | Binding Partner | Technique | Dissociation Constant (Kd) | Reference |
| Hydroxylated (Pro564) | VCB Complex | 33 nM | [9] | |
| Non-hydroxylated | VCB Complex | 34 µM | [9] |
Table 2: Kinetic Parameters of HIF-1α Peptide Interactions with the VCB Complex (from Surface Plasmon Resonance)
| HIF-1α Peptide | Binding Partner | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (Kd) (M) | Reference |
| Hydroxylated (556-574) | VCB Complex | 8.4 x 10⁵ | 2.7 x 10⁻² | 3.3 x 10⁻⁸ | [10] |
| Hydroxylated (549-582) | VCB Complex | 7.0 x 10⁵ | 2.2 x 10⁻² | 3.1 x 10⁻⁸ | [10] |
| Hydroxylated (558-569) | VCB Complex | 6.6 x 10⁵ | 4.2 x 10⁻² | 6.4 x 10⁻⁸ | [10] |
Signaling Pathways and Experimental Workflows
HIF-1α Regulation Signaling Pathway
Caption: Regulation of HIF-1α under normoxic and hypoxic conditions.
Experimental Workflow for Interaction Studies
Caption: General workflow for studying HIF-1α peptide interactions.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Principle: SPR measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (e.g., HIF-1α peptide) to an immobilized ligand (e.g., pVHL). This technique provides real-time data on association and dissociation rates.[11][12][13]
Protocol:
-
Ligand Immobilization:
-
Equilibrate the sensor chip (e.g., CM5) with running buffer (e.g., HBS-EP+).
-
Activate the carboxymethylated dextran (B179266) surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified binding partner (e.g., pVHL complex) at a concentration of 20-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl injection.
-
-
Kinetic Analysis:
-
Prepare a dilution series of the HIF-1α (556-574) peptide (hydroxylated and non-hydroxylated) in running buffer, ranging from low nM to µM concentrations.
-
Inject the peptide solutions over the immobilized ligand surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase, followed by a dissociation phase where only running buffer is injected.
-
Regenerate the sensor surface between peptide injections using a suitable regeneration solution (e.g., a short pulse of low pH glycine).
-
-
Data Analysis:
-
Subtract the reference cell signal from the active cell signal to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[14][15]
Protocol:
-
Sample Preparation:
-
Dialyze both the purified binding partner (e.g., pVHL complex) and the HIF-1α (556-574) peptide extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and peptide solutions.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 10-50 µM pVHL) into the sample cell.
-
Load the peptide solution (e.g., 100-500 µM HIF-1α peptide) into the injection syringe.
-
Perform a series of small injections (e.g., 2-5 µL) of the peptide into the protein solution while monitoring the heat change.
-
Perform a control titration by injecting the peptide into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection and plot it against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
Fluorescence Polarization (FP) for Binding Affinity
Principle: FP measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled peptide will tumble rapidly in solution, resulting in low polarization. Upon binding to a larger protein, its tumbling slows, leading to an increase in polarization.[3][16][17]
Protocol:
-
Reagent Preparation:
-
Synthesize or purchase a fluorescently labeled HIF-1α (556-574) peptide (e.g., FITC- or FAM-labeled).
-
Prepare a solution of the purified binding partner (e.g., pVHL complex) in a suitable assay buffer (e.g., PBS with 0.01% Tween-20).
-
-
FP Assay:
-
In a microplate, add a fixed concentration of the fluorescently labeled HIF-1α peptide.
-
Add increasing concentrations of the binding partner to the wells.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the binding partner concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the equilibrium dissociation constant (Kd).
-
Co-Immunoprecipitation (Co-IP) for In Vitro Interaction
Principle: Co-IP is used to identify and confirm protein-protein interactions. An antibody against a "bait" protein is used to pull it out of a solution, along with any "prey" proteins that are bound to it.
Protocol:
-
Protein Incubation:
-
Incubate the purified "bait" protein (e.g., GST-tagged pVHL) with the "prey" protein (e.g., in vitro translated and labeled HIF-1α (556-574)) in a suitable binding buffer for 1-2 hours at 4°C.
-
-
Immunoprecipitation:
-
Add an antibody specific to the bait protein (e.g., anti-GST antibody) and protein A/G beads to the mixture.
-
Incubate for another 1-2 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them several times with a wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Detect the prey protein by autoradiography (if radiolabeled) or Western blotting using an antibody specific to the prey protein.
-
In Vitro Ubiquitination Assay
Principle: This assay reconstitutes the ubiquitination cascade in vitro to determine if a substrate protein (HIF-1α) is ubiquitinated by a specific E3 ligase (pVHL complex).[18][19][20][21]
Protocol:
-
Reaction Setup:
-
Combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT):
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., Ubc5)
-
Ubiquitin
-
The E3 ligase complex (reconstituted pVHL-Elongin B-Elongin C)
-
The substrate: in vitro translated and labeled HIF-1α (556-574) (hydroxylated).
-
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the ubiquitinated HIF-1α species by autoradiography or Western blotting with an anti-HIF-1α antibody. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated HIF-1α should be observed.
-
GST Pull-Down Assay
Principle: A GST-tagged "bait" protein is immobilized on glutathione-agarose beads and used to "pull down" interacting "prey" proteins from a cell lysate or a solution of purified proteins.[22][23][24][25]
Protocol:
-
Bait Protein Immobilization:
-
Incubate purified GST-tagged pVHL (or GST alone as a negative control) with glutathione-agarose beads in a binding buffer for 1 hour at 4°C.
-
Wash the beads to remove unbound protein.
-
-
Protein Interaction:
-
Add the "prey" protein solution (e.g., cell lysate containing overexpressed HIF-1α or purified HIF-1α peptide) to the beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer or by using a solution of reduced glutathione.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein (HIF-1α). The presence of the prey protein in the eluate from the GST-bait beads but not the GST-only beads indicates an interaction.
-
References
- 1. Structural basis for the recognition of hydroxyproline in HIF-1 alpha by pVHL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIF-1alpha binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia inducible factor-alpha binding and ubiquitylation by the von Hippel-Lindau tumor suppressor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxygen-Dependent Ubiquitination and Degradation of Hypoxia-Inducible Factor Requires Nuclear-Cytoplasmic Trafficking of the von Hippel-Lindau Tumor Suppressor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for Hif-1α/CBP recognition in the cellular hypoxic response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology meets biophysics: Visualizing the interaction of hypoxia-inducible factor 1α with p300 and CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for recruitment of CBP/p300 by hypoxia-inducible factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying the binding interaction between the hypoxia-inducible transcription factor and the von Hippel Lindau suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IntAct Portal [ebi.ac.uk]
- 11. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surface plasmon resonance - Wikipedia [en.wikipedia.org]
- 13. portlandpress.com [portlandpress.com]
- 14. cbgp.upm.es [cbgp.upm.es]
- 15. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A fluorescence polarization-based interaction assay for hypoxia-inducible factor prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docs.abcam.com [docs.abcam.com]
- 20. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 21. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 22. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 23. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 24. goldbio.com [goldbio.com]
- 25. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). It plays a critical role in the pathophysiology of numerous diseases, including cancer, cardiovascular diseases, and anemia.[1][2] The stability and activity of the HIF-1α subunit are tightly regulated by oxygen-dependent post-translational modifications. The peptide sequence HIF-1α (556-574), a 19-amino-acid fragment (DLDLEMLAPYIPMDDDFQL), is a key region within the oxygen-dependent degradation domain (ODDD) of HIF-1α.[3][4][5] This region, specifically the proline residue at position 564 (Pro564), is a substrate for prolyl hydroxylase domain (PHD) enzymes.[6][7] Hydroxylation of Pro564 creates a binding site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α under normoxic conditions.[6][7][8]
In hypoxic conditions, PHD activity is inhibited, HIF-1α stabilizes, translocates to the nucleus, dimerizes with HIF-1β, and recruits coactivators like p300/CBP to activate the transcription of target genes.[9][10][11] These genes are involved in angiogenesis, erythropoiesis, and metabolic adaptation to hypoxia.[9][12] Consequently, modulating the HIF-1 pathway presents a promising therapeutic strategy for various hypoxia-related diseases.[1][2] The HIF-1α (556-574) peptide is a valuable tool in the discovery and development of drugs targeting this pathway, particularly for screening inhibitors of PHD enzymes.[3][13]
Signaling Pathway
The regulation of HIF-1α stability is a key control point in the cellular response to hypoxia. The following diagram illustrates the canonical pathway involving the HIF-1α (556-574) region.
Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions.
Applications in Drug Discovery
The HIF-1α (556-574) peptide is instrumental in the development of therapeutics for hypoxia-related diseases. Its primary applications include:
-
High-Throughput Screening (HTS) for PHD Inhibitors: The peptide is used as a substrate or binding partner in various assay formats to screen for small molecule inhibitors of PHD enzymes.[3]
-
Binding Affinity and Kinetic Studies: It serves as a tool to characterize the binding affinity and kinetics of potential drug candidates with PHD enzymes.[3][14]
-
Mechanism of Action Studies: The peptide can be used to investigate the mechanism by which compounds inhibit the HIF-1α-PHD interaction.
-
Validation of Drug Targets: It helps in validating PHDs as viable drug targets for diseases such as anemia and ischemia.[1][3]
Quantitative Data of PHD Inhibitors
Several small molecule inhibitors targeting PHD enzymes have been developed and characterized using assays involving the HIF-1α (556-574) peptide. The following table summarizes the inhibitory potency (IC50) of some of these compounds.
| Compound | Target | Assay Type | HIF-1α Peptide Fragment | IC50 (nM) | Reference |
| Molidustat | PHD2 | AlphaScreen | 556-574 | 7 | [15] |
| Roxadustat | PHD2 | AlphaScreen | 556-574 | 27 | [15] |
| Vadadustat | PHD2 | AlphaScreen | 556-574 | 29 | [15] |
| Daprodustat | PHD2 | AlphaScreen | 556-574 | 67 | [15] |
Experimental Protocols
Detailed methodologies for key experiments utilizing the HIF-1α (556-574) peptide are provided below.
Protocol 1: Fluorescence Polarization (FP) Assay for PHD2 Inhibitor Screening
This affinity-based assay measures the binding of a fluorescently labeled HIF-1α (556-574) peptide to the PHD2 enzyme.[3] Inhibitors that compete for the binding site will displace the fluorescent peptide, resulting in a decrease in fluorescence polarization.
Materials:
-
FITC-labeled HIF-1α (556-574) peptide (e.g., from Shanghai Apeptide Co., Ltd.)[3]
-
Recombinant human PHD2 (catalytic domain)
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20)
-
MnCl2
-
2-oxoglutarate (2-OG)
-
Test compounds (dissolved in DMSO)
-
384-well black plates
Experimental Workflow:
Caption: Workflow for a Fluorescence Polarization (FP) based inhibitor screening assay.
Procedure:
-
Prepare a stock solution of FITC-HIF-1α (556-574) peptide in the assay buffer.
-
In a 384-well plate, add the test compounds at various concentrations. Include wells with DMSO as a negative control.
-
Add a solution containing PHD2 and MnCl2 to each well.
-
Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to PHD2.
-
Add a solution containing the FITC-HIF-1α (556-574) peptide and 2-OG to all wells to initiate the binding reaction. The final concentration of the fluorescent peptide should be low (e.g., 5 nM) to ensure it is the limiting reagent.[3][14]
-
Incubate the plate for another period (e.g., 30 minutes) at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
Note: The use of Mn(II) instead of Fe(II) can prevent the hydroxylation of the HIF-1α peptide while maintaining its binding to PHD2.[3][14] The presence of 2-OG is crucial for the binding of the peptide to PHD2.[3][14]
Protocol 2: AlphaScreen Assay for Measuring PHD2-Catalyzed Hydroxylation
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) can be used to measure the hydroxylation of a biotinylated HIF-1α (556-574) peptide by PHD2.[15][16]
Materials:
-
Biotinylated HIF-1α (556-574) peptide[16]
-
Recombinant human PHD2 (catalytic domain)[16]
-
Reaction Buffer: (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 0.01% Tween-20)
-
FeSO4[16]
-
L-ascorbic acid[16]
-
2-oxoglutarate (2-OG)[16]
-
Test compounds (dissolved in DMSO)
-
EDTA (for quenching the reaction)
-
Streptavidin-coated Donor beads
-
Anti-hydroxyproline antibody conjugated to Acceptor beads
-
384-well white plates
Experimental Workflow:
Caption: Workflow for an AlphaScreen-based inhibitor screening assay.
Procedure:
-
In a 384-well plate, pre-incubate a mixture of PHD2, Fe(II), and L-ascorbic acid with the test compounds at various concentrations for 15 minutes.[16]
-
Initiate the enzymatic reaction by adding a substrate mixture containing biotinylated HIF-1α (556-574) peptide and 2-OG.[16]
-
Allow the reaction to proceed for a defined time (e.g., 10 minutes).[16]
-
Stop the reaction by adding a solution of EDTA.[16]
-
Add a mixture of Streptavidin-coated Donor beads and anti-hydroxyproline antibody-conjugated Acceptor beads.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 60 minutes) to allow for bead binding and signal generation.
-
Read the plate on an AlphaScreen-compatible reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Concluding Remarks
The HIF-1α (556-574) peptide is an indispensable reagent for the discovery and development of drugs targeting the HIF pathway. The protocols outlined above provide robust and reliable methods for screening and characterizing inhibitors of PHD enzymes, which are key regulators of HIF-1α stability. By utilizing these tools, researchers can advance the development of novel therapeutics for a wide range of hypoxia-related diseases.
References
- 1. Novel Therapeutic Targets for Hypoxia-Related Cardiovascular Diseases: The Role of HIF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF-1 as a target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. HIF-1a (556-574) - 1 mg [eurogentec.com]
- 6. An Overview of the Recent Development of Anticancer Agents Targeting the HIF-1 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Independent function of two destruction domains in hypoxia‐inducible factor‐α chains activated by prolyl hydroxylation | The EMBO Journal [link.springer.com]
- 9. Frontiers | Identification of novel potential hypoxia-inducible factor-1α inhibitors through machine learning and computational simulations [frontiersin.org]
- 10. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development [mdpi.com]
- 11. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing HIF-1 alpha (556-574) Peptide Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of the HIF-1 alpha (556-574) peptide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the HIF-1 alpha (556-574) peptide?
A1: The HIF-1 alpha (556-574) peptide is a 19-amino acid fragment of the human HIF-1 alpha protein. It contains the critical proline residue (Pro-564) that is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, primarily PHD2. This hydroxylation event is a key step in the oxygen-dependent degradation of HIF-1 alpha, as it allows for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to ubiquitination and proteasomal degradation.[1][2] Therefore, this peptide is widely used in in vitro assays to study the interaction between HIF-1 alpha and its regulatory proteins, PHD2 and VHL, and to screen for inhibitors of this interaction.[3][4]
Q2: What is the recommended storage condition for the HIF-1 alpha (556-574) peptide?
A2: The lyophilized peptide should be stored at -20°C.[1][2] Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Short-term storage of reconstituted peptide at 2-8°C for up to 6 months is also possible.[5]
Q3: How should I reconstitute the HIF-1 alpha (556-574) peptide?
A3: The lyophilized peptide can be reconstituted in a suitable buffer as needed for your experiment.[5] For in vitro assays, sterile water or a buffer like Tris-HCl is commonly used.[6] For in vivo studies, a stock solution can be prepared in a solvent such as DMSO, which can then be further diluted in a vehicle like corn oil.[7] Always ensure the peptide is fully dissolved before use.
Q4: Is the HIF-1 alpha (556-574) peptide cell-permeable?
A4: The cell permeability of the unmodified HIF-1 alpha (556-574) peptide is not well-documented in the provided search results. Peptides of this size generally have poor cell permeability. For intracellular applications, it may be necessary to use modified versions of the peptide, such as those conjugated to cell-penetrating peptides (CPPs), or to use transfection reagents. For experiments involving cell lysates, direct addition of the peptide is appropriate.[8]
Troubleshooting Guides
In Vitro Binding and Enzyme Assays
Issue: Low signal or no binding detected in a fluorescence polarization (FP) assay.
-
Possible Cause 1: Suboptimal peptide concentration.
-
Troubleshooting Tip: The concentration of the fluorescently labeled HIF-1 alpha (556-574) peptide is critical. A typical starting concentration for FP assays is around 5 nM.[3][9] Titrate the peptide concentration to find the optimal balance between a strong signal and minimal background fluorescence.
-
-
Possible Cause 2: Issues with protein activity.
-
Possible Cause 3: Incorrect buffer composition.
Issue: High background signal in an AlphaScreen assay.
-
Possible Cause 1: Non-specific binding of assay components.
-
Troubleshooting Tip: Optimize the concentrations of the donor and acceptor beads, as well as the biotinylated HIF-1 alpha (556-574) peptide and the interacting protein. Include appropriate controls, such as reactions without the peptide or without the enzyme, to determine the level of non-specific signal.
-
-
Possible Cause 2: High concentration of biotinylated peptide.
-
Troubleshooting Tip: A high concentration of the biotinylated peptide can lead to a "hooking" effect, resulting in a decreased signal. Perform a titration of the biotinylated peptide to determine the optimal concentration. A concentration of 60 nM has been used in some protocols.[10]
-
Cell-Based Assays
Issue: No effect observed after treating cells with the HIF-1 alpha (556-574) peptide.
-
Possible Cause 1: Poor cell permeability.
-
Troubleshooting Tip: As mentioned in the FAQs, the unmodified peptide may not efficiently cross the cell membrane. Consider using a modified, cell-permeable version of the peptide or a suitable delivery method.
-
-
Possible Cause 2: Peptide degradation.
-
Troubleshooting Tip: Peptides can be susceptible to degradation by cellular proteases. Ensure the purity of the peptide and consider using protease inhibitors in your experimental setup. The stability of the peptide in your specific cell culture medium should be evaluated.
-
-
Possible Cause 3: Incorrect concentration.
-
Troubleshooting Tip: The optimal concentration for cell-based assays needs to be determined empirically through a dose-response experiment. Start with a range of concentrations and assess the desired biological outcome.
-
Data Presentation
Table 1: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Peptide Form | Recommended Starting Concentration | Reference(s) |
| Fluorescence Polarization (FP) | FITC-labeled | 5 nM | [3][9] |
| AlphaScreen | Biotinylated | 60 nM | [10] |
| PHD Activity Assay (in vitro) | Unlabeled | 1-40 nM (detection range) | [11] |
| VHL Binding Assay (in vitro) | Biotinylated or Hydroxylated | 50 nM (for competition) | [12] |
| [¹⁴C]-2-Oxoglutarate Decarboxylation Assay | Unlabeled | 3.0 µM | [13] |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Based PHD2 Inhibition Assay
This protocol is adapted from a high-throughput screening method for PHD2 inhibitors.[3]
Materials:
-
FITC-labeled HIF-1 alpha (556-574) peptide
-
Recombinant PHD2 protein
-
MnCl₂
-
2-Oxoglutarate (2-OG)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Tween-20)
-
Test compounds (potential inhibitors)
-
384-well black microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Prepare a 2X stock solution of FITC-labeled HIF-1 alpha (556-574) peptide at 10 nM in Assay Buffer.
-
Prepare a 2X stock solution of PHD2, MnCl₂, and 2-OG in Assay Buffer. The final concentrations in the well will be optimized, but a starting point could be 20 µM for 2-OG and an empirically determined concentration for PHD2.[9]
-
Prepare serial dilutions of your test compounds.
-
-
Assay Setup:
-
Add 5 µL of the test compound solution to the wells of the 384-well plate.
-
Add 10 µL of the 2X PHD2/MnCl₂/2-OG solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the 2X FITC-labeled HIF-1 alpha (556-574) peptide solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for FITC.
-
-
Data Analysis:
-
Calculate the change in fluorescence polarization values to determine the inhibitory effect of the test compounds.
-
Protocol 2: In Vitro VHL Binding Competition Assay
This protocol describes a method to assess the ability of a test peptide to compete with the hydroxylated HIF-1 alpha (556-574) peptide for binding to the VHL complex.[12]
Materials:
-
Biotinylated and hydroxylated HIF-1 alpha (556-574) peptide
-
Streptavidin-coated agarose (B213101) beads
-
In vitro translated and ³⁵S-labeled VHL protein
-
Test peptide (competitor)
-
Binding Buffer (e.g., PBS with 0.1% Tween-20 and protease inhibitors)
Procedure:
-
Immobilize the Peptide:
-
Incubate streptavidin-agarose beads with the biotinylated, hydroxylated HIF-1 alpha (556-574) peptide to immobilize it. Wash the beads to remove any unbound peptide.
-
-
Competition Binding:
-
In separate tubes, incubate the peptide-coated beads with ³⁵S-labeled VHL protein in the absence (control) or presence of increasing concentrations of the test peptide. A starting concentration of 50 nM for the competitor peptide can be used.[12]
-
-
Incubation and Washing:
-
Incubate the reactions for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads several times with Binding Buffer to remove unbound VHL.
-
-
Elution and Detection:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Detect the amount of bound ³⁵S-labeled VHL by autoradiography or phosphorimaging.
-
-
Data Analysis:
-
Quantify the band intensities to determine the extent of competition by the test peptide.
-
Mandatory Visualization
References
- 1. HIF-1a (556-574) - 1 mg [anaspec.com]
- 2. genscript.com [genscript.com]
- 3. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIF - 1 {alpha} (556 - 574) - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 6. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Erythrocytosis associated with a novel missense mutation in the HIF2A gene | Haematologica [haematologica.org]
- 13. pnas.org [pnas.org]
Technical Support Center: Preventing Degradation of HIF-1 alpha (556-574) Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) (556-574) peptide in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) - Understanding Peptide Stability
Q1: What is the HIF-1 alpha (556-574) peptide and why is its stability crucial?
The HIF-1 alpha (556-574) is a 19-amino-acid peptide fragment derived from the C-terminal Oxygen-Dependent Degradation Domain (CODD) of the human HIF-1α protein.[1][2][3][4] This specific sequence contains a critical proline residue (Pro-564) that is a primary target for enzymatic hydroxylation under normal oxygen conditions (normoxia).[1][2][5] This hydroxylation event initiates a cascade leading to the degradation of the entire HIF-1α protein. Therefore, this peptide is an invaluable tool for:
-
Studying the kinetics and inhibition of Prolyl Hydroxylase Domain (PHD) enzymes.[4][6]
-
Investigating the binding interaction between HIF-1α and the von Hippel-Lindau (VHL) protein, a key component of the E3 ubiquitin ligase complex.[1][2]
-
Developing and screening for inhibitors that stabilize HIF-1α for therapeutic applications in ischemia and other diseases.[7]
Maintaining the peptide's integrity in solution is paramount, as chemical or physical degradation can lead to a loss of activity, inaccurate experimental results, and unreliable data.
Q2: What are the primary ways the HIF-1 alpha (556-574) peptide can degrade?
Degradation can be broadly categorized into two types: enzymatic degradation (as part of the biological pathway in a cellular context) and chemical degradation (instability in a prepared solution).
-
Cellular Degradation Pathway: In a biological system, the peptide sequence is targeted by a specific enzymatic pathway regulated by oxygen. Under normoxic conditions, PHD enzymes hydroxylate Pro-564, enabling the VHL E3 ubiquitin ligase complex to bind and target it for proteasomal degradation.[5][8] Under hypoxic conditions, this process is inhibited, leading to stabilization.
References
- 1. genscript.com [genscript.com]
- 2. pnas.org [pnas.org]
- 3. HIF-1a (556-574) - 1 mg [anaspec.com]
- 4. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]
- 5. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide blockade of HIFα degradation modulates cellular metabolism and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific Inhibition of HIF Activity: Can Peptides Lead the Way? - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of synthetic HIF-1 alpha (556-574)
Welcome to the technical support center for the synthetic peptide HIF-1 alpha (556-574). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the solubility and handling of this peptide.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of the synthetic HIF-1 alpha (556-574) peptide?
The HIF-1 alpha (556-574) peptide is a 19-amino acid fragment that plays a critical role in the oxygen-dependent degradation pathway of HIF-1 alpha.[1][2] Its solubility is heavily influenced by its specific amino acid composition. Key properties are summarized below.
| Property | Value | Analysis |
| Sequence | DLDLEMLAPYIPMDDDFQL[1][3][4] | 19 amino acid residues. |
| Molecular Weight | ~2254.6 g/mol [1] | Standard for a peptide of this length. |
| Hydrophobic Residues | 47% (L, M, L, A, P, Y, I, P, F) | Peptides with over 50% hydrophobic residues are often poorly soluble in aqueous solutions.[5] This peptide is borderline hydrophobic. |
| Net Charge (at pH 7) | -6 | The peptide has a strong negative charge due to numerous acidic residues (D, E) and the C-terminal carboxyl group, making it an acidic peptide.[6][7] |
Q2: What is the best initial solvent to try for reconstituting the peptide?
Given the peptide's highly acidic nature (net charge of -6), the recommended starting solvent is a slightly basic, sterile buffer, such as 0.1M ammonium (B1175870) bicarbonate, or sterile distilled water.[6] However, due to its high percentage of hydrophobic residues, aqueous solvents may not be sufficient. If solubility issues arise, an organic solvent approach is recommended.[8][9]
Q3: How should I handle the lyophilized peptide powder before reconstitution?
Proper handling of the lyophilized powder is crucial for accurate concentration and experimental success.[5]
-
Centrifuge the vial: Before opening, centrifuge the vial (e.g., 10,000 x g for 5 minutes) to pellet all the powder at the bottom.[5]
-
Equilibrate to Room Temperature: Allow the vial to warm to room temperature before opening to prevent condensation and moisture absorption.[5][10]
Q4: Can I use buffers like PBS to dissolve the peptide?
It is generally recommended to avoid dissolving peptides directly in salt-containing buffers like PBS, as salts can sometimes hinder the solubility of the primary peptide stock.[10] It is better to dissolve the peptide in a non-buffered solution first and then dilute it with the desired buffer.
Solubility Troubleshooting Guide
Q5: My peptide won't dissolve in sterile water or a basic buffer. What should I do next?
This is a common issue for peptides with significant hydrophobicity. The next step is to use a small amount of an organic solvent.[8]
-
Recommended Solvent: High-purity, anhydrous Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for biological applications due to its high solubilizing power and relatively low toxicity.[5][8]
-
Alternative Solvents: If DMSO interferes with your assay (e.g., for peptides containing Cys or Met, though HIF-1a (556-574) has Met), Dimethylformamide (DMF) can be used as an alternative.[6][8]
Q6: I dissolved the peptide in DMSO, but it precipitated when I added my aqueous buffer. How can I prevent this?
Precipitation during dilution indicates that the peptide is aggregating as the solvent polarity changes. This happens when the peptide is diluted too quickly.
-
Solution: Add the aqueous buffer to the peptide's organic stock solution drop-by-drop while gently vortexing or agitating the mixture. This gradual change in solvent composition helps keep the peptide in solution. If precipitation still occurs, the solubility limit in that final buffer concentration may have been reached.
Q7: The peptide solution appears cloudy or contains visible particles. Is it usable?
No. A cloudy or particulate-containing solution indicates incomplete solubilization or aggregation.[5][10] A properly solubilized peptide solution should be completely clear.[10]
-
Troubleshooting Steps:
Q8: I need to use this peptide in a cell-based assay and must avoid DMSO. What are my options?
If organic solvents are not compatible with your experimental system, you can try the following:
-
pH Adjustment: Since the peptide is highly acidic, dissolving it in a dilute basic solution can increase its charge and improve aqueous solubility. Try dissolving it in a small amount of 10% ammonium bicarbonate (NH₄HCO₃) or dilute ammonium hydroxide (B78521) (NH₄OH).[5][6] Always check that the final pH of the solution is compatible with your assay.
-
Chaotropic Agents: In difficult cases, denaturing agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can be used to disrupt hydrogen bonds and prevent aggregation.[5][6] However, these agents are harsh and will likely interfere with most biological assays, so their use is limited and requires subsequent removal or extreme dilution.[5]
Experimental Protocols
Protocol 1: Standard Solubilization using Organic Solvent (DMSO)
This is the recommended method for peptides with high hydrophobicity.
-
Preparation: Centrifuge the vial of lyophilized HIF-1 alpha (556-574) and allow it to reach room temperature.
-
Initial Dissolution: Add a small volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).[4][11] Use sonication if necessary to ensure the peptide is fully dissolved, resulting in a clear solution.
-
Working Solution Preparation: Place the desired volume of your aqueous buffer into a new tube.
-
Dilution: Slowly add the concentrated DMSO stock solution dropwise to the aqueous buffer while gently vortexing. Do not add the aqueous buffer to the DMSO stock.
-
Final Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your experiment (typically <1% for cellular assays).[8]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4][10]
Protocol 2: Solubilization via pH Adjustment
Use this method when organic solvents must be avoided.
-
Preparation: Centrifuge the vial of lyophilized peptide and allow it to reach room temperature.
-
Solubility Test: Use a small, pre-weighed aliquot of the peptide for testing.[5][6]
-
Initial Dissolution: Try to dissolve the peptide in sterile, distilled water. If it is not soluble, proceed to the next step.
-
pH Adjustment: Add a small amount of a dilute basic solution, such as 10% ammonium bicarbonate, dropwise until the peptide dissolves.[7]
-
Verification: Check that the final pH of the solution is compatible with your assay and adjust if necessary.
-
Storage: Aliquot and store at -20°C or -80°C. Note that peptide stability can be reduced at pH values of 8 or higher.[7]
Visualized Workflows and Pathways
Caption: A step-by-step workflow for troubleshooting the solubility of HIF-1 alpha (556-574).
Caption: The role of the 556-574 region in the oxygen-dependent degradation of HIF-1 alpha.
References
- 1. genscript.com [genscript.com]
- 2. HIF-1a (556-574) - 1 mg [anaspec.com]
- 3. HIF - 1 {alpha} (556 - 574) - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. genscript.com [genscript.com]
- 7. biocat.com [biocat.com]
- 8. jpt.com [jpt.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. biosynth.com [biosynth.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: HIF-1 alpha (556-574) Pull-Down Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the HIF-1 alpha (556-574) peptide in pull-down assays. The information is tailored for researchers, scientists, and drug development professionals to help overcome common experimental hurdles.
Troubleshooting Guide
This guide addresses specific issues that may arise during pull-down assays using the HIF-1 alpha (556-574) peptide as bait.
Issue 1: Low or No Yield of Prey Protein
Question: I am not detecting my target protein after the pull-down assay with the HIF-1 alpha (556-574) peptide. What could be the problem?
Answer: Low or no yield of the prey protein is a common issue that can stem from several factors related to the peptide bait, the protein lysate, or the assay conditions.
-
Peptide Integrity and Immobilization:
-
Improper Solubilization and Storage: The lyophilized HIF-1 alpha (556-574) peptide should be reconstituted in an appropriate solvent, such as DMSO, and stored at -20°C or -80°C to prevent degradation.[1][2] Repeated freeze-thaw cycles should be avoided.
-
Inefficient Immobilization: Ensure that the peptide is efficiently coupled to the beads. If using a biotinylated peptide with streptavidin beads, confirm the quality of both reagents. The binding capacity of the beads should not be exceeded.
-
-
Prey Protein and Lysate Conditions:
-
Low Abundance of Prey Protein: The target protein may be expressed at low levels in your cell or tissue lysate. Consider using a larger amount of lysate or enriching for the target protein fraction (e.g., nuclear extract if the target is a nuclear protein).
-
Protein Degradation: HIF-1 alpha interacting proteins can be labile. Always prepare lysates quickly on ice and use a lysis buffer supplemented with a protease inhibitor cocktail.[3]
-
Critical Post-Translational Modifications: The interaction between HIF-1 alpha (556-574) and its primary binding partner, the von Hippel-Lindau (VHL) protein, is critically dependent on the hydroxylation of proline-564 within the peptide sequence.[1][4][5] If you are studying this interaction, ensure your experimental system supports this modification or use a pre-hydroxylated peptide.
-
-
Binding and Washing Conditions:
-
Suboptimal Binding Buffer: The pH, salt concentration, and detergent composition of the binding buffer can significantly impact protein-protein interactions. Optimize these conditions for your specific interaction. A common starting point is a buffer with a physiological pH and salt concentration (e.g., PBS or Tris-based buffers).
-
Overly Stringent Washing: While washing is crucial to reduce background, excessively harsh conditions (high salt or detergent concentrations) can disrupt the specific interaction between the peptide and your prey protein.[6] Optimize the number of washes and the composition of the wash buffer.
-
Issue 2: High Background or Non-Specific Binding
Question: My final elution contains many non-specific proteins, making it difficult to identify the true binding partners of the HIF-1 alpha (556-574) peptide. How can I reduce this background?
Answer: High background is often due to non-specific interactions with the beads, the peptide, or other components of the assay.
-
Pre-clearing the Lysate: Before incubating the lysate with the peptide-coupled beads, it is highly recommended to pre-clear the lysate by incubating it with beads alone (without the peptide). This step will remove proteins that non-specifically bind to the bead matrix.
-
Blocking: Block the beads with a protein-rich solution, such as Bovine Serum Albumin (BSA) or casein, before adding the cell lysate. This will saturate non-specific binding sites on the beads.
-
Optimizing Wash Steps: Increase the stringency of your wash buffer by moderately increasing the salt (e.g., NaCl) or non-ionic detergent (e.g., Triton X-100 or Tween-20) concentration.[6] Perform a sufficient number of washes (typically 3-5) to remove loosely bound, non-specific proteins.
-
Use of Controls: Always include a negative control where the pull-down is performed with beads that have not been coupled to the HIF-1 alpha peptide. This will help you identify proteins that bind non-specifically to the beads themselves.
Issue 3: Difficulty Eluting the Bound Proteins
Question: I am having trouble eluting the captured proteins from the HIF-1 alpha (556-574) peptide-bead complex. What elution methods can I try?
Answer: The choice of elution method depends on the downstream application and the nature of the protein interaction.
-
Denaturing Elution: This is the most common and often most efficient method. Boiling the beads in SDS-PAGE sample buffer will denature the proteins and release them from the complex. This method is suitable for analysis by Western blotting or mass spectrometry.
-
Competitive Elution: If you need to recover the protein complex in its native state for functional assays, you can use a competitive elution strategy. This involves incubating the beads with a high concentration of a free, unmodified HIF-1 alpha (556-574) peptide to displace the bound proteins.
-
pH Elution: Changing the pH of the buffer can disrupt the protein-protein interaction. A low pH buffer (e.g., glycine-HCl, pH 2.5-3.0) is often used. Remember to neutralize the eluate immediately after collection if you need to maintain protein activity.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the 556-574 amino acid region of HIF-1 alpha?
A1: The 556-574 region of Hypoxia-Inducible Factor-1 alpha (HIF-1 alpha) is a critical part of its oxygen-dependent degradation domain (ODDD).[7] This sequence contains a highly conserved proline residue (Pro-564) that is hydroxylated by prolyl hydroxylase domain (PHD) enzymes under normoxic (normal oxygen) conditions.[4][5] This hydroxylation event creates a binding site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex that targets HIF-1 alpha for proteasomal degradation.[1]
Q2: How should I prepare and store the HIF-1 alpha (556-574) peptide?
A2: The HIF-1 alpha (556-574) peptide is typically supplied in a lyophilized form.[8] It should be reconstituted in a suitable solvent, often DMSO, to create a stock solution.[9] To maintain its stability, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage or -80°C for long-term storage.[1]
Q3: What controls are essential for a reliable pull-down assay with this peptide?
A3: Several controls are crucial to ensure the specificity of your results:
-
Negative Control (Beads only): Incubate your cell lysate with beads that have not been conjugated with the HIF-1 alpha peptide. This control identifies proteins that bind non-specifically to the bead matrix.
-
Negative Control (Scrambled Peptide): Use a peptide with the same amino acid composition as HIF-1 alpha (556-574) but in a random sequence. This control helps to ensure that the observed interactions are specific to the primary sequence of the HIF-1 alpha peptide.
-
Positive Control: If you are studying a known interaction, such as with VHL, include a sample with purified VHL protein to confirm that your assay is working correctly.
Q4: Can I use the HIF-1 alpha (556-574) peptide to study interactions other than with VHL?
A4: While the interaction with VHL is the most well-characterized for this region, it is possible that other proteins may also bind to this sequence. A pull-down assay followed by mass spectrometry is an excellent approach to identify novel interacting partners. However, any newly identified interactions should be validated through secondary assays such as co-immunoprecipitation or surface plasmon resonance.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters relevant to HIF-1 alpha and its interaction with VHL.
Table 1: HIF-1 alpha Protein Levels in PC-3 Cells under Different Conditions
| Culture Condition | Lysis Condition | Protein Load (µg) | HIF-1α Level (pg/µg total protein) |
| Normoxic | Normoxic | 1.25 | Below LLQ* |
| Normoxic | Normoxic | 10 | Detectable |
| Hypoxic | Normoxic | 1.25 - 10 | Low levels |
| Hypoxic | Hypoxic | 1.25 - 10 | 2-4 fold higher than normoxic |
*LLQ: Lower Limit of Quantification Data adapted from a quantitative ELISA study on PC-3 cells, demonstrating the lability of HIF-1 alpha in the presence of oxygen.[10]
Table 2: General Recommendations for Pull-Down Assay Buffer Components
| Component | Concentration Range | Purpose |
| Buffer | 20-50 mM (e.g., Tris-HCl, HEPES) | Maintain stable pH |
| Salt | 100-150 mM (e.g., NaCl, KCl) | Reduce non-specific electrostatic interactions |
| Detergent | 0.05-0.5% (e.g., Triton X-100, NP-40) | Solubilize proteins and reduce background |
| Protease Inhibitors | 1X Cocktail | Prevent protein degradation |
| DTT/β-mercaptoethanol | 1-5 mM | Maintain reducing environment (optional) |
These are general starting recommendations; optimal concentrations should be determined empirically for each specific interaction.
Experimental Protocols
Detailed Protocol: Pull-Down Assay Using Biotinylated HIF-1 alpha (556-574) Peptide
This protocol outlines the steps for a pull-down assay to identify proteins that interact with the HIF-1 alpha (556-574) peptide.
1. Reagents and Materials:
-
Biotinylated HIF-1 alpha (556-574) peptide
-
Biotinylated scrambled control peptide
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Cell or tissue lysate
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease inhibitor cocktail)
-
Wash Buffer (e.g., Lysis Buffer with reduced detergent concentration, e.g., 0.1% NP-40)
-
Elution Buffer (e.g., 2X SDS-PAGE sample buffer for denaturing elution, or Wash Buffer containing 2 mM Biotin for competitive elution)
-
Bovine Serum Albumin (BSA) for blocking
2. Bead Preparation and Peptide Immobilization:
-
Resuspend the streptavidin beads in the vial.
-
Transfer the required amount of bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of Lysis Buffer.
-
Resuspend the washed beads in Lysis Buffer containing 1% BSA and incubate for 1 hour at 4°C with gentle rotation to block non-specific binding sites.
-
Wash the blocked beads twice with Lysis Buffer.
-
Resuspend the beads in Lysis Buffer and add the biotinylated HIF-1 alpha (556-574) peptide (and scrambled peptide in a separate tube for the negative control) to a final concentration of 1-5 µM.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the peptide to bind to the beads.
-
Wash the beads three times with Lysis Buffer to remove unbound peptide.
3. Protein Pull-Down:
-
Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by adding it to a tube of blocked, unconjugated streptavidin beads and incubating for 1 hour at 4°C.
-
Pellet the beads and transfer the pre-cleared supernatant to a new tube.
-
Add the pre-cleared lysate to the tubes containing the peptide-conjugated beads (and the beads-only control).
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
4. Washing:
-
Pellet the beads using a magnetic stand or centrifugation.
-
Carefully remove and save a small aliquot of the supernatant (unbound fraction) for analysis.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet the beads.
5. Elution:
-
For Denaturing Elution:
-
After the final wash, remove all supernatant.
-
Add 50 µL of 2X SDS-PAGE sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
For Competitive Elution:
-
After the final wash, resuspend the beads in Wash Buffer containing 2 mM free biotin.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
6. Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against the expected prey protein.
-
For identification of novel binding partners, the eluted proteins can be analyzed by mass spectrometry.
Visualizations
Caption: HIF-1 alpha signaling pathway under normoxic and hypoxic conditions.
Caption: Experimental workflow for a HIF-1 alpha (556-574) pull-down assay.
Caption: Troubleshooting decision tree for HIF-1 alpha pull-down assays.
References
- 1. genscript.com [genscript.com]
- 2. Quantitative mass spectrometry reveals dynamics of factor-inhibiting hypoxia-inducible factor-catalyzed hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.cn [abcam.cn]
- 4. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIF-1a (556-574) - 1 mg [anaspec.com]
- 6. Quantitative Mass Spectrometry Reveals Dynamics of Factor-inhibiting Hypoxia-inducible Factor-catalyzed Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of regulation of the hypoxia‐inducible factor‐1α by the von Hippel‐Lindau tumor suppressor protein | The EMBO Journal [link.springer.com]
- 8. HIF - 1 {alpha} (556 - 574) - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the stability of the HIF-1 alpha (556-574)-VHL complex
Welcome to the technical support center for researchers working with the HIF-1 alpha (556-574)-VHL complex. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you increase the stability of this critical protein-protein interaction in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the minimal interacting region of HIF-1 alpha with VHL, and what is the critical modification?
The minimal region of HIF-1 alpha that interacts with the von Hippel-Lindau (VHL) protein is the oxygen-dependent degradation domain (ODD). Specifically, the peptide sequence from amino acids 556 to 574 of HIF-1 alpha is sufficient for this interaction. The critical post-translational modification required for this binding is the hydroxylation of the proline residue at position 564 (Pro-564). This hydroxylation is catalyzed by prolyl hydroxylase domain (PHD) enzymes in the presence of oxygen. The hydroxylated HIF-1 alpha peptide binds to the β-domain of the VHL protein.
Q2: I am observing weak or no interaction between my HIF-1 alpha (556-574) peptide and VHL. What are the common causes?
There are several potential reasons for a weak or absent interaction:
-
Incomplete Hydroxylation of the HIF-1 alpha Peptide: The interaction is strictly dependent on the hydroxylation of Pro-564. Ensure your peptide is correctly hydroxylated. If you are synthesizing the peptide, confirm the incorporation of hydroxyproline (B1673980) at the correct position.
-
VHL Protein Instability: The VHL protein is inherently unstable and requires its binding partners, Elongin B and Elongin C, to form a stable and functional VCB complex (VHL-Elongin B-Elongin C). Using VHL alone will likely result in a misfolded and non-functional protein.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and presence of additives in your buffer can significantly impact the stability of the complex.
-
Protein Degradation: Ensure that protease inhibitors are included during protein purification and in your binding assays to prevent degradation of the VCB complex.
Q3: How can I increase the stability of the HIF-1 alpha (556-574)-VCB complex for my in vitro experiments?
To enhance the stability of the pre-formed complex, consider the following strategies:
-
Optimize Buffer Conditions:
-
pH: Maintain a pH between 7.0 and 8.0. A commonly used buffer is HEPES or Tris-HCl at pH 7.5.
-
Ionic Strength: Use a moderate salt concentration, typically 100-150 mM NaCl, to minimize non-specific interactions without disrupting the specific binding.
-
Reducing Agents: Include a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) at a concentration of 1-5 mM to prevent oxidation, especially if your proteins have exposed cysteine residues. TCEP is often preferred as it is more stable over a wider pH range.
-
-
Use Stabilizing Additives:
-
Glycerol (B35011): Including 5-10% (v/v) glycerol can increase the viscosity of the solution and stabilize the protein complex by promoting a more compact conformation.[1]
-
Bovine Serum Albumin (BSA): Adding a small amount of BSA (e.g., 0.1 mg/mL) can help to prevent the target proteins from sticking to tube walls and surfaces.
-
Sugars: Sugars like trehalose (B1683222) and sucrose (B13894) (at concentrations of 5-10%) can also act as protein stabilizers.[1]
-
-
Site-Directed Mutagenesis: While most mutations in VHL are known to disrupt binding, carefully designed mutations at the protein-protein interface could potentially enhance affinity. This approach requires structural information and computational modeling to predict favorable interactions. However, for routine stabilization, optimizing buffer conditions is a more straightforward first step.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of the VCB complex after purification | Instability of the individual components or the complex. | Co-express VHL, Elongin B, and Elongin C to promote in-cell complex formation and stability. Purify the complex quickly and keep it at 4°C. |
| Precipitation of the complex during storage or experiments | Suboptimal buffer conditions or protein concentration is too high. | Optimize the buffer as described in Q3 of the FAQ. Consider reducing the protein concentration. Perform a buffer screen to find the optimal conditions for solubility. |
| Inconsistent results in binding assays | Variability in peptide hydroxylation or protein activity. | Use a reliable source for the hydroxylated HIF-1 alpha peptide with verified purity and modification. Ensure the VCB complex is freshly prepared or properly stored in aliquots at -80°C to maintain activity. |
| High background signal in binding assays | Non-specific binding of proteins or the peptide to the assay surface. | Include a blocking agent like BSA or a non-ionic detergent (e.g., 0.01% Tween-20) in your assay buffer. |
Quantitative Data
The interaction between the hydroxylated HIF-1 alpha (556-574) peptide and the VCB complex is a high-affinity interaction. The reported dissociation constant (Kd) is in the low nanomolar range, indicating a very stable complex once formed.
| Interaction | Dissociation Constant (Kd) | Reference |
| Hydroxylated HIF-1 alpha (556-574) and VCB complex | ~33 nM | [2] |
Experimental Protocols
Protocol 1: Reconstitution of the VCB Complex
This protocol describes the co-expression and purification of the VHL-Elongin B-Elongin C (VCB) complex.
1. Expression:
- Co-transform E. coli (e.g., BL21(DE3) strain) with expression vectors for His-tagged VHL, Elongin B, and Elongin C.
- Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the cells at a lower temperature (e.g., 18°C) overnight.
2. Lysis:
- Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
- Lyse the cells by sonication or high-pressure homogenization.
- Clarify the lysate by centrifugation at high speed (e.g., 30,000 x g) for 30 minutes at 4°C.
3. Purification:
- Apply the clarified lysate to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).
- Elute the VCB complex with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).
- Further purify the complex by size-exclusion chromatography using a buffer suitable for your downstream application (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
4. Quality Control:
- Assess the purity and composition of the complex by SDS-PAGE. You should see three bands corresponding to the molecular weights of VHL, Elongin B, and Elongin C.
- Confirm the identity of the proteins by Western blot or mass spectrometry.
Protocol 2: Fluorescence Polarization (FP) Binding Assay
This assay measures the binding of a fluorescently labeled HIF-1 alpha peptide to the VCB complex.
1. Reagents:
- Purified VCB complex.
- Fluorescently labeled hydroxylated HIF-1 alpha (556-574) peptide (e.g., FAM-labeled).
- Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20).
2. Assay Procedure:
- Prepare a serial dilution of the VCB complex in assay buffer.
- In a black, low-volume 384-well plate, add a fixed concentration of the fluorescent peptide (e.g., 10 nM).
- Add the different concentrations of the VCB complex to the wells.
- Incubate the plate at room temperature for 30-60 minutes, protected from light.
- Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
3. Data Analysis:
- Plot the fluorescence polarization values against the concentration of the VCB complex.
- Fit the data to a one-site binding model to determine the dissociation constant (Kd).
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes upon binding and can provide a complete thermodynamic profile of the interaction.
1. Sample Preparation:
- Dialyze the purified VCB complex and the hydroxylated HIF-1 alpha (556-574) peptide extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). This is critical to minimize heat of dilution effects.
- Degas both protein and peptide solutions immediately before the experiment.
- Determine the accurate concentrations of both the VCB complex and the peptide.
2. ITC Experiment:
- Load the VCB complex into the sample cell of the calorimeter (e.g., at a concentration of 10-20 µM).
- Load the hydroxylated HIF-1 alpha peptide into the injection syringe (e.g., at a concentration of 100-200 µM).
- Perform a series of injections of the peptide into the VCB solution and measure the heat change after each injection.
- Perform a control experiment by injecting the peptide into the buffer to measure the heat of dilution.
3. Data Analysis:
- Integrate the heat-change peaks and subtract the heat of dilution.
- Plot the heat change per injection against the molar ratio of peptide to VCB complex.
- Fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Visualizations
Caption: HIF-1 alpha degradation pathway under normoxic conditions.
Caption: General experimental workflow for studying the HIF-1 alpha-VHL interaction.
References
Technical Support Center: HIF-1 alpha (556-574) Experimental Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental conditions for studies involving the 556-574 amino acid region of Hypoxia-Inducible Factor 1-alpha (HIF-1α).
I. Troubleshooting Guides
This section addresses common issues encountered during the investigation of HIF-1α (556-574) and provides potential causes and solutions.
Problem 1: Weak or No HIF-1α Signal in Western Blot
| Potential Cause | Recommended Solution |
| Rapid Protein Degradation | HIF-1α has a very short half-life (5-8 minutes) in the presence of oxygen.[1][2] Perform cell lysis and protein extraction rapidly on ice.[1][3] Consider using a hypoxic chamber for cell harvesting and lysis.[4] |
| Inappropriate Lysis Buffer | Use a lysis buffer containing protease and phosphatase inhibitors. For nuclear-translocated HIF-1α, a nuclear extraction protocol is recommended.[3][5] |
| Low Protein Load | Load a sufficient amount of total protein per lane, typically between 30-50 µg.[1] |
| Inefficient Hypoxic Induction | Ensure your hypoxic conditions (e.g., 1-5% O₂) or chemical mimetics (e.g., CoCl₂, DMOG) are effectively stabilizing HIF-1α.[3][5] A time-course experiment is crucial to determine peak stabilization.[3] |
| Poor Antibody Performance | Use a well-validated primary antibody for HIF-1α. Titrate the primary and secondary antibody concentrations to find the optimal dilution.[3] |
| Suboptimal Transfer | For large proteins like HIF-1α (~95-120 kDa), ensure efficient transfer from the gel to the membrane. Use a lower percentage gel (e.g., 7.5%) and consider adding 0.1% SDS to the transfer buffer.[1][5] |
Problem 2: High Background or Non-Specific Bands in Western Blot
| Potential Cause | Recommended Solution |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[3] |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[3][5] |
| Inadequate Washing | Increase the number or duration of washes with TBST after primary and secondary antibody incubations.[6] |
| Contaminated Reagents | Use fresh, high-quality reagents and filtered buffers. |
Problem 3: Inconsistent Results in HIF-1α Reporter Assays
| Potential Cause | Recommended Solution |
| Variable Transfection Efficiency | Optimize the transfection protocol by testing different ratios of plasmid DNA to transfection reagent.[7] Use a co-transfected reporter (e.g., Renilla luciferase) to normalize for transfection efficiency. |
| Cell Density Effects | High cell density can create localized hypoxia, leading to unintended HIF-1α stabilization. Maintain consistent plating densities across experiments.[8] |
| Constitutive Reporter Activation | Hypoxia can sometimes activate constitutive reporter constructs.[9] Validate your reporter system under hypoxic conditions to ensure the observed effects are specific to your promoter of interest. |
| Reagent Instability | Prepare fresh reagents, especially the luciferase substrate, for each experiment.[7] |
II. Frequently Asked Questions (FAQs)
Q1: What is the significance of the 556-574 region of HIF-1α?
A1: The 556-574 amino acid region of HIF-1α is a critical part of the Oxygen-Dependent Degradation Domain (ODDD).[10][11] This region, specifically containing the proline residue at position 564 (Pro564), is essential for the interaction with the von Hippel-Lindau (VHL) tumor suppressor protein.[12][13] Under normoxic conditions, Pro564 is hydroxylated by prolyl hydroxylase domain enzymes (PHDs).[14][15] This hydroxylation event allows VHL to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.[16][17]
Q2: How can I best induce HIF-1α stabilization for my experiments?
A2: HIF-1α stabilization can be achieved through two primary methods:
-
True Hypoxia: Culturing cells in a hypoxic chamber with low oxygen levels (typically 1-5% O₂) is the most physiologically relevant method.[3][18]
-
Hypoxia Mimetics: Chemical agents can be used to stabilize HIF-1α under normoxic conditions.[3]
-
Cobalt Chloride (CoCl₂): Inhibits PHDs by replacing the iron cofactor.[2]
-
Deferoxamine (DFO): An iron chelator that limits PHD activity.[2]
-
Dimethyloxalylglycine (DMOG): A competitive inhibitor of PHDs.[3] It's important to note that chemical mimetics may have off-target effects and may not fully replicate the cellular response to true hypoxia.[3]
-
Q3: Why is it recommended to use nuclear extracts for HIF-1α Western blotting?
A3: Upon stabilization, HIF-1α translocates to the nucleus to form a heterodimer with HIF-1β and activate the transcription of target genes.[2][5] Therefore, using nuclear extracts enriches the sample for the active form of HIF-1α, leading to a stronger and more specific signal in Western blots.[5]
Q4: What are the expected molecular weights for HIF-1α on a Western blot?
A4: The predicted molecular weight of HIF-1α is approximately 93 kDa. However, due to post-translational modifications, it often migrates at a higher apparent molecular weight, typically around 110-120 kDa.[5][16] Degraded fragments may also appear at lower molecular weights (40-80 kDa).[1]
Q5: Can I use a peptide corresponding to HIF-1α (556-574) in my experiments?
A5: Yes, synthetic peptides corresponding to the HIF-1α (556-574) region are valuable tools. They can be used in competitive binding assays to study the interaction between HIF-1α and VHL.[19] A hydroxylated version of this peptide can disrupt the interaction between VHL and endogenous HIF-1α.[20][21]
III. Experimental Protocols
1. Western Blot for HIF-1α Detection
This protocol provides a general guideline for detecting HIF-1α by Western blot. Optimization may be required for specific cell lines and experimental conditions.
a. Cell Lysis and Protein Extraction (Nuclear Extract)
-
Induce hypoxia in cultured cells as required.
-
Quickly place the cell culture dish on ice and wash cells once with ice-cold PBS.[16]
-
Add ice-cold cytoplasmic extraction buffer and scrape the cells. Transfer to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[16]
-
Carefully collect the supernatant (cytoplasmic fraction).
-
Resuspend the pellet in ice-cold nuclear extraction buffer containing protease and phosphatase inhibitors.
-
Vortex vigorously and incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the nuclear proteins.
-
Determine protein concentration using a standard assay (e.g., BCA).
b. SDS-PAGE and Western Blotting
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[16]
-
Load 30-50 µg of nuclear protein per lane on a 7.5% SDS-polyacrylamide gel.[5][6]
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[5]
-
Incubate the membrane with a validated primary anti-HIF-1α antibody (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[16]
-
Wash the membrane three times for 10 minutes each with TBST.[16]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane three times for 10 minutes each with TBST.[16]
-
Prepare and add the ECL detection reagent and incubate for 1-5 minutes.[16]
-
Capture the chemiluminescent signal using an imaging system.[16]
2. In Vitro Ubiquitination Assay
This assay can be used to study the VHL-mediated ubiquitination of the HIF-1α (556-574) region.
-
Express and purify recombinant GST-tagged HIF-1α (containing the 556-574 region) and His-tagged VHL.
-
Set up the ubiquitination reaction in a microcentrifuge tube containing:
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH5)[17]
-
Recombinant VHL (E3 ligase)
-
Recombinant GST-HIF-1α (substrate)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analyze the reaction products by Western blot using an anti-GST or anti-HIF-1α antibody to detect polyubiquitinated forms of HIF-1α, which will appear as a high-molecular-weight smear.
IV. Quantitative Data Summary
Table 1: Recommended Antibody Dilutions for Western Blotting
| Antibody | Application | Recommended Dilution | Reference |
| Mouse anti-HIF-1α | Western Blot | 1:500 - 1:2000 | [16] |
| Rabbit anti-HIF-1α | Western Blot | 1:1000 - 1:2000 | [6] |
| Goat anti-Rabbit IgG (HRP) | Western Blot | 1:5000 - 1:10000 | [6] |
| Goat anti-Mouse IgG (HRP) | Western Blot | As per manufacturer's instructions | [5] |
Table 2: Common Reagent Concentrations for HIF-1α Induction
| Reagent | Working Concentration | Treatment Duration | Reference |
| Cobalt Chloride (CoCl₂) | 100-150 µM | 4 - 24 hours | [18] |
| Deferoxamine (DFO) | 100-200 µM | 8 - 24 hours | [4] |
| Dimethyloxalylglycine (DMOG) | 0.1 - 1 mM | 4 - 16 hours | [3] |
V. Visualizations
Caption: Normoxic degradation pathway of HIF-1α.
Caption: Hypoxic stabilization and activation of HIF-1α.
Caption: Experimental workflow for HIF-1α Western blotting.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Frequently Asked Questions about Hypoxia Research & HIFs [novusbio.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 7. goldbio.com [goldbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Independent function of two destruction domains in hypoxia‐inducible factor‐α chains activated by prolyl hydroxylation | The EMBO Journal [link.springer.com]
- 11. Independent function of two destruction domains in hypoxia-inducible factor-α chains activated by prolyl hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. HIF-1a (556-574) - 1 mg [anaspec.com]
- 14. HIF-1 α (556-574) | CRB1000928 | Biosynth [biosynth.com]
- 15. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Hypoxia-Associated Factor, a Novel E3-Ubiquitin Ligase, Binds and Ubiquitinates Hypoxia-Inducible Factor 1α, Leading to Its Oxygen-Independent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HIF1-alpha expressing cells induce a hypoxic-like response in neighbouring cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Erythrocytosis associated with a novel missense mutation in the HIF2A gene | Haematologica [haematologica.org]
- 20. researchgate.net [researchgate.net]
- 21. oncotarget.com [oncotarget.com]
Addressing non-specific binding of HIF-1 alpha (556-574) peptide
Welcome to the technical support center for the HIF-1 alpha (556-574) peptide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with this peptide, with a particular focus on addressing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the HIF-1 alpha (556-574) peptide and what is its primary function?
A1: The HIF-1 alpha (556-574) peptide is a 19-amino acid fragment derived from the human Hypoxia-Inducible Factor 1-alpha protein.[1][2] This specific region is critical for the regulation of HIF-1 alpha stability under normal oxygen conditions (normoxia). It contains a key proline residue (Pro-564) that, when hydroxylated, is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1 alpha.[1][2][3]
Q2: What are some common causes of non-specific binding in assays using the HIF-1 alpha (556-574) peptide?
A2: Non-specific binding can arise from several factors, including:
-
Hydrophobic and Ionic Interactions: Peptides can non-specifically adhere to surfaces like microplates and beads through hydrophobic or ionic interactions.[4]
-
Peptide Quality: Impurities from peptide synthesis, such as truncated sequences or residual protecting groups, can lead to off-target interactions.[5][6] It is crucial to use highly purified peptides (>95%).[2]
-
Suboptimal Assay Conditions: Inappropriate buffer pH, ionic strength, or insufficient blocking can all contribute to high background signal.[4][7]
-
Cross-Reactivity: Antibodies or other detection reagents may cross-react with other molecules in the sample or with the blocking agents themselves.[8][9]
Q3: My peptide appears to be inactive or shows reduced activity over time. What could be the cause?
A3: Peptides containing certain amino acids like cysteine, tryptophan, or methionine are susceptible to oxidation, which can lead to a loss of activity.[10] The HIF-1 alpha (556-574) peptide contains two methionine residues.[1] To mitigate this, it is recommended to store the peptide lyophilized at -20°C or colder and, if in solution, to use sterile buffers and avoid repeated freeze-thaw cycles.[1][10]
Q4: Can residual TFA from peptide synthesis interfere with my experiments?
A4: Yes, trifluoroacetic acid (TFA) is often used in peptide synthesis and purification. Residual TFA in the lyophilized peptide can affect cellular assays by altering cell proliferation or viability, potentially leading to variable or misleading results.[10] If you observe unexpected cellular responses, consider using a peptide that has undergone a salt exchange procedure (e.g., to acetate (B1210297) or hydrochloride).
Troubleshooting Guides
Issue 1: High Background Signal in Immunoassays (ELISA, Western Blot)
High background noise can obscure specific signals and reduce assay sensitivity.[8][11] The following steps can help identify and resolve the source of the high background.
Troubleshooting Workflow:
References
- 1. genscript.com [genscript.com]
- 2. HIF-1a (556-574) - 1 mg [anaspec.com]
- 3. HIF-1alpha peptide derivatives with modifications at the hydroxyproline residue as activators of HIF-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nicoyalife.com [nicoyalife.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 8. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 9. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. arp1.com [arp1.com]
Best practices for long-term storage of lyophilized HIF-1 alpha (556-574)
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the long-term storage and use of lyophilized HIF-1 alpha (556-574) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of lyophilized HIF-1 alpha (556-574)?
For long-term storage, lyophilized HIF-1 alpha (556-574) should be stored at -20°C or -80°C.[1][2][3] Storing the peptide in a desiccated environment is also crucial to prevent degradation from moisture.[2] Some suppliers suggest that lyophilized peptides can be stored for up to 10 years at -20°C or -80°C without a significant loss of function.[4]
Q2: How should I reconstitute the lyophilized HIF-1 alpha (556-574) peptide?
To reconstitute the peptide, allow the vial to equilibrate to room temperature before opening to prevent condensation.[5] Use a sterile, appropriate buffer, such as sterile PBS, to reconstitute the peptide to a desired concentration, for instance, 1 mg/mL.[4] After adding the solvent, gently vortex the vial to ensure the peptide is fully dissolved and then briefly centrifuge to collect the solution at the bottom of the vial.[4]
Q3: What are the best practices for storing the reconstituted HIF-1 alpha (556-574) peptide solution?
Reconstituted peptide solutions are more susceptible to degradation. For short-term storage (up to one week), the solution can be kept at 4°C.[4] For long-term storage, it is recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][5][6]
Q4: What is the function of the HIF-1 alpha (556-574) peptide?
HIF-1 alpha (556-574) is a peptide fragment of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) protein. This specific region is part of the Oxygen-Dependent Degradation (ODD) domain and is critical for the regulation of HIF-1α stability.[7][8] Under normal oxygen conditions (normoxia), a proline residue (Pro-564) within this sequence is hydroxylated, which allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bind and target HIF-1α for proteasomal degradation.[3][8][9]
Data Presentation
Table 1: Recommended Storage Conditions for HIF-1 alpha (556-574) Peptide
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized | -20°C to -80°C | Up to 10 years[4] | Store in a desiccated environment.[2] |
| Reconstituted | 2-8°C | Up to 1 week[4][5] | For short-term use. |
| Reconstituted | -20°C to -80°C | Up to 6 months at -80°C; up to 1 month at -20°C[6] | Aliquot to avoid freeze-thaw cycles.[6] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized HIF-1 alpha (556-574)
Objective: To prepare a stock solution of HIF-1 alpha (556-574) peptide for use in experiments.
Materials:
-
Lyophilized HIF-1 alpha (556-574) peptide vial
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS)
-
Sterile pipette tips and micropipette
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Remove the lyophilized peptide vial from the freezer and allow it to equilibrate to room temperature for at least 15-20 minutes.[5]
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[4]
-
Determine the volume of solvent needed to achieve the desired stock concentration (e.g., for a 1 mg vial to make a 1 mg/mL stock solution, add 1 mL of solvent).
-
Under sterile conditions, add the calculated volume of the appropriate sterile solvent to the vial.
-
Gently vortex the vial until the peptide is completely dissolved.[4]
-
Perform a quick spin in a microcentrifuge to bring the entire solution to the bottom of the vial.
-
The reconstituted peptide is now ready for use or for aliquoting and long-term storage.
Protocol 2: In Vitro Competition Assay for VHL Binding
Objective: To assess the ability of a test compound to inhibit the binding of HIF-1 alpha (556-574) to the VHL protein.
Materials:
-
Reconstituted HIF-1 alpha (556-574) peptide (hydroxylated form)
-
Recombinant VHL protein complex (VBC)
-
Test compound
-
Assay buffer (e.g., Tris-buffered saline with Tween-20)
-
96-well microplate (e.g., nickel-coated for His-tagged proteins)
-
Detection antibody (e.g., anti-VHL antibody)
-
Secondary antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with His-tagged hydroxylated HIF-1 alpha (556-574) peptide and incubate overnight at 4°C.
-
Wash the wells three times with the assay buffer to remove any unbound peptide.
-
Block the wells with a suitable blocking buffer (e.g., 3% BSA in assay buffer) for 1-2 hours at room temperature.
-
Wash the wells three times with the assay buffer.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the diluted test compound to the wells, followed by the addition of the recombinant VHL protein complex.
-
Incubate the plate for 1-2 hours at room temperature to allow for competitive binding.
-
Wash the wells three times to remove unbound VHL and test compound.
-
Add the primary anti-VHL antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells five times.
-
Add the HRP substrate and incubate until sufficient color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
The signal will be inversely proportional to the binding of VHL to the HIF-1 alpha peptide. A decrease in signal in the presence of the test compound indicates inhibition of the interaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve | Incorrect solvent; peptide has aggregated. | Check the certificate of analysis for the recommended solvent. Gentle warming or sonication may help dissolve the peptide, but be aware this can degrade some peptides. |
| Loss of peptide activity in experiments | Improper storage; multiple freeze-thaw cycles; peptide degradation. | Ensure the lyophilized peptide is stored at -20°C or -80°C in a desiccator. Aliquot the reconstituted peptide to avoid freeze-thaw cycles. Prepare fresh solutions for critical experiments. |
| Inconsistent experimental results | Inaccurate peptide concentration; peptide degradation. | Confirm the concentration of your stock solution using a spectrophotometer if possible. Use freshly prepared dilutions for your experiments. Ensure consistent handling and storage of the peptide. |
| No signal in HIF-1α Western blot after cell treatment with peptide | HIF-1α is rapidly degraded under normoxia.[10] | When studying HIF-1α stabilization, ensure rapid cell lysis and protein extraction with protease and proteasome inhibitors in the lysis buffer.[10] |
Mandatory Visualizations
Caption: HIF-1α Degradation Pathway under Normoxic Conditions.
Caption: General Experimental Workflow for HIF-1α (556-574) Peptide.
References
- 1. HIF - 1 {alpha} (556 - 574) - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 2. jpt.com [jpt.com]
- 3. genscript.com [genscript.com]
- 4. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Peptide blockade of HIFα degradation modulates cellular metabolism and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. haematologica.org [haematologica.org]
- 10. benchchem.com [benchchem.com]
Enhancing the signal-to-noise ratio in assays with HIF-1 alpha (556-574)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio in assays involving the HIF-1 alpha (556-574) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the HIF-1 alpha (556-574) peptide and why is it used in assays?
The HIF-1 alpha (556-574) peptide is a 19-amino-acid fragment of the Hypoxia-Inducible Factor 1-alpha protein. This specific region contains a critical proline residue (Pro564) that is hydroxylated by prolyl hydroxylase domain (PHD) enzymes under normal oxygen conditions (normoxia).[1][2] This hydroxylation event is a key step in the signaling pathway that leads to the degradation of HIF-1 alpha.[3][4][5] Consequently, this peptide is widely used as a substrate or binding partner in various assays to screen for inhibitors of the HIF-1 alpha degradation pathway, particularly inhibitors of PHD enzymes or the interaction between hydroxylated HIF-1 alpha and the von Hippel-Lindau (VHL) protein.[1][2][6]
Q2: What are the best practices for handling and storing the HIF-1 alpha (556-574) peptide to ensure its stability and performance?
Proper handling and storage are crucial for maintaining the integrity of the HIF-1 alpha (556-574) peptide. Here are some best practices:
-
Storage of Lyophilized Peptide:
-
Reconstitution:
-
Use sterile, high-purity solvents for reconstitution. For peptides containing amino acids prone to oxidation (like methionine in this sequence), using oxygen-free solvents is recommended.[11]
-
If the peptide is difficult to dissolve in aqueous buffers, a small amount of an organic solvent like DMSO may be used first, followed by the addition of the aqueous buffer.[11]
-
-
Storage of Peptide Solutions:
-
It is highly recommended to prepare single-use aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles, which can lead to degradation.[7][10][11]
-
Store peptide solutions at -20°C or -80°C. For short-term storage (up to a week), 4°C may be acceptable, but freezing is generally preferred for longer stability.[7][9]
-
Q3: What is the underlying principle of a fluorescence polarization (FP) assay using HIF-1 alpha (556-574)?
Fluorescence polarization (FP) is a technique used to measure the binding of a small fluorescently labeled molecule (the tracer, in this case, a fluorescently-labeled HIF-1 alpha (556-574) peptide) to a larger molecule (the binding partner, such as PHD2 or VHL). The principle is based on the rotational motion of molecules in solution.
-
When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, and when excited with polarized light, the emitted light is largely depolarized. This results in a low fluorescence polarization value.
-
When the fluorescent peptide binds to a larger protein, its rotational motion is significantly slowed down. When excited with polarized light, the emitted light remains highly polarized, resulting in a high fluorescence polarization value.
In a competitive FP assay, an unlabeled compound that competes for the same binding site as the fluorescent peptide is introduced. If the compound binds to the protein, it displaces the fluorescent peptide, causing a decrease in the fluorescence polarization value. This allows for the screening and characterization of inhibitors.
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence-Based Assays
A high background signal can significantly reduce the signal-to-noise ratio and mask the specific signal in your assay.
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of Assay Components | Test the fluorescence of individual buffer components to identify any intrinsic fluorescence.[12]Consider using alternative blocking agents to Bovine Serum Albumin (BSA), such as Bovine Gamma Globulin (BGG), as BSA can sometimes be fluorescent or bind non-specifically to fluorophores.[12][13]Use black, opaque microplates to minimize background fluorescence and prevent light scatter.[12] |
| Contaminated Reagents | Ensure all reagents, solvents, and buffers are of high purity and free from fluorescent contaminants.[12] |
| Light Scatter from Aggregates | Use highly purified proteins to minimize light scattering from cellular debris or protein aggregates.[13]If protein aggregation is suspected, consider centrifugation of the protein stock before use or disruption by passing it through a narrow-gauge syringe.[13] |
| Non-specific Binding of Tracer | Some microplates can bind the free tracer, leading to an increased background polarization. Using non-binding microplates can resolve this issue.[13] |
| High Concentration of Labeled Peptide | While a sufficient concentration of the fluorescent tracer is needed for a robust signal, excessively high concentrations can contribute to the background. Titrate the tracer to find the optimal concentration that gives a good signal without a high background.[12] |
Issue 2: Low or No Signal in the Assay
A weak or absent signal can make it impossible to obtain meaningful data.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Assay Conditions | For FP assays with PHD2: The binding of HIF-1 alpha (556-574) to PHD2 is often dependent on the presence of cofactors. Ensure the assay buffer contains optimal concentrations of a metal ion (e.g., Mn(II) instead of Fe(II) to prevent hydroxylation of the tracer) and a co-substrate like 2-oxoglutarate (2-OG).[14]For binding to VHL: The interaction between HIF-1 alpha (556-574) and VHL is critically dependent on the hydroxylation of Pro564.[15][16] If using a synthetic peptide, ensure it is the hydroxylated form for VHL binding assays.[15][17] |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on the plate reader are correctly set for the specific fluorophore being used.[12]Optimize the gain settings to enhance signal detection without saturating the detector.[12][18] |
| Degradation of Peptide or Protein | Follow the recommended handling and storage procedures for the HIF-1 alpha peptide and the protein binding partner to prevent degradation.[7][9][10] HIF-1 alpha is known to be a very rapidly degrading protein.[19]Prepare fresh aliquots of reagents for each experiment. |
| Low Concentration of Binding Partners | Ensure that the concentrations of the fluorescent tracer and the binding protein are appropriate for the assay. The tracer concentration should ideally be at or below the dissociation constant (Kd) of the interaction.[12] |
| Choice of Fluorophore | If the signal remains low, consider using a fluorophore with a higher quantum yield and extinction coefficient (i.e., a brighter fluorophore).[12] |
Experimental Protocols
Protocol: Fluorescence Polarization Assay for PHD2 Inhibitors
This protocol describes a competitive fluorescence polarization assay to screen for inhibitors of the PHD2-HIF-1 alpha interaction.
Materials:
-
Fluorescently labeled HIF-1 alpha (556-574) peptide (e.g., FITC-labeled)
-
Recombinant PHD2 protein
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5
-
Cofactors: MnCl₂ and 2-oxoglutarate (2-OG)
-
Test compounds (potential inhibitors)
-
Black, opaque 384-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled HIF-1 alpha (556-574) peptide in an appropriate solvent (e.g., DMSO) and then dilute it to the final working concentration in the assay buffer.
-
Prepare a stock solution of PHD2 protein and dilute it to the final working concentration in the assay buffer.
-
Prepare solutions of MnCl₂ and 2-OG in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Setup:
-
Add the test compound or vehicle control to the wells of the microplate.
-
Add the PHD2 protein solution to all wells.
-
Add the MnCl₂ and 2-OG solution to all wells.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the test compounds to interact with PHD2.
-
Add the fluorescently labeled HIF-1 alpha (556-574) peptide solution to all wells to initiate the binding reaction.
-
-
Incubation and Measurement:
-
Incubate the plate for a sufficient time (e.g., 1-2 hours) at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the change in fluorescence polarization (ΔmP) for each well.
-
Plot the ΔmP values against the concentration of the test compounds to determine the IC₅₀ values for the inhibitors.
-
Signaling Pathways and Workflows
HIF-1 alpha Degradation Pathway
Under normal oxygen conditions (normoxia), the HIF-1 alpha subunit is continuously synthesized and rapidly degraded. This process is initiated by the hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODDD), including Pro564 found in the (556-574) peptide region.[3][4][5] This hydroxylation is carried out by prolyl hydroxylase domain (PHD) enzymes, which require oxygen, Fe(II), and 2-oxoglutarate as co-substrates.[1] The hydroxylated HIF-1 alpha is then recognized by the von Hippel-Lindau (VHL) protein, which is part of an E3 ubiquitin ligase complex.[3][4] This complex polyubiquitinates HIF-1 alpha, targeting it for degradation by the 26S proteasome.[3][5][20] Under hypoxic conditions, the PHD enzymes are inactive due to the lack of oxygen, leading to the stabilization and accumulation of HIF-1 alpha.
Caption: HIF-1 alpha degradation pathway under normoxic and hypoxic conditions.
Experimental Workflow: Fluorescence Polarization Assay
The following diagram illustrates the general workflow for a competitive fluorescence polarization assay to identify inhibitors of a protein-peptide interaction involving HIF-1 alpha (556-574).
Caption: General workflow for a competitive fluorescence polarization assay.
Logical Relationship: Signal vs. Inhibition in FP Assay
This diagram illustrates the inverse relationship between inhibitor binding and the fluorescence polarization signal in a competitive assay format.
Caption: Relationship between inhibitor binding and fluorescence polarization signal.
References
- 1. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. HIF-1α pathway | Abcam [abcam.com]
- 4. cusabio.com [cusabio.com]
- 5. pnas.org [pnas.org]
- 6. A fluorescence polarization-based interaction assay for hypoxia-inducible factor prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 8. jpt.com [jpt.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 14. researchgate.net [researchgate.net]
- 15. oncotarget.com [oncotarget.com]
- 16. Quantifying the binding interaction between the hypoxia-inducible transcription factor and the von Hippel Lindau suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Interaction Between HIF-1α (556-574) and VHL: A Comparative Guide
The interaction between the Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the von Hippel-Lindau (VHL) tumor suppressor protein is a critical checkpoint in cellular oxygen sensing and a key target for therapeutic intervention in various diseases, including cancer. Specifically, the region spanning amino acids 556-574 of HIF-1α, containing the crucial proline residue (Pro-564), is recognized by VHL, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α under normoxic conditions. For researchers and drug development professionals, robust and quantitative validation of this interaction is paramount. This guide provides a comparative overview of common experimental methods, presenting quantitative data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.
Quantitative Comparison of Interaction Validation Methods
The choice of assay for validating the HIF-1α (556-574) and VHL interaction depends on the specific research question, desired throughput, and the nature of the molecules being studied (e.g., peptides, small molecules, or proteins). The following table summarizes quantitative data from various methods, offering a snapshot of the binding affinities and inhibitory concentrations.
| Method | Interacting Molecules | Reported Affinity (Kd) / IC50 | Reference(s) |
| Isothermal Titration Calorimetry (ITC) | 10-mer HIF-1α peptide & VBC complex | 200 nM (Kd) | [1] |
| Isothermal Titration Calorimetry (ITC) | Small Molecule Inhibitor (Ligand 7) & VBC complex | 185 nM (Kd) | [1] |
| Isothermal Titration Calorimetry (ITC) | Small Molecule Inhibitor (Ligand 14) & VBC complex | 290 nM (Kd) | [1] |
| Fluorescence Polarization (FP) | Hydroxylated HIF-1α (556-574) peptide & VCB complex | 33 nM (Kd) | [2] |
| Fluorescence Polarization (FP) | Non-hydroxylated HIF-1α (556-574) peptide & VCB complex | 34 µM (Kd) | [2] |
| Fluorescence Polarization (FP) | Small Molecule Inhibitor (Compound 51) vs. FAM-HIF-1α peptide | 0.9 µM (IC50) | [3] |
Note: VBC complex consists of VHL, Elongin B, and Elongin C. The affinity of the interaction is critically dependent on the hydroxylation of Pro-564 within the HIF-1α peptide.
Signaling Pathway and Experimental Workflow
To visually conceptualize the biological context and the experimental process, the following diagrams illustrate the HIF-1α/VHL signaling pathway and a general workflow for validating their interaction.
Caption: HIF-1α/VHL signaling pathway under normoxic and hypoxic conditions.
Caption: General experimental workflow for validating the HIF-1α and VHL interaction.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of common protocols used to validate the HIF-1α (556-574) and VHL interaction.
Co-Immunoprecipitation (Co-IP)
This method is used to study protein-protein interactions in a cellular context.[4][5]
-
Cell Culture and Transfection:
-
Culture cells (e.g., HEK293T) in appropriate media.
-
Co-transfect cells with expression vectors for tagged VHL (e.g., FLAG-VHL) and tagged HIF-1α or a fragment containing the 556-574 region (e.g., HA-HIF-1α).
-
-
Cell Lysis:
-
After 24-48 hours, wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against one of the tags (e.g., anti-FLAG antibody) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complex.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against both tags (e.g., anti-FLAG and anti-HA) to detect the co-immunoprecipitated proteins.
-
Fluorescence Polarization (FP)
FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to another molecule.[6][7]
-
Reagent Preparation:
-
Synthesize a fluorescently labeled HIF-1α (556-574) peptide (e.g., with FAM). The peptide should contain a hydroxylated proline at position 564 for high-affinity binding.
-
Purify the VBC protein complex.
-
Prepare a suitable assay buffer (e.g., PBS with 0.01% Tween-20).
-
-
Assay Setup:
-
In a microplate (e.g., 384-well, black), add a fixed concentration of the fluorescently labeled HIF-1α peptide.
-
Add increasing concentrations of the VBC protein complex to the wells.
-
For competition assays, add a fixed concentration of both the fluorescent peptide and the VBC complex, along with increasing concentrations of the unlabeled competitor (e.g., a small molecule inhibitor).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the concentration of the VBC complex or the competitor.
-
For direct binding, fit the data to a one-site binding model to determine the Kd.
-
For competition assays, fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment.[8][9]
-
Sample Preparation:
-
Express and purify the VBC protein complex.
-
Synthesize the HIF-1α (556-574) peptide (hydroxylated).
-
Dialyze both the protein and the peptide extensively against the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of the protein and peptide solutions.
-
-
ITC Experiment Setup:
-
Load the VBC protein solution into the sample cell of the ITC instrument.
-
Load the HIF-1α peptide solution into the injection syringe. The concentration of the peptide in the syringe should be 10-20 times higher than the protein concentration in the cell.
-
Set the experimental parameters, including the temperature, stirring speed, injection volume, and spacing between injections.
-
-
Titration:
-
Perform a series of small injections of the peptide into the protein solution.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
Conclusion
The validation of the HIF-1α (556-574) and VHL interaction is a critical step in hypoxia research and drug discovery. The methods described in this guide offer a range of options, from the cellular context provided by co-immunoprecipitation to the high-throughput capabilities of fluorescence polarization and the detailed thermodynamic characterization offered by isothermal titration calorimetry. By carefully selecting the appropriate method and meticulously executing the experimental protocols, researchers can obtain reliable and quantitative data to advance our understanding of this crucial biological interaction and to develop novel therapeutic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantifying the binding interaction between the hypoxia-inducible transcription factor and the von Hippel Lindau suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of the Interaction Between the E3 Ligase VHL and HIF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A fluorescence polarization-based interaction assay for hypoxia-inducible factor prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
A Comparative Guide to the Binding Affinity of Modified HIF-1α (556-574) Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of various modified Hypoxia-Inducible Factor-1 alpha (HIF-1α) peptides, specifically focusing on the 556-574 amino acid region, to its primary binding partner, the von Hippel-Lindau (pVHL) protein. The interaction between HIF-1α and pVHL is a critical checkpoint in the cellular response to hypoxia and a key target for therapeutic intervention in various diseases, including cancer and anemia. Understanding how modifications to the HIF-1α (556-574) peptide affect its binding affinity to pVHL is crucial for the development of novel drugs that can either promote or inhibit this interaction.
HIF-1α Signaling Pathway and the Role of pVHL
Under normal oxygen conditions (normoxia), specific proline residues within the HIF-1α subunit, primarily Proline 564 located in the 556-574 region, are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation event creates a binding site for the pVHL E3 ubiquitin ligase complex. Upon binding, pVHL targets HIF-1α for ubiquitination and subsequent proteasomal degradation, keeping its levels low. In hypoxic conditions, the lack of oxygen inhibits PHD activity, preventing HIF-1α hydroxylation. As a result, HIF-1α is not recognized by pVHL, leading to its stabilization, nuclear translocation, and the activation of genes that promote adaptation to low oxygen environments.
Quantitative Comparison of Binding Affinities
The binding affinity of modified HIF-1α (556-574) peptides to pVHL is a critical parameter for assessing their potential as therapeutic agents. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are commonly used to quantify this interaction. A lower Kd or IC50 value indicates a higher binding affinity.
| Peptide Modification | Interacting Partner | Assay Method | Binding Affinity (Kd/IC50/EC50) | Reference |
| Unmodified HIF-1α (556-574) | pVHL-ElonginC-ElonginB (VCB) | Isothermal Titration Calorimetry (ITC) | Kd: 34 µM | [1] |
| Hydroxylated HIF-1α (556-574) at Pro564 | pVHL-ElonginC-ElonginB (VCB) | Isothermal Titration Calorimetry (ITC) | Kd: 33 nM | [1] |
| Proline Analogue 1 (PA1) | Prolyl Hydroxylase 3 (PHD3) | Enzyme Inhibition Assay | EC50: 1.53 µM | [2] |
| Proline Analogue 2 (PA2) | Prolyl Hydroxylase 3 (PHD3) | Enzyme Inhibition Assay | EC50: 3.17 µM | [2] |
| FG-4592 (Roxadustat) | Prolyl Hydroxylase 2 (PHD2) | AlphaScreen Assay | IC50: 27 nM | [3] |
| GSK1278863 (Daprodustat) | Prolyl Hydroxylase 2 (PHD2) | AlphaScreen Assay | IC50: 67 nM | [3] |
| Vadadustat | Prolyl Hydroxylase 2 (PHD2) | AlphaScreen Assay | IC50: 29 nM | [3] |
| Molidustat | Prolyl Hydroxylase 2 (PHD2) | AlphaScreen Assay | IC50: 7 nM | [3] |
Note: The data for proline analogues and PHD2 inhibitors reflect their effect on the upstream hydroxylating enzymes rather than direct binding to pVHL. However, they are included as they are designed to modulate the HIF-1α/pVHL interaction.
Experimental Protocols
Accurate determination of binding affinity relies on robust and well-defined experimental protocols. Below are methodologies for key experiments used to quantify the interaction between modified HIF-1α peptides and pVHL.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance is a label-free technique used to measure biomolecular interactions in real-time.
Experimental Workflow:
Methodology:
-
Sensor Chip Preparation: A suitable sensor chip (e.g., CM5) is activated for ligand immobilization.
-
Ligand Immobilization: Recombinant pVHL protein is covalently coupled to the sensor chip surface. A reference flow cell is typically prepared without the ligand to subtract non-specific binding.
-
Analyte Injection: A series of concentrations of the modified HIF-1α (556-574) peptide (analyte) are injected over the sensor surface at a constant flow rate.
-
Association: The binding of the analyte to the immobilized ligand is monitored in real-time as an increase in the resonance signal.
-
Dissociation: After the injection, buffer is flowed over the surface, and the dissociation of the analyte from the ligand is monitored as a decrease in the resonance signal.
-
Regeneration: A regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next injection cycle.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The dissociation constant (Kd) is then calculated as koff/kon.
Fluorescence Polarization (FP) Competition Assay
Fluorescence Polarization is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule upon binding to a larger partner.
Experimental Workflow:
Methodology:
-
Reagent Preparation: Prepare assay buffer, a fluorescently labeled HIF-1α (556-574) peptide (tracer), recombinant pVHL protein, and a dilution series of the unlabeled modified HIF-1α peptides (competitors).
-
Assay Setup: In a microplate, combine the fluorescent tracer and the pVHL protein.
-
Competition: Add increasing concentrations of the unlabeled modified HIF-1α peptide to the wells.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader. High polarization indicates binding of the tracer to pVHL, while low polarization indicates displacement of the tracer by the competitor peptide.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The binding affinity of HIF-1α (556-574) peptides to pVHL is a critical determinant of their biological activity. As demonstrated by the provided data, modifications to this peptide can dramatically alter its interaction with pVHL. Specifically, the hydroxylation of Proline 564 increases the binding affinity by several orders of magnitude. The development of modified peptides and small molecules that can either mimic or block this interaction holds significant promise for the treatment of a wide range of diseases. The experimental protocols outlined in this guide provide a robust framework for the continued exploration and characterization of novel modulators of the HIF-1α/pVHL axis. Further research focusing on systematic modifications of the HIF-1α (556-574) peptide will be invaluable for developing next-generation therapeutics.
References
- 1. Quantifying the binding interaction between the hypoxia-inducible transcription factor and the von Hippel Lindau suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway | PLOS One [journals.plos.org]
- 3. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]
Comparative Analysis of the HIF-1α C-Terminal Oxygen-Dependent Degradation Domain (556-574) Across Species
Published: December 5, 2025
This guide provides a comparative analysis of the C-terminal oxygen-dependent degradation domain (ODDD) of Hypoxia-Inducible Factor 1-alpha (HIF-1α), specifically focusing on the highly conserved 19-amino acid region (residues 556-574 in humans). This domain is critical for the regulation of HIF-1α stability and its subsequent role as a master transcriptional regulator of the adaptive response to hypoxia.
Under normoxic conditions, the hydroxylation of a key proline residue (Pro-564) within this domain by Prolyl Hydroxylase Domain (PHD) enzymes initiates a cascade leading to HIF-1α's ubiquitination and proteasomal degradation. This process is mediated by the von Hippel-Lindau tumor suppressor protein (pVHL), which recognizes the hydroxylated motif. This guide will objectively compare the amino acid sequence, binding affinities, and enzyme kinetics related to this domain across different species, supported by experimental data.
Sequence Conservation Analysis
The HIF-1α (556-574) region exhibits a remarkable degree of conservation across a wide range of vertebrate species, underscoring its critical and evolutionarily conserved function in oxygen sensing. The core motif, LXXLAP, centered around the hydroxylatable proline (P564 in humans), is almost universally conserved.
Table 1: Amino Acid Sequence Alignment of HIF-1α (556-574) Region in Different Species
| Species | UniProt ID | Sequence (Residues Corresponding to Human 556-574) |
| Homo sapiens (Human) | Q16665 | DLDLEMLAPYIPMDDDFQL |
| Mus musculus (Mouse) | Q61221 | DLDLEMLAPYIPMDDDFQL |
| Rattus norvegicus (Rat) | O08873 | DLDLEMLAPYIPMDDDFQL |
| Danio rerio (Zebrafish) | Q6PDK9 | DLDLEMLAPYIPMDDDFQL |
| Xenopus laevis (Frog) | Q6DJA0 | DLDLEMLAPYIPMDDDFQL |
Data sourced from UniProt. The alignment shows 100% identity across the selected vertebrate species, highlighting the critical nature of every residue in this motif for its function.
Comparative Performance Data
The interaction between the HIF-1α ODDD and its regulatory proteins, PHD2 and pVHL, has been quantified primarily in human and mouse models. The high sequence conservation allows these findings to serve as a strong benchmark for other species.
Enzyme Kinetics (PHD2)
Prolyl hydroxylase domain 2 (PHD2) is the primary oxygen sensor in human cells that hydroxylates Pro-564. Kinetic studies using a synthetic human HIF-1α (556-574) peptide provide insight into the efficiency of this modification.
Table 2: Kinetic Parameters for Human PHD2 with Human HIF-1α (556-574) Peptide
| Parameter | Value | Conditions | Reference |
| Apparent K_m_ (Substrate) | ~22 µM | Oxygen consumption assay, 37°C | [1] |
| Specific Activity | 1.6 mol O₂ / min / mol PHD2 | Recombinant PHD2 (181-426) | [2] |
The relatively high K_m_ value suggests that under cellular conditions, the interaction is tightly regulated and sensitive to substrate concentration and oxygen availability.
Binding Affinity (pVHL)
The binding of the von Hippel-Lindau E3 ubiquitin ligase complex (VBC) to the HIF-1α ODDD is strictly dependent on the hydroxylation of Pro-564. This acts as a molecular switch, increasing the binding affinity by approximately 1000-fold.
Table 3: Binding Affinity of Human VHL Complex to Human HIF-1α (556-574) Peptide
| HIF-1α Peptide State | Dissociation Constant (K_d_) | Method | Reference |
| Hydroxylated (at Pro-564) | ~33 nM | Free Energy Perturbation (FEP) | [3] |
| Non-hydroxylated | ~34 µM | Free Energy Perturbation (FEP) | [3] |
This dramatic shift in binding affinity is the biochemical basis for the oxygen-dependent degradation of HIF-1α.
Signaling Pathway and Experimental Workflow
HIF-1α Degradation Pathway
Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized and degraded. The 556-574 region is central to this process, acting as the recognition site for the degradation machinery. In low oxygen conditions (hypoxia), the lack of prolyl hydroxylation leads to HIF-1α stabilization, nuclear translocation, and activation of target genes.
References
A Head-to-Head Comparison of HIF-1 alpha (556-574) and Other ODD Domain Peptides for VHL Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of the interaction between Hypoxia-Inducible Factor-1 alpha (HIF-1α) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase is paramount for developing novel therapeutics targeting hypoxia-related pathologies. At the heart of this interaction lies the Oxygen-Dependent Degradation (ODD) domain of HIF-1α, with specific peptides within this domain serving as critical recognition motifs for VHL.
This guide provides an objective, data-driven comparison of the well-characterized HIF-1α (556-574) peptide and other key ODD domain peptides. We will delve into their binding affinities, the critical role of post-translational modifications, and the experimental methodologies used to evaluate their function.
The HIF-1α ODD Domain: A Tale of Two Peptides
The ODD domain of HIF-1α contains two primary sites of prolyl hydroxylation that are recognized by VHL, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α under normoxic conditions. These sites are located in the N-terminal ODD (NODD) and the C-terminal ODD (CODD).
-
HIF-1α (556-574): The Core of the C-terminal ODD (CODD). This 19-amino acid peptide, with the sequence DLDLEMLAPYIPMDDDFQL, encompasses the crucial Proline-564 (Pro564) residue.[1][2] Its interaction with VHL is a key regulatory point in the HIF-1 signaling pathway.[1][2]
-
N-terminal ODD (NODD) Peptide. This peptide contains the Proline-402 (Pro402) residue, which is also subject to hydroxylation and subsequent recognition by VHL.
The stability of HIF-1α is delicately balanced by the hydroxylation status of these proline residues, a reaction catalyzed by prolyl hydroxylases (PHDs) in an oxygen-dependent manner.
Quantitative Comparison of ODD Domain Peptide Binding to VHL
The affinity of ODD domain peptides for VHL is dramatically enhanced by the hydroxylation of the key proline residues. This post-translational modification is the critical switch that governs HIF-1α stability.
| Peptide Region | Key Proline Residue | Modification | Reported Dissociation Constant (Kd) for VHL |
| C-terminal ODD (CODD) | Pro564 | Hydroxylated | ~33 nM |
| C-terminal ODD (CODD) | Pro564 | Non-hydroxylated | ~34 µM |
| N-terminal ODD (NODD) | Pro402 | Hydroxylated | High Affinity (Specific Kd not cited in provided results) |
| N-terminal ODD (NODD) | Pro402 | Non-hydroxylated | Low Affinity |
| HIF-1α (556-574) P564A Mutant | Ala564 | Not applicable | VHL binding abolished |
Table 1: Comparison of binding affinities of ODD domain peptides to VHL. The ~1000-fold increase in affinity for the hydroxylated CODD peptide highlights the critical role of this post-translational modification.[3]
Signaling Pathway and Experimental Evaluation
The interaction between HIF-1α ODD peptides and VHL is a central event in the cellular response to changes in oxygen availability. Understanding this pathway is crucial for interpreting experimental data.
A variety of experimental techniques are employed to study the interaction between ODD domain peptides and VHL and to assess the efficacy of potential inhibitors.
References
Independent Verification of HIF-1 alpha (556-574) Function in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the independent verification of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) (556-574) domain's function in a novel cell line. We offer a comparative analysis of experimental approaches, detailed protocols, and data interpretation guidelines to facilitate robust and reliable findings.
Introduction to HIF-1 alpha and the 556-574 Domain
Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). It is a heterodimer composed of an oxygen-sensitive alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β or ARNT).[1][2] The stability and activity of HIF-1 are primarily dictated by the HIF-1α subunit.
Under normal oxygen conditions (normoxia), HIF-1α is targeted for proteasomal degradation. This process is initiated by the hydroxylation of specific proline residues within the Oxygen-Dependent Degradation (ODD) domain of HIF-1α by prolyl hydroxylases (PHDs).[3][4] The hydroxylated prolines are then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to ubiquitination and subsequent degradation of HIF-1α.[3][5]
The amino acid sequence 556-574 of HIF-1α is a critical component of the ODD domain and constitutes a minimal binding site for VHL.[6] Specifically, the hydroxylation of proline-564 within this region is a key event for VHL recognition.[6][7] Under hypoxic conditions, the lack of oxygen as a substrate for PHDs prevents HIF-1α hydroxylation. This leads to the stabilization of HIF-1α, its translocation to the nucleus, dimerization with HIF-1β, and subsequent binding to Hypoxia-Response Elements (HREs) in the promoter regions of target genes.[3][5] This transcriptional activation upregulates genes involved in angiogenesis, glucose metabolism, and cell survival, such as VEGF, GLUT1, and EPO.[1][4][8][9]
This guide will outline the experimental procedures to verify the function of the HIF-1α (556-574) domain in a new cell line, for which the HIF-1α pathway has not been previously characterized.
HIF-1 alpha Signaling Pathway
The following diagram illustrates the core signaling pathway of HIF-1α under both normoxic and hypoxic conditions, highlighting the critical role of the 556-574 domain.
Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions.
Experimental Workflow for Verification
To independently verify the function of the HIF-1α (556-574) domain in a new cell line, a series of experiments are proposed. The workflow below outlines a logical progression from cellular manipulation to functional readouts.
Caption: Workflow for verifying HIF-1α (556-574) function.
Comparative Data Analysis
The following table summarizes the expected quantitative outcomes from the proposed experiments. The data is hypothetical and serves as a guide for interpreting results. "NCF-1" is used as a placeholder for the new cell line.
| Experiment | Condition | Empty Vector (Control) | Wild-Type (WT) HIF-1α | P564A Mutant HIF-1α | Rationale for Comparison |
| HRE-Luciferase Reporter Assay (Relative Luciferase Units) | Normoxia (21% O₂) | 1.0 | ~1.5 | ~20.0 | The P564A mutation should prevent VHL binding, leading to constitutive stabilization and high transcriptional activity even in normoxia. WT HIF-1α should be degraded. |
| Hypoxia (1% O₂) | ~5.0 | ~25.0 | ~25.0 | Both WT and P564A mutant HIF-1α should be stable and transcriptionally active under hypoxia. | |
| Co-Immunoprecipitation (VHL band intensity post-HIF-1α IP) | Normoxia (21% O₂) | 0 | +++ | - | WT HIF-1α should interact strongly with VHL under normoxic conditions, while the P564A mutation should abrogate this interaction. |
| Hypoxia (1% O₂) | 0 | - | - | The interaction between WT HIF-1α and VHL is oxygen-dependent and should be minimal under hypoxia. | |
| Western Blot (Relative HIF-1α Protein Levels) | Normoxia (21% O₂) | Endogenous levels | + | +++ | The P564A mutant should be significantly more stable than the WT protein under normoxia due to the lack of VHL-mediated degradation. |
| Hypoxia (1% O₂) | Endogenous levels | +++ | +++ | Both WT and P564A mutant HIF-1α should be stabilized under hypoxic conditions. |
+, ++, +++ represent increasing band intensity or protein levels. - indicates no or very low signal.
Detailed Experimental Protocols
Cell Culture and Transfection
-
Cell Seeding: Plate the new cell line (e.g., NCF-1) in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Plasmid Preparation: Prepare equimolar amounts of the following plasmids:
-
An expression vector containing full-length wild-type human HIF-1α.
-
An expression vector containing HIF-1α with a Proline-to-Alanine point mutation at position 564 (P564A).
-
An empty vector (lacking the HIF-1α insert) as a negative control.
-
A luciferase reporter plasmid containing multiple copies of a Hypoxia-Response Element (HRE) upstream of a minimal promoter driving firefly luciferase.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Transfection: Co-transfect the cells using a suitable transfection reagent according to the manufacturer's protocol. For each condition, transfect the respective HIF-1α construct (or empty vector) along with the HRE-firefly luciferase and Renilla luciferase plasmids.
-
Incubation: Allow the cells to recover and express the transfected plasmids for 24 hours.
-
Hypoxic/Normoxic Exposure: After 24 hours, transfer the plates to either a standard cell culture incubator (normoxia, 21% O₂) or a hypoxic chamber (1% O₂) for an additional 16-24 hours.
Dual-Luciferase Reporter Assay
-
Cell Lysis: After the incubation period, wash the cells once with ice-cold phosphate-buffered saline (PBS). Lyse the cells by adding 1X passive lysis buffer and incubating for 15 minutes at room temperature with gentle rocking.
-
Luminometer Reading: Transfer the cell lysates to a 96-well luminometer plate.
-
Assay: Use a dual-luciferase assay kit. First, add the firefly luciferase substrate and measure the luminescence. Subsequently, add the stop-and-glo reagent to quench the firefly luciferase reaction and activate the Renilla luciferase, then measure the Renilla luminescence.
-
Data Normalization: For each sample, divide the firefly luciferase reading by the Renilla luciferase reading to normalize for transfection efficiency. Express the results as relative luciferase units (RLU).
Co-Immunoprecipitation (Co-IP) and Western Blot
-
Cell Lysis: Following normoxic or hypoxic exposure, wash the cells with ice-cold PBS and lyse them in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysates with Protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysates with an anti-HIF-1α antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST).
-
Incubate the membrane with a primary antibody against VHL to detect the co-immunoprecipitated protein.
-
For analysis of total HIF-1α levels, run a separate Western blot using the initial cell lysates and probe with an anti-HIF-1α antibody. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Wash the membranes and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
-
Conclusion
By following this comprehensive guide, researchers can systematically and independently verify the function of the HIF-1α (556-574) domain in a new cell line. The combination of a luciferase reporter assay to measure transcriptional activity, co-immunoprecipitation to assess protein-protein interactions, and Western blotting to determine protein stability provides a multi-faceted and robust approach. The comparative analysis against a non-functional mutant (P564A) is crucial for definitively attributing the observed effects to the oxygen-dependent degradation function of this specific domain. These experiments will provide valuable insights into the conservation and nuances of the HIF-1α signaling pathway in the chosen cellular context, which is of paramount importance for both basic research and the development of novel therapeutics targeting this pathway.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Regulation of hypoxia-inducible factor 1α is mediated by an O2-dependent degradation domain via the ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 4. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted genes and interacting proteins of hypoxia inducible factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Independent function of two destruction domains in hypoxia‐inducible factor‐α chains activated by prolyl hydroxylation | The EMBO Journal [link.springer.com]
- 7. Coordinate regulation of the oxygen-dependent degradation domains of hypoxia-inducible factor 1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Hypoxia-Inducible Factor-1α Target Genes Contribute to Retinal Neuroprotection [frontiersin.org]
- 9. Transcriptional Regulation by Hypoxia Inducible Factors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of HIF-1 Alpha Detection: A Guide to Reproducible Experiments
For researchers, scientists, and drug development professionals, the accurate and reproducible detection of Hypoxia-Inducible Factor 1-alpha (HIF-1α) is paramount. This guide provides a comparative overview of commercially available reagents for the detection of HIF-1α, with a focus on antibodies and ELISA kits. We delve into the critical aspects of experimental reproducibility, offering insights into performance variability and detailed protocols to aid in experimental design.
The reproducibility of experiments involving commercially available antibodies and reagents is a well-documented challenge in the scientific community. Studies have shown that even among widely used antibodies, there can be "remarkable qualitative and quantitative differences" in immunostaining patterns[1]. This variability underscores the necessity for rigorous in-house validation and the careful selection of reagents. This guide aims to equip researchers with the information needed to make informed decisions when selecting and utilizing commercial HIF-1α detection tools.
Performance of Commercial HIF-1α ELISA Kits: A Quantitative Look
A key tool for the quantification of HIF-1α is the Enzyme-Linked Immunosorbent Assay (ELISA). The performance of these kits is critical for generating reliable and reproducible data. A validation study of a quantitative, two-site chemiluminescent ELISA for HIF-1α provides a benchmark for the kind of performance metrics researchers should look for[2]. The table below summarizes the key validation parameters from this study, offering a snapshot of what a well-validated kit can achieve.
| Performance Metric | Result | Significance for Reproducibility |
| Intra-assay Variability | < 15% | Indicates good precision within a single experiment. |
| Inter-assay Variability | < 15% | Demonstrates consistency of results across different experiments. |
| Spike Recovery | 99.8% ± 8.3% | Shows the accuracy of the assay in measuring a known amount of analyte in a complex sample. |
| Inter-laboratory Reproducibility | R² = 0.999 | High correlation between two independent labs, indicating the robustness of the assay. |
| Lower Limit of Quantitation (LLQ) | 7.8 pg/mL | Defines the lowest concentration that can be reliably quantified. |
| Limit of Detection (LOD) | 3.0 pg/mL | The lowest concentration of analyte that can be distinguished from background. |
This data is based on a validation study of a specific HIF-1α ELISA and serves as an example of performance metrics to consider when evaluating commercial kits.
The HIF-1α Signaling Pathway: A Visual Overview
Understanding the cellular regulation of HIF-1α is crucial for interpreting experimental results. Under normoxic conditions, HIF-1α is targeted for degradation. However, under hypoxic conditions, it stabilizes, translocates to the nucleus, and activates the transcription of various genes.
References
A Comparative Guide: The HIF-1α (556-574) Peptide Versus Small Molecule Inhibitors in Targeting HIF-1α Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic peptide derived from Hypoxia-Inducible Factor-1 alpha (HIF-1α), residues 556-574, against various small molecule inhibitors. The focus is on their ability to disrupt the critical protein-protein interactions (PPIs) that govern HIF-1α's function as a master regulator of the cellular response to hypoxia. This analysis is supported by experimental data and detailed methodologies to aid in the selection of appropriate research tools and potential therapeutic agents.
Introduction to HIF-1α and Its Therapeutic Potential
Hypoxia-Inducible Factor-1 (HIF-1) is a heterodimeric transcription factor composed of an oxygen-labile α-subunit and a stable β-subunit (also known as ARNT). Under low oxygen conditions (hypoxia), HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of hundreds of genes involved in angiogenesis, glucose metabolism, cell survival, and other processes critical for adaptation to a low-oxygen environment.
In many solid tumors, the HIF-1 pathway is constitutively active, promoting tumor growth, metastasis, and resistance to therapy. Consequently, inhibiting the HIF-1 signaling cascade is a promising strategy in cancer drug development. Key regulatory interactions of HIF-1α that present viable targets for inhibition include its binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which leads to its degradation under normoxic conditions, and its association with the transcriptional coactivator p300, which is essential for its transcriptional activity.
The HIF-1α (556-574) peptide sequence is central to the VHL interaction, containing the critical Proline-564 residue that undergoes oxygen-dependent hydroxylation, a prerequisite for VHL binding. This peptide, therefore, serves as a valuable tool and a benchmark for inhibitors targeting this interaction.
Quantitative Comparison of Inhibitors
The following tables summarize the inhibitory potency (IC50 values) of the HIF-1α peptide and various small molecule inhibitors against the HIF-1α/VHL and HIF-1α/p300 protein-protein interactions.
Table 1: Inhibitors of the HIF-1α / VHL Interaction
| Inhibitor | Type | IC50 (µM) | Assay Method |
| HIF-1α (549-582) peptide | Peptide | 1.0 | Competitive Binding Assay[1] |
| Small Molecule 1 | Small Molecule | 2.0 ± 0.14 | Fluorescence Polarization[2] |
| Small Molecule 2 | Small Molecule | 9.0 ± 0.87 | Fluorescence Polarization[2] |
| Small Molecule 3 | Small Molecule | 6.0 ± 0.63 | Fluorescence Polarization[2] |
Table 2: Inhibitors of the HIF-1α / p300 Interaction
| Inhibitor | Type | IC50 (µM) | Assay Method |
| Unlabeled HIF-1α C-TAD peptide | Peptide | 0.23 | Fluorescence Anisotropy[3] |
| Chetomin | Natural Product | Not specified | Mammalian Two-Hybrid[4] |
| Benzoquinone derivative | Small Molecule | Active (conc. not specified) | Not specified[5] |
| Indandione derivative | Small Molecule | Active (conc. not specified) | Not specified[5] |
| KC7F2 | Small Molecule | ~20 (in cell-based assay) | HIF-responsive reporter assay[2] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches, the following diagrams have been generated using Graphviz.
Caption: HIF-1α Signaling Pathway Under Normoxic and Hypoxic Conditions.
Caption: A generalized workflow for screening inhibitors of HIF-1α protein-protein interactions.
Experimental Protocols
Fluorescence Polarization (FP) Assay for HIF-1α/VHL Interaction
This assay measures the disruption of the interaction between a fluorescently labeled HIF-1α peptide and the VHL protein complex by a competitive inhibitor.
Materials:
-
VHL-ElonginB-ElonginC (VBC) complex
-
Fluorescently labeled HIF-1α peptide (e.g., FAM-DEALA-Hyp-YIPD)
-
Unlabeled HIF-1α (556-574) peptide or small molecule inhibitors
-
Assay Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
384-well black, low-volume plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the inhibitor (unlabeled HIF-1α peptide or small molecule) in assay buffer.
-
In a 384-well plate, add a constant concentration of the fluorescently labeled HIF-1α peptide to each well.
-
Add the serially diluted inhibitor to the wells.
-
Initiate the binding reaction by adding a constant concentration of the VBC complex to each well.
-
Include control wells containing only the fluorescent peptide (for minimum polarization) and wells with the fluorescent peptide and VBC complex without inhibitor (for maximum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for HIF-1α/p300 Interaction
This assay measures the proximity of two interacting proteins, each labeled with a FRET donor or acceptor fluorophore.
Materials:
-
Recombinant p300 protein (e.g., CH1 domain) tagged with a FRET donor (e.g., Terbium cryptate-labeled anti-His antibody for a His-tagged p300)
-
Biotinylated HIF-1α C-TAD peptide
-
FRET acceptor-labeled streptavidin (e.g., d2-labeled streptavidin)
-
Inhibitors (HIF-1α peptide or small molecules)
-
Assay Buffer
-
384-well white plates
-
TR-FRET-capable plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
In a 384-well plate, add the tagged p300 protein and the biotinylated HIF-1α peptide.
-
Add the serially diluted inhibitor to the wells.
-
Add the FRET donor-labeled antibody and acceptor-labeled streptavidin.
-
Incubate the plate at room temperature for a specified time.
-
Measure the TR-FRET signal by exciting the donor and measuring emission from both the donor and acceptor.
-
Calculate the FRET ratio and determine the percent inhibition to derive IC50 values. A live-cell FRET assay can also be employed to study this interaction within a cellular context.[6]
Co-Immunoprecipitation (Co-IP) for In-Cell Validation
This technique is used to verify the interaction between HIF-1α and its binding partners within a cellular context and to assess the efficacy of inhibitors.
Materials:
-
Cell line expressing endogenous or overexpressed tagged HIF-1α and its binding partner (e.g., VHL or p300)
-
Cell lysis buffer (non-denaturing)
-
Antibody against the "bait" protein (e.g., anti-HIF-1α or anti-tag)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells and treat with the inhibitor for a specified time. For studying the HIF-1α/VHL interaction, cells are typically treated with a hypoxia-mimetic agent (e.g., CoCl2 or DMOG) to stabilize HIF-1α.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein complexes.
-
Pre-clear the lysate with magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein to form antibody-protein complexes.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting, probing for both the "bait" and the "prey" proteins to confirm their interaction and the effect of the inhibitor.
Conclusion
Both the HIF-1α (556-574) peptide and small molecule inhibitors are valuable tools for investigating and modulating the HIF-1 signaling pathway. The peptide serves as a highly specific competitive inhibitor and a benchmark for the development of small molecules targeting the HIF-1α/VHL interaction. Small molecule inhibitors offer the advantage of better cell permeability and drug-like properties, making them more suitable for in vivo studies and potential therapeutic applications. The choice between using the peptide or a small molecule inhibitor will depend on the specific research question, the experimental system, and the desired outcome. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their studies on the critical role of HIF-1α in health and disease.
References
- 1. IntAct Portal [ebi.ac.uk]
- 2. Identification of a novel small molecule HIF-1α translation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Proteomimetic Inhibitors of the HIF-1α–p300 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Development of a novel screening assay for inhibitors targeting HIF-1alpha and P300 interaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the HIF1α-p300 interaction by quinone- and indandione-mediated ejection of structural Zn(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualization of hypoxia-inducible factor 1α-p300 interactions in live cells by fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of HIF-1α (556-574) Binding Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction between the Hypoxia-Inducible Factor-1 alpha (HIF-1α) peptide, specifically the region spanning amino acids 556-574, and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex (VCB) is a critical regulatory nexus in the cellular response to hypoxia. This guide provides a quantitative comparison of the binding kinetics of this interaction, detailing various analytical techniques, their experimental protocols, and the resulting data. The information presented here is intended to assist researchers in selecting the most appropriate methods for their specific research goals and to provide a baseline for the development of novel therapeutics targeting this pathway.
The HIF-1α Signaling Pathway: A Visual Overview
Under normoxic (normal oxygen) conditions, the HIF-1α subunit is hydroxylated on specific proline residues, primarily Pro564, within its oxygen-dependent degradation domain (ODDD). This post-translational modification is catalyzed by prolyl hydroxylase domain (PHD) enzymes. The hydroxylated HIF-1α is then recognized by the VHL protein, a component of the VCB E3 ubiquitin ligase complex. This recognition leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, keeping its levels low. In hypoxic (low oxygen) conditions, the PHDs are inactive, HIF-1α is not hydroxylated, and it is therefore stabilized. It then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in adapting to low oxygen environments.[1][2][3][4][5][6]
Quantitative Comparison of Binding Kinetics
Several biophysical techniques have been employed to quantify the binding affinity between the HIF-1α (556-574) peptide and the VCB complex. The most commonly reported parameter is the dissociation constant (Kd), which is an inverse measure of binding affinity. The key finding is that hydroxylation of Pro564 within the HIF-1α peptide dramatically increases its affinity for the VCB complex by approximately three orders of magnitude.[7] This "molecular switch" is fundamental to the oxygen-sensing mechanism.
Below is a summary of the quantitative data obtained from various studies using different analytical methods.
| Analytical Method | HIF-1α Peptide | Binding Partner | Kd (Dissociation Constant) | kon (Association Rate) | koff (Dissociation Rate) | Reference |
| Not Specified | Hydroxylated (556-574) | VCB Complex | 33 nM | - | - | [7] |
| Not Specified | Non-hydroxylated (556-574) | VCB Complex | 34 µM | - | - | [7] |
| Isothermal Titration Calorimetry (ITC) | VH298 (Inhibitor) | VBC Complex | 90 nM | - | - | [8] |
| Fluorescence Polarization (FP) | VH298 (Inhibitor) | VBC Complex | 80 nM | - | - | [8] |
| Surface Plasmon Resonance (SPR) | Hydroxylated (556-574) | PHD2 | - | - | 0.186 s⁻¹ | [9] |
Detailed Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the binding data and for designing new experiments. Here, we provide detailed protocols for the three most common techniques used to study the HIF-1α (556-574) and VCB interaction.
Fluorescence Polarization (FP) Assay
Fluorescence Polarization is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[10][11][12][13] A small, fluorescently labeled HIF-1α peptide (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger VCB complex, the tumbling slows down, leading to an increase in fluorescence polarization.[10][12] In a competition assay format, an unlabeled compound that binds to the same site on the VCB complex will displace the fluorescent tracer, causing a decrease in polarization.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled HIF-1α (556-574) peptide (e.g., with FAM or another suitable fluorophore) in an appropriate buffer (e.g., PBS with 0.01% Tween-20).
-
Prepare a stock solution of the purified VCB complex in the same assay buffer.
-
Prepare serial dilutions of the test compounds (unlabeled competitors) in the assay buffer.
-
-
Assay Plate Setup (384-well format):
-
Low Polarization Control: Add the fluorescent tracer to wells containing only the assay buffer.
-
High Polarization Control: Add the fluorescent tracer and the VCB complex to wells. The concentration of the VCB complex should be optimized to give a significant polarization window.
-
Competition Wells: Add the fluorescent tracer, the VCB complex, and varying concentrations of the test compound to the remaining wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (typically 30-60 minutes). The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
The raw data is typically converted to millipolarization (mP) units.
-
Plot the mP values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor chip surface in real-time.[14][15][16] The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of the reflected light. This allows for the determination of both the association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = koff/kon).[14][17]
Detailed Protocol:
-
Ligand Immobilization:
-
Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of EDC and NHS.
-
Inject the purified VCB complex over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Analyte Injection and Data Collection:
-
Equilibrate the system with a suitable running buffer (e.g., HBS-EP+).
-
Inject a series of concentrations of the HIF-1α (556-574) peptide (analyte) over the immobilized VCB complex. Each injection cycle consists of:
-
Association Phase: The analyte flows over the surface, and binding is monitored as an increase in the SPR signal.
-
Dissociation Phase: The running buffer flows over the surface, and the dissociation of the analyte is monitored as a decrease in the SPR signal.
-
-
Regeneration: If the binding is tight, a regeneration solution (e.g., a low pH buffer) may be needed to remove the bound analyte before the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The corrected sensorgrams are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free, in-solution technique that directly measures the heat changes associated with a binding event.[18] It is considered the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Detailed Protocol:
-
Sample Preparation:
-
Prepare solutions of the purified VCB complex and the HIF-1α (556-574) peptide in the same, extensively dialyzed buffer to minimize heats of dilution.
-
The concentration of the peptide in the syringe should be 10-20 times higher than the concentration of the VCB complex in the sample cell.
-
-
ITC Experiment:
-
Load the VCB complex solution into the sample cell of the calorimeter and the HIF-1α peptide solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature.
-
Perform a series of small, sequential injections of the peptide into the sample cell.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data consists of a series of heat pulses. The area of each pulse is integrated to determine the heat change for that injection.
-
A plot of the heat change per mole of injectant versus the molar ratio of the peptide to the VCB complex is generated.
-
This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) of the interaction. The entropy (ΔS) can then be calculated using the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(Ka)).
-
Conclusion
The quantitative analysis of the HIF-1α (556-574) binding kinetics with the VCB complex is essential for understanding the fundamental mechanisms of cellular oxygen sensing and for the development of novel therapeutics. This guide has provided a comparative overview of the key analytical techniques, their associated quantitative data, and detailed experimental protocols. By leveraging these methods, researchers can gain deeper insights into this critical protein-protein interaction and accelerate the discovery of new drugs targeting the HIF pathway for the treatment of cancer and other diseases.
References
- 1. raybiotech.com [raybiotech.com]
- 2. Regulation of the hypoxia-inducible transcription factor 1alpha by the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The functional interplay between the HIF pathway and the ubiquitin system - more than a one-way road - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The tumour suppressor protein VHL targets hypoxia-inducible factors for oxygen-dependent proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantifying the binding interaction between the hypoxia-inducible transcription factor and the von Hippel Lindau suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A fluorescence polarization-based interaction assay for hypoxia-inducible factor prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 14. nicoyalife.com [nicoyalife.com]
- 15. path.ox.ac.uk [path.ox.ac.uk]
- 16. bioradiations.com [bioradiations.com]
- 17. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 18. Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal and Handling of HIF-1 alpha (556-574)
This guide provides essential safety and logistical information for the proper handling and disposal of the synthetic peptide HIF-1 alpha (556-574). The following procedures are designed for researchers, scientists, and drug development professionals working in a controlled laboratory environment.
Disclaimer: This information is for guidance purposes only. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer and adhere to the specific protocols and regulations established by your institution's Environmental Health and Safety (EH&S) department.[1][2]
Immediate Safety and Handling Protocols
Proper handling is the first step to ensuring safe disposal. Treat all research-grade peptides as potentially hazardous laboratory chemicals.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety glasses or goggles, and a lab coat.[1]
-
Ventilation: When handling the lyophilized (powder) form of the peptide, which can be easily aerosolized, work in a fume hood or biosafety cabinet to prevent inhalation.[1]
-
Designated Area: Confine all peptide handling to a designated, clean, and organized laboratory area to prevent cross-contamination.[1]
-
Avoid Contact: Avoid direct contact with the skin and eyes, and prevent the formation of dust and aerosols.[3][4] In case of accidental contact, wash the affected area with soap and plenty of water and consult a doctor.[3]
-
Storage: Peptides should be stored in a tightly sealed, clearly labeled container in a cool, dry, and dark place, typically at -20°C or -80°C for long-term stability.[2][5][6][7]
Summary of Disposal and Handling Data
While specific quantitative toxicity data for disposal is not publicly available, the procedural requirements from safety data sheets and laboratory best practices are summarized below.
| Parameter | Guideline | Source(s) |
| Waste Classification | Laboratory Chemical Waste | [5] |
| Disposal Method | Collection and disposal by a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[4] Coordinate with your institution's EH&S department for pickup.[1] | [1][4] |
| Prohibited Disposal | Do not pour down the sink or discard in general trash.[1][2][5] Discharge into the environment must be avoided.[3][4] | [1][2][3][4][5] |
| Waste Segregation | Collect all peptide waste (unused solutions, contaminated vials, PPE) in designated, properly labeled hazardous waste containers.[1][5][8] Do not mix with incompatible chemicals.[8][9] | [1][5][8][9] |
| Container Requirements | Use suitable, closed, and properly sealed containers for disposal.[3][4] Containers must be in good condition, free of leaks, and placed in secondary containment trays.[8] | [3][4][8] |
| Labeling | All waste containers must have a "Hazardous Waste" tag securely attached, listing all chemical constituents (in English) and their approximate percentages.[8][9] Do not use chemical formulas or trade names.[8][9] | [8][9] |
Step-by-Step Disposal Procedure
Follow this procedural workflow for the safe disposal of HIF-1 alpha (556-574) and associated materials.
-
Prepare Waste Containers:
-
Segregate and Collect Waste:
-
Solid Waste: Place all contaminated solid materials, including gloves, wipes, pipette tips, and empty or used vials containing peptide residue, into a designated solid chemical waste container.[5]
-
Liquid Waste: Pour all unused or waste peptide solutions directly into a designated liquid chemical waste container.[5]
-
Never mix incompatible waste streams. Keep peptide waste separate from other chemical wastes like strong acids, bases, or oxidizers unless explicitly permitted by your EH&S department.[8][9]
-
-
Label the Waste Container:
-
Store Waste Securely:
-
Keep the waste container tightly closed at all times, except when adding waste.[8]
-
Store the container in a designated, secure satellite accumulation area within your laboratory.
-
-
Arrange for Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of HIF-1 alpha (556-574) waste.
Caption: Workflow for proper segregation and disposal of HIF-1 alpha (556-574) waste.
References
- 1. peptide24.store [peptide24.store]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. targetmol.com [targetmol.com]
- 4. targetmol.com [targetmol.com]
- 5. puretidestherapy.com [puretidestherapy.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. genscript.com [genscript.com]
- 8. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. 5.66 Recycling or Disposal of Chemical Wastes | Office of Policies, Records, and Forms | Washington State University [policies.wsu.edu]
Personal protective equipment for handling HIF-1 alpha (556-574)
Essential Safety and Handling Guide for HIF-1 alpha (556-574)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic peptide HIF-1 alpha (556-574). The following procedures for handling, storage, and disposal are based on best practices for non-hazardous peptide compounds. While the chemical, physical, and toxicological properties of this specific product have not been thoroughly investigated, it is recommended to exercise due care.
Personal Protective Equipment (PPE) and Engineering Controls
When handling HIF-1 alpha (556-574) in a laboratory setting, appropriate personal protective equipment and engineering controls are essential to ensure safety.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn to protect against dust particles or splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact.[1] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin.[1] |
| Respiratory Protection | Respirator | Recommended when handling the lyophilized powder to avoid inhalation of dust. It is advised to work in a well-ventilated area to minimize the risk of inhalation.[1][2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of the peptide and to ensure the safety of laboratory personnel.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure that the designated work area is clean and uncluttered.
-
Personal Protective Equipment : Put on all required PPE, including a lab coat, safety goggles, and gloves.[1][3]
-
Weighing : When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[2] It is advisable to allow the peptide to equilibrate to room temperature in a desiccator before opening and weighing.
-
Reconstitution : If preparing a solution, add the solvent slowly and cap the container securely before mixing. To avoid degradation, do not shake the vial; instead, swirl it gently. For hydrophobic peptides, dissolving in an organic solvent like DMSO may be necessary before diluting with an aqueous solution.[4]
-
Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.
-
Decontamination : Properly remove and dispose of PPE to avoid cross-contamination.[3]
Storage Conditions:
Proper storage is vital for preserving the peptide's integrity.
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C to -80°C | Up to several years | Store in a cool, dry, and dark place.[5][6] Keep in a tightly sealed container to prevent moisture absorption.[7] |
| In Solution | -20°C or below | Short-term | Aliquot the peptide solution to avoid repeated freeze-thaw cycles.[3][8] Use sterile buffers at pH 5-6 to prolong storage life.[8] |
Disposal Plan
Proper disposal of unused or expired peptides is crucial for environmental and laboratory safety.[7]
Step-by-Step Disposal Procedure:
-
Waste Collection : Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.
-
Container Sealing : Securely seal the waste container to prevent any leakage.
-
Institutional Guidelines : Follow your institution's specific guidelines for chemical waste disposal.[7] Never dispose of peptides down the drain or in the regular trash.[7]
-
Professional Disposal : Contact your institution's waste management or hazardous waste disposal service for final removal.[7]
Emergency Procedures
In case of accidental exposure, follow these steps:
-
Skin Contact : Immediately wash the affected area with plenty of water. If irritation persists, seek medical attention.[2]
-
Eye Contact : Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
Inhalation : Move the individual to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.[2]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[2]
Spill Response:
-
Equip the lab with a spill kit.[3]
-
Contain the spill promptly using absorbent materials.[3]
-
Clean the area with an appropriate disinfectant.[3]
-
Dispose of the contaminated materials as chemical waste according to your institution's guidelines.
Visual Workflow for Handling HIF-1 alpha (556-574)
The following diagram illustrates the standard operating procedure for safely handling the HIF-1 alpha (556-574) peptide in a laboratory setting.
Caption: Workflow for safe handling of HIF-1 alpha (556-574).
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.co.jp [peptide.co.jp]
- 3. realpeptides.co [realpeptides.co]
- 4. lifetein.com [lifetein.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 7. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 8. genscript.com [genscript.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
